molecular formula BrC10F21<br>C10BrF21 B1679594 Perfluorodecyl bromide CAS No. 307-43-7

Perfluorodecyl bromide

Cat. No.: B1679594
CAS No.: 307-43-7
M. Wt: 598.98 g/mol
InChI Key: JCAULFRGWRHHIG-UHFFFAOYSA-N
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Description

Perflubrodec is a component of an intravascular temporary oxygen carrier that is intended to enhance oxygen transport.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane
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InChI

InChI=1S/C10BrF21/c11-9(28,29)7(24,25)5(20,21)3(16,17)1(12,13)2(14,15)4(18,19)6(22,23)8(26,27)10(30,31)32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAULFRGWRHHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

BrC10F21, C10BrF21
Record name Decane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heneicosafluoro-
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DSSTOX Substance ID

DTXSID70184725
Record name Perflubrodec
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Molecular Weight

598.98 g/mol
Source PubChem
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CAS No.

307-43-7
Record name Perfluorodecyl bromide
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Record name Perflubrodec [USAN:INN]
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Record name Perflubrodec
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Record name 1-bromohenicosafluorodecane
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Record name PERFLUBRODEC
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Foundational & Exploratory

A Comprehensive Technical Guide to Perfluorodecyl Bromide (CAS 307-43-7)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Perfluorodecyl bromide, identified by the CAS Registry Number 307-43-7, is a fully fluorinated organobromine compound.[1][2] Also known as 1-Bromohenicosafluorodecane, this substance belongs to the class of perfluorocarbons (PFCs), which are characterized by the replacement of all hydrogen atoms with fluorine atoms on a carbon backbone.[1] This extensive fluorination imparts unique physicochemical properties, including high density, chemical inertness, thermal stability, and hydrophobicity. These characteristics make this compound and related compounds valuable in specialized laboratory and industrial applications, including as reagents in chemical synthesis and as components in advanced materials. This guide provides an in-depth overview of its properties, safety protocols, applications, and relevant experimental procedures for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its application in experimental design and chemical synthesis.

PropertyValueSource
CAS Number 307-43-7[1][2][3]
Molecular Formula C₁₀BrF₂₁[1]
Molecular Weight 598.98 g/mol [1][3]
Melting Point 55 °C[3][4][5]
Boiling Point 185 °C (at 760 mm Hg)[3][4][5]
Density 1.862 g/mL (at 25 °C)[3]
Refractive Index 1.294 (at 25 °C)[3]
Synonyms 1-Bromohenicosafluorodecane, 1-Bromoperfluorodecane[1][3]
Safety and Handling Information

This compound is classified as an irritant. Adherence to appropriate safety protocols is essential when handling this compound.

Hazard ClassGHS PictogramSignal WordHazard Statements
Skin IrritationGHS07WarningH315: Causes skin irritation
Eye IrritationGHS07WarningH319: Causes serious eye irritation
Respiratory IrritationGHS07WarningH335: May cause respiratory irritation

Precautionary Statements & Handling:

  • Prevention: Avoid breathing dust, mist, or spray (P261). Wash skin thoroughly after handling (P264). Use only in well-ventilated areas (P271). Wear protective gloves, eye protection, and face protection (P280).

  • Storage: Store in a dry, cool, and well-ventilated area. Keep the container tightly closed when not in use. Store locked up (P405).

  • Disposal: Dispose of contents and container to an approved waste disposal plant (P501).

Applications in Research and Drug Development

The unique properties of fluorinated compounds make them highly valuable in the pharmaceutical and life sciences sectors. The judicious incorporation of fluorine into drug molecules can significantly influence properties such as metabolic stability, membrane permeability, and binding affinity.[6]

This compound serves primarily as a specialized laboratory chemical and a building block in organic synthesis.[7] Its high density and immiscibility with both aqueous and hydrocarbon solvents make it useful in multi-phase reaction systems.

In the context of drug development, perfluorocarbons (PFCs) like this compound are explored for several advanced applications:

  • Contrast Agents: The high electron density of the bromine atom, combined with the overall density of the molecule, makes related PFCs like Perfluorooctyl bromide (Perflubron) effective as contrast agents for various imaging modalities, including MRI.[8][9]

  • Oxygen Carriers: PFCs have a high capacity for dissolving respiratory gases. This has led to the development of PFC-based emulsions as potential "blood substitutes" or oxygen therapeutics to enhance oxygen delivery in clinical settings.[8] this compound can act as a stabilizing agent in these emulsions by lowering the solubility and diffusibility of the core PFC phase, thereby preventing droplet degradation.[10]

  • Drug Delivery: The inert and hydrophobic nature of PFCs makes them suitable for creating stable emulsions and nanoparticles for targeted drug delivery.

logical_relationships cluster_properties Core Physicochemical Properties cluster_applications Key Research & Development Applications prop High Density & Electron Density | Chemical & Biological Inertness | High Gas Solubility (O₂, CO₂) | Hydrophobic & Lipophobic app1 Medical Imaging (Contrast Agents) prop:f0->app1 Enhances image contrast app2 Oxygen Therapeutics (Blood Substitutes) prop:f1->app2 Low toxicity prop:f2->app2 Enables O₂ transport app3 Drug Delivery Vehicles (Emulsions/Nanoparticles) prop:f1->app3 Stable carrier prop:f3->app3 Forms stable emulsions app4 Specialty Solvents (Multi-phase Synthesis) prop:f3->app4 Creates distinct phases

Experimental Protocols

While a specific protocol for this compound was not detailed in the provided search results, a representative synthesis for the closely related and widely studied n-Perfluorooctyl bromide (PFOB) is available. This continuous gas-phase process highlights the typical conditions required for the synthesis of perfluoroalkyl bromides and is instructive for researchers working with these materials.[11][12]

Objective: To synthesize n-perfluorooctyl bromide (C₈F₁₇Br) via continuous gas-phase bromination of 1-hydroheptadecafluoro-n-octane (C₈F₁₇H).[11][12]

Materials:

  • 1-hydroheptadecafluoro-n-octane (C₈F₁₇H)

  • Bromine (Br₂)

  • Inert gas (e.g., Nitrogen) for dilution (optional)

Equipment:

  • High-temperature tubular reactor

  • Vaporization system for reactants

  • Condenser/cooling system to collect products

  • Neutralization bath (e.g., sodium bisulfite solution)

  • Distillation apparatus for purification

Methodology:

  • Vaporization: The reactants, 1-hydroheptadecafluoro-n-octane and bromine, are vaporized separately and mixed, potentially with an inert diluent gas.[11]

  • Reaction: The gaseous mixture is introduced into the tubular reactor pre-heated to a temperature between 450°C and 520°C (preferably 470-510°C).[12]

  • Parameter Control: The reaction is maintained under the following conditions:

    • Molar Ratio (Br₂/C₈F₁₇H): Between 0.2 and 5 (preferably 0.5 to 2.5).[12]

    • Contact Time: Between 2 and 240 seconds (preferably 5 to 60 seconds).[12]

  • Product Collection: The gas stream exiting the reactor is rapidly cooled and condensed to collect the crude product mixture, which primarily contains n-perfluorooctyl bromide, unreacted starting materials, and hydrogen bromide (HBr) as a byproduct.

  • Neutralization: The crude liquid is washed with a reducing agent solution, such as sodium bisulfite, to remove unreacted bromine and neutralize the HBr byproduct.

  • Purification: The final product, n-perfluorooctyl bromide, is purified from the organic phase by fractional distillation. This process achieves high selectivity (≥99%) and avoids the formation of toxic byproducts like perfluoroisobutylene.[12]

experimental_workflow A 1. Vaporize Reactants (C₈F₁₇H + Br₂) B 2. Introduce into High-Temp Reactor (470-510°C) A->B C 3. Control Reaction (Molar Ratio & Contact Time) B->C D 4. Cool & Condense Effluent Gas Stream C->D E 5. Neutralize & Wash (Remove excess Br₂ & HBr) D->E F 6. Purify by Distillation E->F G Final Product (n-Perfluorooctyl Bromide) F->G

Conclusion

This compound (CAS 307-43-7) is a specialized fluorochemical with distinct properties derived from its perfluorinated structure. Its high density, thermal stability, and chemical inertness make it a useful component in scientific research and as a building block for more complex molecules. While it requires careful handling due to its irritant properties, its utility is evident in the broader context of perfluorocarbon applications, which span from advanced medical imaging and oxygen therapeutics to drug delivery systems. The synthetic protocols developed for related compounds demonstrate a clear pathway for producing high-purity materials essential for these demanding applications.

References

Perfluorodecyl Bromide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of perfluorodecyl bromide (CAS No. 307-43-7), a perfluorinated compound with significant potential in biomedical applications. This document details its core characteristics, synthesis and purification methodologies, and its emerging role in drug delivery and diagnostic imaging.

Core Chemical and Physical Properties

This compound, also known as 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane, is a dense, chemically inert liquid. Its high fluorine content imparts unique properties, making it a valuable component in various advanced formulations.

PropertyValueReference
CAS Number 307-43-7[1][2][3][4]
Molecular Formula C10BrF21[1][2]
Molecular Weight 598.98 g/mol [1][2][3]
Melting Point 55 °C[2][4][5]
Boiling Point 185 °C @ 760 mmHg[2][4][5]
Density 1.862 g/mL @ 25 °C[2][3]
Refractive Index 1.294 @ 25 °C[2]
Purity >98%[2][3]

Synthesis and Purification

The synthesis of this compound can be achieved through the reaction of a perfluoroalkyl iodide with bromine. A general industrial process involves the irradiation of the perfluoroalkyl iodide and bromine with light at elevated temperatures in a transparent reactor. A key aspect of this process is the continuous removal of the iodine monobromide (IBr) byproduct, which can be achieved through phase separation due to its poor solubility and higher density compared to the reactants and product.

General Synthesis Protocol:
  • Reaction Setup: A light-transmitting reactor equipped with a reflux condenser and a trap for layer separation is charged with perfluorodecyl iodide (C10F21I).

  • Reactant Addition: Bromine (Br2) is added to the reactor, typically in a molar ratio of 1:1 to 3:1 with the perfluoroalkyl iodide.

  • Reaction Conditions: The mixture is heated to a temperature between 120 °C and 180 °C while being exposed to a light source. The reaction temperature is maintained to ensure reflux and facilitate the removal of the IBr byproduct.

  • Byproduct Removal: The denser IBr layer that separates in the trap is continuously or periodically removed from the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is monitored for the consumption of the starting material. Upon completion, the reaction mixture is cooled and washed with an alkaline or reducing agent solution (e.g., sodium hydroxide (B78521) or sodium bisulfite solution) to remove any remaining bromine and IBr.

  • Purification: The crude this compound is then purified by rectification (distillation) to yield the final product.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification Perfluorodecyl_Iodide Perfluorodecyl Iodide (C10F21I) Reactor Light-Transmitting Reactor (120-180 °C, Light Irradiation) Perfluorodecyl_Iodide->Reactor Bromine Bromine (Br2) Bromine->Reactor Reaction_Mixture Reaction Mixture Reactor->Reaction_Mixture IBr_Removal Continuous IBr Removal (Phase Separation) Reaction_Mixture->IBr_Removal Crude_Product Crude this compound Reaction_Mixture->Crude_Product Washing Washing with Alkaline/ Reducing Agent Crude_Product->Washing Rectification Rectification (Distillation) Washing->Rectification Pure_Product Pure this compound Rectification->Pure_Product

Synthesis and purification workflow for this compound.

For laboratory-scale purification of highly fluorinated compounds like this compound, column chromatography using fluorous reverse phase silica (B1680970) gel has been shown to be an effective method.[5] This technique separates compounds based on their fluorine content, allowing for efficient removal of non-fluorinated or less-fluorinated impurities.

Applications in Drug Development

The unique properties of this compound, particularly its high density, chemical inertness, and ability to dissolve and transport gases, make it a promising candidate for various applications in drug development, primarily in the formulation of nanoemulsions for drug delivery and as a contrast agent for diagnostic imaging. While many studies focus on its shorter-chain analogue, perfluorooctyl bromide (PFOB), the principles and formulation strategies are directly applicable to this compound.

Perfluorocarbon Nanoemulsions for Drug Delivery

Perfluorocarbon nanoemulsions (PFC-NEs) are stable dispersions of nanoscale droplets of perfluorocarbons in an aqueous medium, stabilized by a surfactant monolayer, typically composed of phospholipids. These nanoemulsions can be formulated to encapsulate therapeutic agents, enhancing their stability, and enabling targeted delivery.

General Protocol for PFC-NE Formulation:

A common method for preparing PFC-NEs is through high-energy emulsification techniques such as high-pressure homogenization or dual centrifugation.[6][7]

  • Preparation of Phases:

    • Aqueous Phase: An aqueous buffer (e.g., phosphate-buffered saline) is prepared.

    • Perfluorocarbon/Surfactant Phase: this compound is mixed with a phospholipid surfactant (e.g., a mixture of lecithin-derived phospholipids). The therapeutic drug, if lipophilic, can be incorporated into this phase.

  • Pre-emulsification: The two phases are combined and subjected to high-shear mixing to form a coarse pre-emulsion.

  • Homogenization: The pre-emulsion is then processed through a high-pressure homogenizer or a dual centrifuge to reduce the droplet size to the nanometer range (typically 100-500 nm).[7] The process parameters (pressure, number of cycles, or centrifugation speed and time) are optimized to achieve the desired particle size and polydispersity index.

  • Purification: If an excess of phospholipid is used, liposomal byproducts may form. These can be removed by centrifugation to yield a purified nanoemulsion.[6]

  • Sterilization: For in vivo applications, the final nanoemulsion is typically sterilized by filtration through a 0.22 µm filter.

Nanoemulsion_Workflow cluster_formulation PFC Nanoemulsion Formulation cluster_processing Post-Formulation Processing Aqueous_Phase Aqueous Phase (Buffer) Pre_emulsion Pre-emulsification (High-Shear Mixing) Aqueous_Phase->Pre_emulsion PFC_Phase This compound & Phospholipid Surfactant (+/- Drug) PFC_Phase->Pre_emulsion Homogenization High-Pressure Homogenization or Dual Centrifugation Pre_emulsion->Homogenization Crude_NE Crude Nanoemulsion Homogenization->Crude_NE Purification Purification (Centrifugation) Crude_NE->Purification Sterilization Sterilization (0.22 µm Filtration) Purification->Sterilization Final_Product Sterile PFC Nanoemulsion Sterilization->Final_Product

General workflow for the formulation of this compound nanoemulsions.
Use as a Contrast Agent

This compound's high bromine content makes it radiopaque, allowing it to function as a contrast agent for X-ray-based imaging modalities like computed tomography (CT). Furthermore, nanoemulsions formulated with this compound can serve as effective ultrasound contrast agents.[1][2] When injected intravenously, these nanoparticles persist in the bloodstream for an extended period, enabling blood pool imaging and visualization of vasculature.[2] The small size of the nanoparticles allows them to extravasate through the leaky vasculature of tumors, leading to passive targeting and enhanced tumor detection.[1]

Experimental Procedure for Ultrasound Imaging:

  • Animal Model: An appropriate animal model with the disease of interest (e.g., tumor-bearing mice) is prepared.

  • Contrast Agent Administration: The this compound nanoemulsion is administered, typically via intravenous injection. The dosage is determined based on the specific application and animal model.

  • Imaging: Ultrasound imaging is performed at various time points post-injection to observe the distribution and accumulation of the contrast agent in the target tissue. Specific imaging modalities, such as power Doppler harmonic imaging, may be used to enhance the signal from the nanoemulsion.[1]

  • Image Analysis: The acquired images are analyzed to quantify the enhancement in the region of interest, providing information on tissue perfusion, vascularity, or receptor targeting (if the nanoparticles are functionalized with targeting ligands).

Spectroscopic Data

13C NMR Spectroscopy

The 13C NMR spectrum of this compound is expected to show ten distinct signals corresponding to the ten carbon atoms in the perfluorinated chain. Due to the strong electron-withdrawing effect of the fluorine atoms, the chemical shifts of the carbons will be significantly downfield compared to their hydrocarbon analogues. The carbon atom bonded to bromine (C-1) will also experience a distinct chemical shift. Strong C-F coupling will lead to complex splitting patterns for each carbon signal. Proton-decoupled spectra would still show splitting due to 13C-19F coupling.

19F NMR Spectroscopy

The 19F NMR spectrum is a powerful tool for characterizing perfluorinated compounds. For this compound, nine distinct signals are expected for the nine chemically non-equivalent fluorine environments along the chain (CF3, and eight different CF2 groups), plus a signal for the CF2 group attached to the bromine. The chemical shifts will be spread over a wide range, which is characteristic of 19F NMR. The terminal CF3 group will appear as a triplet, while the CF2 groups will exhibit complex multiplets due to coupling with neighboring fluorine atoms. The CF2 group alpha to the bromine atom will have a distinct chemical shift compared to the other CF2 groups.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for 79Br and 81Br). The fragmentation pattern would likely involve the loss of a bromine atom and successive losses of CF2 units, leading to a series of fragment ions separated by 50 mass units (the mass of a CF2 group).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by strong absorption bands in the region of 1100-1300 cm-1, which are characteristic of C-F stretching vibrations. The C-Br stretching vibration is expected to appear at a lower wavenumber, typically in the range of 500-700 cm-1. The absence of significant C-H stretching bands (around 2800-3000 cm-1) would confirm the perfluorinated nature of the molecule.

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Perfluorodecyl Bromide: A Comprehensive Technical Guide to its Molecular Structure and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorodecyl bromide (PFDB), a member of the perfluorocarbon family, is a synthetic organofluorine compound with the chemical formula C₁₀BrF₂₁. This technical guide provides an in-depth analysis of its molecular structure, physicochemical properties, and key applications in the biomedical field, particularly in drug delivery and diagnostic imaging. The document details experimental protocols for the synthesis of related compounds and the formulation of nanoemulsions, and presents spectroscopic data for structural elucidation. Furthermore, it explores the role of perfluorocarbon-based nanoemulsions as contrast agents and drug carriers, supported by workflow diagrams and pathway visualizations to aid researchers in their understanding and application of this versatile molecule.

Introduction

This compound, also known as 1-bromoheneicosafluorodecane, is a dense, biochemically inert liquid.[1] Its structure is characterized by a ten-carbon chain where all hydrogen atoms are substituted with fluorine, and a terminal bromine atom. This high degree of fluorination imparts unique properties, including high gas-dissolving capacity, chemical and biological inertness, and hydrophobicity. These characteristics make it a compound of significant interest for various advanced applications, especially in the medical and pharmaceutical sectors. When formulated into nanoemulsions, this compound serves as a core component for oxygen therapeutics, and as a contrast agent for diagnostic imaging modalities such as ultrasound and ¹⁹F Magnetic Resonance Imaging (MRI).[2][3]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a linear chain of ten carbon atoms fully saturated with fluorine atoms, with a bromine atom attached to one of the terminal carbons. This structure gives it a high molecular weight and density.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₀BrF₂₁[4]
Molecular Weight 598.98 g/mol [4]
CAS Number 307-43-7[4]
Boiling Point 185 °C[5]
Melting Point 55 °C[5]
Density 1.862 g/mL at 25 °C[5]
Refractive Index 1.294 at 25 °C[5]

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹⁹F NMR: ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the wide range of chemical shifts.[6] For a perfluorinated chain like in this compound, one would expect a series of signals corresponding to the different CF₂ groups and the terminal CF₃ and CF₂Br groups. The chemical shifts are influenced by the proximity to the bromine atom and the end of the chain.[7]

  • ¹³C NMR: In a proton-decoupled ¹³C NMR spectrum of a fluorinated compound, the signals are split by the attached fluorine atoms (¹JCF, ²JCF, etc.), resulting in complex multiplets.[8][9] Broadband decoupling of both ¹H and ¹⁹F is necessary to obtain singlets for each carbon environment.[8] The chemical shifts would be in the region characteristic of sp³ carbons bonded to fluorine.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of perfluoroalkanes typically shows extensive fragmentation.[10] The fragmentation pattern of this compound would be expected to show a molecular ion peak (M⁺) and characteristic fragments from the loss of Br, CF₃, and successive CF₂ units.[11][12]

Infrared (IR) Spectroscopy

The IR spectrum of a perfluorinated compound is dominated by strong C-F stretching vibrations, typically found in the 1100-1300 cm⁻¹ region.[13] The spectrum for this compound would show intense absorption bands in this range, characteristic of the perfluoroalkyl chain.[5]

Experimental Protocols

Generalized Synthesis of 1-Bromo-perfluoroalkanes

While a specific protocol for this compound is not detailed in the available literature, a general method for the synthesis of 1-bromo-perfluoroalkanes can be adapted from procedures for similar compounds. One common approach is the radical addition of bromine to a perfluoroalkene or the substitution of a different halogen. A representative, though not identical, synthesis is the photoredox-catalyzed addition of dibromofluoromethane (B117605) to unactivated alkenes to yield 1-bromo-1-fluoroalkanes.[14]

Protocol: Photoredox-Catalyzed Synthesis of 1-Bromo-1-fluoroalkanes (Adapted) [14]

  • To a reaction vessel, add the unactivated alkene (1.0 equiv), dibromofluoromethane (2.0 equiv), and the photoredox catalyst [Ir[dF(CF₃)ppy]₂(dtbbpy)]PF₆ (1 mol%).

  • Add anhydrous THF as the solvent.

  • Degas the mixture with an inert gas (e.g., argon) for 15 minutes.

  • Irradiate the reaction mixture with a blue LED lamp at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1-bromo-1-fluoroalkane.

Preparation of Perfluorocarbon Nanoemulsions

This compound is often used in the form of a nanoemulsion for biomedical applications. The following is a generalized protocol for the preparation of perfluorocarbon nanoemulsions using high-pressure homogenization.

Protocol: Preparation of Perfluorocarbon Nanoemulsion [14][15]

  • Preparation of the Oil Phase: Dissolve a surfactant (e.g., egg yolk phospholipid) in this compound.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing a co-surfactant (e.g., Pluronic F-68) and an osmotic agent (e.g., glycerol) in water for injection.

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring vigorously with a high-shear mixer to form a coarse emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for multiple cycles until a translucent nanoemulsion with the desired droplet size is obtained.

  • Sterilization: Sterilize the final nanoemulsion by filtration through a 0.22 µm filter.

  • Characterization: Characterize the nanoemulsion for particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

Applications in Drug Development and Research

The primary application of this compound in the biomedical field is as a core component of nanoemulsions for use as ultrasound contrast agents and as vehicles for drug delivery.[1][3]

Ultrasound Contrast Agent

Perfluorocarbon nanoemulsions have a low speed of sound and are resistant to pressure changes, making them stable and effective ultrasound contrast agents.[1][3] They provide enhanced echogenicity of tissues and can be used for blood pool imaging.[1]

Experimental Workflow: Ultrasound Imaging with Perfluorocarbon Nanoemulsions

G cluster_prep Nanoemulsion Preparation cluster_admin In Vivo Administration cluster_imaging Ultrasound Imaging prep1 Formulate PFDB Nanoemulsion prep2 Characterize Size and Stability prep1->prep2 admin1 Administer Nanoemulsion (e.g., IV) prep2->admin1 img2 Acquire Post-contrast Images admin1->img2 img1 Acquire Pre-contrast Images img1->img2 img3 Analyze Image Enhancement img2->img3

Caption: Workflow for ultrasound imaging using this compound nanoemulsions.

Drug Delivery Vehicle

The inert core of perfluorocarbon nanoemulsions can encapsulate hydrophobic drugs, protecting them from degradation and enabling targeted delivery.[16][17] The surface of the nanoemulsion can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific tissues or cells.

Signaling Pathway: Targeted Drug Delivery and Cellular Uptake

While this compound itself is not known to directly interact with specific signaling pathways, its formulation into targeted nanoemulsions can facilitate the delivery of therapeutic agents that do modulate cellular signaling. For example, a nanoemulsion carrying an anti-cancer drug can be targeted to a receptor overexpressed on cancer cells.

G cluster_delivery Drug Delivery cluster_uptake Cellular Uptake and Action ne Targeted PFDB Nanoemulsion (with Drug) receptor Cell Surface Receptor ne->receptor Binding endocytosis Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome release Drug Release endosome->release target Intracellular Target release->target effect Therapeutic Effect (e.g., Apoptosis) target->effect

Caption: Pathway of targeted nanoemulsion delivery and intracellular drug action.

Safety and Toxicology

Perfluorocarbons, including this compound, are generally considered to have low toxicity due to their chemical inertness.[18][19] However, the toxicological profile can be influenced by impurities and the chain length of the perfluorinated acid, with longer chains showing potentially higher toxicity.[18][19] In vitro studies using mammalian cell lines can be employed to assess the cytotoxicity of this compound formulations.[20]

Conclusion

This compound is a highly fluorinated organic compound with significant potential in biomedical applications. Its unique physicochemical properties make it an excellent candidate for the formulation of nanoemulsions used in ultrasound imaging and as drug delivery systems. Further research into its specific interactions at the cellular and molecular level will continue to expand its utility in the development of novel diagnostics and therapeutics. This guide provides a foundational understanding of its molecular structure, properties, and applications to aid researchers in this endeavor.

References

An In-depth Technical Guide to 1-Bromoheneicosafluorodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromoheneicosafluorodecane (C10F21Br) is a perfluorinated alkyl bromide that holds significant interest in the fields of materials science and advanced chemical synthesis. Its unique properties, derived from the high electronegativity of its fluorine atoms, make it a valuable building block for the creation of specialized surfaces and complex molecules. This technical guide provides a comprehensive overview of 1-bromoheneicosafluorodecane, including its chemical and physical properties, synthesis, spectroscopic data, safety and handling protocols, and potential applications, with a particular focus on its relevance to drug development.

Chemical and Physical Properties

1-Bromoheneicosafluorodecane is a dense, thermally stable liquid. The high degree of fluorination imparts properties such as chemical inertness, hydrophobicity, and lipophobicity.

PropertyValue
CAS Number 307-43-7
Molecular Formula C10BrF21
Molecular Weight 598.98 g/mol
Appearance Colorless liquid
Density 1.862 g/cm³
Boiling Point 184.7 °C at 760 mmHg
Flash Point 65.5 °C
Refractive Index 1.294
LogP 7.61880

Synthesis of 1-Bromoheneicosafluorodecane

While specific industrial synthesis protocols for 1-bromoheneicosafluorodecane are proprietary, its synthesis can be approached through established methods for the preparation of perfluoroalkyl bromides. Two plausible synthetic routes are the Hunsdiecker reaction and the anti-Markovnikov hydrobromination of a corresponding alkene.

Hunsdiecker Reaction

The Hunsdiecker reaction involves the decarboxylative halogenation of a carboxylic acid salt. In this case, the silver salt of perfluoroundecanoic acid would be treated with bromine.

Reaction Pathway:

Hunsdiecker CF3(CF2)9COOH Perfluoroundecanoic Acid Ag_Salt CF3(CF2)9COOAg CF3(CF2)9COOH->Ag_Salt  + Ag2O Ag2O Silver(I) Oxide Product CF3(CF2)9CF2Br (1-Bromoheneicosafluorodecane) Ag_Salt->Product  + Br2 Br2 Bromine CO2 Carbon Dioxide AgBr Silver Bromide

Hunsdiecker reaction pathway for the synthesis of 1-bromoheneicosafluorodecane.

Experimental Protocol (General Procedure):

  • Preparation of the Silver Salt: Perfluoroundecanoic acid is dissolved in a suitable solvent and treated with a stoichiometric amount of silver(I) oxide. The mixture is stirred until the formation of the silver salt is complete, which can be monitored by the disappearance of the carboxylic acid peak in the IR spectrum. The solvent is then removed under reduced pressure to yield the dry silver perfluoroundecanoate.

  • Halogenation: The dry silver salt is suspended in an inert solvent, such as carbon tetrachloride. A solution of bromine in the same solvent is added dropwise to the suspension with stirring.

  • Reaction and Work-up: The reaction mixture is heated to reflux until the evolution of carbon dioxide ceases. After cooling, the precipitated silver bromide is filtered off. The filtrate is washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The crude product is then purified by fractional distillation under reduced pressure.

Anti-Markovnikov Hydrobromination

This method involves the free-radical addition of hydrogen bromide to a terminal alkene, heneicosafluorodec-1-ene, in the presence of a radical initiator like a peroxide.[1][2][3][4][5]

Reaction Pathway:

Anti_Markovnikov Alkene CF3(CF2)8CF=CF2 (Heneicosafluorodec-1-ene) Product CF3(CF2)9CF2Br (1-Bromoheneicosafluorodecane) Alkene->Product  + HBr  (in presence of Peroxide) HBr Hydrogen Bromide Peroxide ROOR (Peroxide)

Anti-Markovnikov hydrobromination for 1-bromoheneicosafluorodecane synthesis.

Experimental Protocol (General Procedure):

  • Initiation: A solution of heneicosafluorodec-1-ene in a suitable inert solvent is prepared in a reaction vessel equipped with a gas inlet. A radical initiator, such as benzoyl peroxide, is added.

  • Reaction: Hydrogen bromide gas is bubbled through the solution, or a solution of HBr in a non-polar solvent is added. The reaction is often initiated by UV light or heat. The progress of the reaction can be monitored by GC-MS.

  • Work-up: Upon completion, the reaction mixture is washed with an aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the resulting crude product is purified by fractional distillation under reduced pressure to yield pure 1-bromoheneicosafluorodecane.

Spectroscopic Data

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for the characterization of fluorinated compounds. The spectrum of 1-bromoheneicosafluorodecane is expected to show distinct signals for the CF3 group, the CF2 groups adjacent to the bromine and the CF3 group, and the internal CF2 groups.

AssignmentExpected Chemical Shift (ppm vs. CFCl₃)Multiplicity
-CF₃~ -81Triplet
-CF₂Br~ -60 to -70Triplet
-CF₂-CF₂Br~ -122Multiplet
-(CF₂)₆-~ -122 to -124Multiplet
-CF₂-CF₃~ -126Multiplet
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each of the ten carbon atoms, with characteristic shifts due to the attached fluorine atoms. The carbon attached to bromine will have a distinct chemical shift compared to the fully fluorinated carbons.

AssignmentExpected Chemical Shift (ppm vs. TMS)
-C F₃~ 107-120 (quartet due to ¹JCF)
-C F₂Br~ 105-115 (triplet due to ¹JCF)
-(C F₂)₈-~ 108-120 (triplets due to ¹JCF)
Infrared (IR) Spectroscopy

The IR spectrum of 1-bromoheneicosafluorodecane will be dominated by strong absorption bands corresponding to the C-F stretching vibrations.

Wavenumber (cm⁻¹)Assignment
1250 - 1100Strong C-F stretching bands
800 - 700C-Br stretch
Mass Spectrometry

The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by an M+2 peak of nearly equal intensity to the M peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

m/zFragment
598/600[M]⁺ (molecular ion)
519[M - Br]⁺
181[C₃F₇]⁺
131[C₃F₅]⁺
119[C₂F₅]⁺
69[CF₃]⁺

Safety and Handling

1-Bromoheneicosafluorodecane is a perfluorinated compound and should be handled with care in a well-ventilated fume hood.[2] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[2] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) for CAS number 307-43-7.

Applications in Research and Drug Development

Perfluoroalkyl chains are of significant interest in drug development due to their ability to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[6][7][8][9][10] The introduction of a perfluoroalkyl moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.[6][7][8][9][10]

Synthesis of Fluorinated Drug Precursors

1-Bromoheneicosafluorodecane can serve as a precursor for introducing the long perfluorodecyl group into organic molecules through various cross-coupling reactions.[8][10] This allows for the synthesis of novel fluorinated building blocks for drug discovery.

Workflow for Incorporating a Perfluoroalkyl Chain:

DrugDevWorkflow Start Starting Material (e.g., Aryl Boronic Ester) Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Start->Coupling Reagent CF3(CF2)9CF2Br Reagent->Coupling Intermediate Perfluoroalkylated Intermediate Coupling->Intermediate Modification Further Functional Group Modification Intermediate->Modification Final Final Drug Candidate Modification->Final

General workflow for the use of 1-bromoheneicosafluorodecane in drug synthesis.
Surface Modification and Self-Assembled Monolayers (SAMs)

The bromo-functional group of 1-bromoheneicosafluorodecane can be converted to other functional groups, such as a thiol, which can then be used to form self-assembled monolayers (SAMs) on gold or other metal surfaces.[11][12] These highly ordered and chemically inert surfaces have potential applications in biosensors, drug delivery platforms, and as non-fouling coatings for medical devices.

Experimental Protocol for SAM Formation on Gold (General Procedure):

  • Substrate Preparation: A gold-coated substrate is cleaned by sonication in ethanol (B145695) and then dried under a stream of nitrogen.

  • Thiol Conversion (if necessary): 1-Bromoheneicosafluorodecane is converted to the corresponding thiol, 1H,1H,2H,2H-heneicosafluorododecanethiol, through a reaction with a sulfur source like thiourea (B124793) followed by hydrolysis.

  • SAM Formation: The cleaned gold substrate is immersed in a dilute solution (typically 1 mM) of the perfluorinated thiol in ethanol for an extended period (e.g., 24 hours) to allow for the formation of a well-ordered monolayer.

  • Rinsing and Drying: The substrate is removed from the solution, rinsed thoroughly with ethanol to remove any non-covalently bound molecules, and then dried with nitrogen.

  • Characterization: The formation and quality of the SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS).

Conclusion

1-Bromoheneicosafluorodecane is a specialized fluorochemical with a unique combination of properties that make it a valuable tool for researchers in materials science and drug development. Its synthesis, while requiring specialized techniques, is achievable through established organic chemistry methodologies. The ability to introduce the long perfluorodecyl chain into various molecular architectures opens up new possibilities for the design of advanced materials and potentially more effective therapeutic agents. Further research into the specific applications of this compound is warranted to fully explore its potential.

References

A Comprehensive Technical Guide to the Physical Properties of Perfluorodecyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorodecyl bromide, also known by its IUPAC name 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heneicosafluorodecane, is a perfluorinated alkyl bromide. Its unique properties, stemming from the high electronegativity of fluorine atoms and the presence of a bromine atom, make it a compound of interest in various fields of research and development. This technical guide provides a detailed overview of the core physical properties of this compound, complete with experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, application, and integration into various experimental and developmental workflows. The following table summarizes the key quantitative data available for this compound.

PropertyValueSource(s)
CAS Number 307-43-7[1]
Molecular Formula C10BrF21[2][3]
Molecular Weight 598.98 g/mol [2][3][4][5]
Physical Form Solid[6]
Melting Point 55 °C[4][5][7]
Boiling Point 185 °C @ 760 mmHg, 198 °C[2][4][7]
Density 1.86 - 1.862 g/mL @ 25 °C[4][5][7]
Refractive Index 1.29 - 1.294 @ 25 °C[4][7]
Flash Point > 110 °C[7]
Purity 98% - >99%[4][5][7]

Experimental Protocols for Property Determination

Accurate determination of physical properties is paramount in scientific research. The following sections detail standardized methodologies for measuring the key physical parameters of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting point range typically signifies a pure compound.

Methodology: Capillary Method

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube, which is sealed at one end.[3] The sample is compacted at the bottom of the tube.[3]

  • Apparatus: A melting point apparatus, such as a Mel-Temp or similar device, is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus.[3] The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[3] The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[3]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

For liquids, the boiling point is a fundamental physical property. Given that this compound is a solid at room temperature, its boiling point is determined at elevated temperatures.

Methodology: Micro-Boiling Point Method

  • Sample Preparation: A small amount of the sample (a few milliliters) is placed in a small test tube.[8][9] A capillary tube, sealed at one end, is inverted and placed into the sample.[9]

  • Apparatus: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.[9]

  • Procedure: The apparatus is heated gently.[9] A stream of bubbles will emerge from the open end of the inverted capillary tube as the liquid boils.[9] Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.[9]

  • Data Recording: As the apparatus cools, the point at which the liquid is drawn back into the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.[8][9]

Density Determination

The density of a solid can be determined using the principle of fluid displacement.

Methodology: Water Displacement Method

  • Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[10][11]

  • Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water), and the initial volume is recorded.[10][11] The solid sample is then carefully submerged in the liquid, and the new volume is recorded.[10][11]

  • Calculation: The volume of the solid is the difference between the final and initial liquid levels.[10][11] The density is then calculated by dividing the mass of the solid by its determined volume.[10]

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a characteristic property.

Methodology: Abbe Refractometer

  • Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.[12][13]

  • Sample Application: A few drops of the molten sample of this compound are placed on the prism of the refractometer.[13][14]

  • Measurement: The prisms are closed, and the light source is adjusted to illuminate the sample.[13][14] While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.[14] Any color fringing is removed using the dispersion correction knob.[14]

  • Data Recording: The refractive index is read directly from the instrument's scale at a specified temperature, typically 25°C.[15]

Flash Point Determination

The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture in air.

Methodology: Pensky-Martens Closed-Cup Test (ASTM D93)

  • Apparatus: A Pensky-Martens closed-cup tester is used, which consists of a brass test cup with a lid that has openings for a stirrer, thermometer, and ignition source.[2][4]

  • Procedure: The test cup is filled with the sample to a specified level.[2][4] The sample is heated at a controlled rate while being stirred.[2][4] At regular temperature intervals, the stirring is stopped, and an ignition source is briefly introduced into the vapor space above the liquid.[2][4]

  • Data Recording: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[4][16]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the melting point of a solid compound like this compound.

MeltingPointWorkflow start Start prep_sample Prepare Dry, Powdered Sample start->prep_sample pack_capillary Pack Sample into Capillary Tube prep_sample->pack_capillary place_in_apparatus Place Capillary in Melting Point Apparatus pack_capillary->place_in_apparatus rapid_heat Rapidly Heat to ~15°C Below Expected MP place_in_apparatus->rapid_heat slow_heat Heat Slowly (1-2°C/min) rapid_heat->slow_heat observe_start Observe First Liquid Formation slow_heat->observe_start record_start_temp Record T_start observe_start->record_start_temp Yes observe_end Observe Complete Liquefaction record_start_temp->observe_end record_end_temp Record T_end observe_end->record_end_temp Yes calculate_range Determine Melting Point Range (T_start - T_end) record_end_temp->calculate_range end End calculate_range->end

Caption: Workflow for Melting Point Determination.

Conclusion

This technical guide has provided a detailed summary of the key physical properties of this compound, a compound with significant potential in various scientific applications. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide a foundation for the accurate and reproducible determination of these properties in a laboratory setting. Understanding these fundamental characteristics is crucial for the effective utilization of this compound in drug development and other advanced research areas.

References

Technical Guide: Physicochemical Properties and Synthesis of Perfluorodecyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorodecyl bromide (C₁₀BrF₂₁), a member of the perfluoroalkyl bromide family, is a compound of significant interest in various advanced applications, including as a contrast agent and in the formulation of pharmaceutical emulsions. Its unique properties, derived from its highly fluorinated carbon chain, make a thorough understanding of its physical characteristics and synthesis crucial for its effective application in research and drug development. This guide provides a detailed overview of the melting and boiling points of this compound, the experimental methodologies for their determination, and a schematic of its synthesis.

Physicochemical Data

The melting and boiling points of this compound are critical parameters for its handling, purification, and application. The available data are summarized in the table below.

PropertyValueSource
Melting Point55 °C--INVALID-LINK--, Japanese Patent JP2543669B2
Boiling Point185 °C--INVALID-LINK--
Boiling Point198 °CCash, Gordon G.; Toxicological and Environmental Chemistry, (2008), 90(6), 1073-1089[1]

Note on Discrepancies: There is a notable discrepancy in the reported boiling points. While one supplier reports 185 °C, a peer-reviewed publication from 2008 indicates a boiling point of 198 °C.[1] Researchers should consider the purity of the material and the experimental conditions when evaluating these values.

Experimental Protocols

The determination of accurate melting and boiling points is fundamental in chemical analysis. The following sections describe generalized experimental protocols applicable to the determination of these properties for this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid can be determined by observing the temperature at which it transitions to a liquid. A common and reliable method is the capillary tube method.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube with heating oil or an automated digital instrument)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the solid this compound is finely ground into a powder using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb, to ensure uniform heating.

  • Heating and Observation: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The melting point is reported as this temperature range.

Boiling Point Determination (Micro Boiling Point Method)

For determining the boiling point of a liquid, especially with small sample volumes, the micro boiling point method is often employed.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Sample Preparation: A few drops of liquid this compound are placed into the small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end down.

  • Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating: The assembly is heated in an oil bath. As the temperature rises, air trapped in the capillary tube will expand and be seen as a slow stream of bubbles.

  • Observation and Data Recording: Upon further heating, the liquid will begin to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, the heating is discontinued. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Synthesis Workflow

Perfluoroalkyl bromides, including this compound, can be synthesized through various methods. One notable process involves the reaction of a perfluoroalkanesulfonyl chloride with hydrogen bromide in the presence of a catalyst. This single-step reaction offers high yield and selectivity.

Synthesis_Workflow Reactant1 Perfluorodecanesulfonyl Chloride (C₁₀F₂₁SO₂Cl) Reactor Reaction Vessel (80-200 °C) Reactant1->Reactor Reactant2 Hydrogen Bromide (HBr) Reactant2->Reactor Catalyst Tertiary Amine or Phosphine Catalyst Catalyst->Reactor Product This compound (C₁₀F₂₁Br) Reactor->Product Reaction Byproducts Byproducts (SO₂, HCl) Reactor->Byproducts Purification Purification Product->Purification FinalProduct High-Purity This compound Purification->FinalProduct

Caption: Synthesis of this compound.

Applications in Drug Development

This compound and related perfluorocarbons are utilized in the pharmaceutical industry primarily for the formulation of stable emulsions. These emulsions can serve as oxygen carriers ("blood substitutes") or as contrast agents for medical imaging techniques. The high gas-dissolving capacity and chemical inertness of perfluorocarbons make them ideal for these applications. The stability of these emulsions is a critical factor, and understanding the physicochemical properties of components like this compound is essential for optimizing formulation and ensuring efficacy and safety.

References

A Technical Guide to the Physicochemical Properties of Perfluorodecyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the density and refractive index of perfluorodecyl bromide (1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heneicosafluorodecane). The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize this compound in their work. This document outlines key physical constants, detailed experimental protocols for their determination, and a workflow diagram for clarity.

Core Physicochemical Data

This compound is a dense, fluorinated organic compound. Its key physical properties are summarized below. The data is consistently reported across multiple chemical suppliers.

Data Presentation

PropertyValueTemperature (°C)UnitsReference(s)
Density1.86225g/mL[1]
1.862-g/cm³[2]
1.8625g/mL[3]
Refractive Index1.29425-[1]
1.2925-[3]

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of liquid density and refractive index.

Determination of Density

The density of a liquid can be determined using several gravimetric and volumetric techniques. Common methods include direct mass and volume measurement and the pycnometer method.

Method 1: Direct Mass and Volume Measurement

This is a straightforward method for determining density.

  • Apparatus: Analytical balance, graduated cylinder or volumetric pipette.

  • Procedure:

    • Measure the mass of a clean, dry graduated cylinder or beaker using an analytical balance.

    • Dispense a precise volume of this compound into the tared container. For higher accuracy, a calibrated pipette is recommended over a graduated cylinder.

    • Record the exact volume of the liquid added.

    • Measure the total mass of the container and the liquid.

    • The mass of the liquid is determined by subtracting the mass of the empty container from the total mass.

    • The density is calculated using the formula: Density = Mass / Volume [4].

  • Considerations: Ensure the measuring equipment is calibrated correctly. The temperature of the liquid should be controlled and recorded as density is temperature-dependent.

Method 2: Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, designed for precise density measurements[5].

  • Apparatus: Pycnometer, analytical balance, thermometer, and a temperature-controlled water bath.

  • Procedure:

    • Clean and dry the pycnometer thoroughly and measure its mass.

    • Fill the pycnometer with distilled water of a known temperature and density. Ensure no air bubbles are trapped.

    • Place the filled pycnometer in a temperature-controlled water bath to reach thermal equilibrium.

    • Measure the mass of the pycnometer filled with water.

    • Empty and dry the pycnometer completely.

    • Fill the pycnometer with this compound, allow it to reach thermal equilibrium in the water bath, and measure its mass.

    • The volume of the pycnometer is determined from the mass and known density of the water.

    • The density of the this compound is then calculated from its mass and the determined volume of the pycnometer.

Determination of Refractive Index

The refractive index, a measure of how light propagates through a substance, is a fundamental optical property. It is commonly measured using a refractometer or optical techniques like interferometry.

Method 1: Abbe Refractometer

The Abbe refractometer is a common laboratory instrument for measuring the refractive index of liquids.

  • Apparatus: Abbe refractometer, a constant temperature bath, and a light source (often built-in).

  • Procedure:

    • Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

    • Ensure the prism surfaces are clean.

    • Place a few drops of this compound onto the measuring prism.

    • Close the illuminating prism and allow the sample to spread evenly, forming a thin film.

    • Circulate water from the constant temperature bath through the prisms to maintain a stable temperature (e.g., 25°C).

    • While looking through the eyepiece, adjust the control knob until the boundary between the light and dark regions is sharp and centered in the crosshairs.

    • Read the refractive index value directly from the instrument's scale.

Method 2: Michelson Interferometer

For high-precision measurements, a Michelson interferometer can be employed[6].

  • Apparatus: Michelson interferometer, a laser source, a rotation stage, a liquid cell, and a detector.

  • Procedure:

    • The liquid sample is placed in a transparent cell with flat, parallel windows. This cell is mounted on a rotation stage within one arm of the interferometer.

    • The interferometer produces a pattern of interference fringes.

    • As the cell containing the liquid is rotated, the optical path length of the laser beam through the sample changes, causing the interference fringes to shift.

    • By precisely measuring the angle of rotation and counting the number of fringes that pass a reference point, the refractive index of the liquid can be calculated with high accuracy using the relevant optical equations[6].

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the physicochemical properties of a liquid sample like this compound.

G cluster_0 Density Determination cluster_1 Refractive Index Determination A1 Tare clean, dry container A2 Add precise volume of sample A1->A2 A3 Measure total mass A2->A3 A4 Calculate mass of sample A3->A4 A5 Calculate Density (m/V) A4->A5 End Final Data Report A5->End B1 Calibrate Refractometer B2 Apply sample to prism B1->B2 B3 Stabilize temperature B2->B3 B4 Adjust optics and read scale B3->B4 B5 Record Refractive Index B4->B5 B5->End Start Sample Preparation (this compound) Start->A1 Start->B1

References

A Deep Dive into Perfluoroalkyl Bromides: Heptadecafluorooctyl Bromide vs. Perfluorodecyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Perfluoroalkyl bromides, a class of synthetic organofluorine compounds, have garnered significant interest in the biomedical field due to their unique physicochemical properties, including high gas solubility, chemical inertness, and hydrophobicity. This technical guide provides a comprehensive comparison of two prominent members of this class: Heptadecafluorooctyl bromide and Perfluorodecyl bromide. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed insights into their properties, synthesis, and potential applications, with a focus on their roles as contrast agents and in drug delivery systems.

Core Chemical and Physical Properties

Heptadecafluorooctyl bromide (C8F17Br), also widely known as perfluorooctyl bromide or perflubron, and this compound (C10F21Br) are structurally similar, differing by two perfluorinated carbon units. This structural difference, however, imparts distinct physical properties that influence their behavior and suitability for various applications. A summary of their key quantitative data is presented below.

PropertyHeptadecafluorooctyl BromideThis compound
Synonyms Perfluorooctyl bromide, Perflubron1-Bromoheneicosafluorodecane
CAS Number 423-55-2[1]307-43-7[2]
Molecular Formula C8BrF17[1]C10BrF21[2]
Molecular Weight 498.96 g/mol [1]598.98 g/mol [2]
Appearance Clear, light yellow liquid[1]Solid
Boiling Point 142 °C[1][3]198 °C[2]
Melting Point Not specified87 - 88 °C[4]
Density 1.93 g/mL at 25 °C[3]No data available
Refractive Index n20/D 1.305[3]1.293 at 25 °C[4]

Synthesis and Purification

The synthesis of perfluoroalkyl bromides typically involves the bromination of a corresponding perfluoroalkyl iodide or the reaction of bromine with a hydro-perfluoroalkane.

General Synthesis of Perfluoroalkyl Bromides

A common method for the synthesis of perfluoroalkyl bromides involves the reaction of a perfluoroalkyl iodide with bromine. This reaction can be carried out in a light-transmitting reactor with exposure to light and heating at temperatures between 120 to 180 °C. A key aspect of this process is the simultaneous removal of the iodine monobromide (IBr) byproduct, which can be achieved by layer separation. The molar ratio of bromine to the perfluoroalkyl iodide is typically in the range of 1 to 3.

Another patented method describes a continuous gas-phase reaction of bromine with a 1-hydro-perfluoroalkane at elevated temperatures (450-520 °C)[5][6]. This process is reported to have high selectivity for the desired perfluoroalkyl bromide and avoids the formation of toxic byproducts[5].

Experimental Protocol: Synthesis of n-Perfluorooctyl Bromide

This protocol is based on a patented continuous gas-phase process[6]:

Materials:

  • 1-hydroheptadecafluoro-n-octane (C8F17H)

  • Bromine (Br2)

  • Inert diluent gas (e.g., Nitrogen)

  • Tubular reactor made of a material resistant to bromine at high temperatures

  • Temperature control system

  • Flow controllers for gases

  • Condensation and collection system

  • Sodium sulfite (B76179) solution (for quenching)

  • Slightly alkaline solution (for washing)

Procedure:

  • Set up the tubular reactor with precise temperature control.

  • Introduce a continuous flow of gaseous 1-hydroheptadecafluoro-n-octane and bromine into the reactor. The molar ratio of Br2 to C8F17H should be maintained between 0.5 and 2.5.

  • Maintain the reaction temperature between 470 °C and 510 °C.

  • Control the flow rates to achieve a contact time between 5 and 60 seconds.

  • The reaction can be carried out at atmospheric pressure and may include an inert diluent.

  • The gaseous product mixture exiting the reactor is cooled to condense the n-perfluorooctyl bromide.

  • The condensed product is then washed with a sodium sulfite solution to remove any unreacted bromine, followed by a wash with a slightly alkaline solution.

  • The final product can be purified by distillation.

Expected Outcome: This process is reported to yield n-perfluorooctyl bromide with a selectivity of at least 99%, without the formation of toxic byproducts like perfluoroisobutene[6].

Applications in Drug Development and Medicine

Both Heptadecafluorooctyl bromide and this compound have been explored for various biomedical applications, primarily due to their high capacity to dissolve respiratory gases.

Oxygen Therapeutics

Perfluorocarbons are capable of dissolving large volumes of gases, including oxygen, making them attractive candidates for use as artificial oxygen carriers or "blood substitutes". Emulsions of these compounds can be used to deliver oxygen to tissues, particularly in situations of acute blood loss or to oxygenate hypoxic tumors to enhance the efficacy of radiation therapy.

Oxygent™, a second-generation perfluorocarbon emulsion, was developed as an intravascular oxygen carrier and contains a mixture of perfluorooctyl bromide and this compound[7]. The inclusion of this compound is thought to enhance the stability of the emulsion.

Medical Imaging

Heptadecafluorooctyl bromide (perflubron) has been extensively investigated as a contrast agent for various imaging modalities[8]. Its high electron density due to the presence of bromine and fluorine atoms makes it radiopaque, allowing for its use in X-ray and computed tomography (CT) imaging. Furthermore, the fluorine atoms provide a strong signal in ¹⁹F magnetic resonance imaging (MRI), a technique that offers high specificity as there is no natural fluorine background in the body. Perflubron has been used as a gastrointestinal contrast agent for MRI[9].

The role of this compound in medical imaging is less documented as a standalone agent but is a component of some formulations developed for imaging applications.

Biological Interactions and Cellular Mechanisms

The biological interactions of perfluoroalkyl bromides are largely dictated by their inertness and their formulation into emulsions for in vivo use. These emulsions are typically composed of a perfluorocarbon core surrounded by a surfactant, often a phospholipid.

Cellular Uptake and Biodistribution

Perfluorocarbon emulsions are primarily taken up by the reticuloendothelial system (RES), with accumulation in the liver and spleen. The particles are eventually broken down, and the perfluorocarbon is eliminated from the body through exhalation. The chain length of the perfluoroalkyl bromide can influence the in vivo residence time, with longer chains generally leading to longer retention.

Interaction with Endothelial Cells and Inflammatory Response

Studies have shown that perfluorocarbon emulsions can interact with endothelial cells. A perfluorooctyl bromide emulsion was found to be non-cytotoxic to human umbilical vein endothelial cells (HUVECs) in culture[10]. Interestingly, this emulsion was observed to inhibit the activation of endothelial cells induced by endotoxin (B1171834) (lipopolysaccharide, LPS)[2]. This suggests a potential anti-inflammatory role for these emulsions.

The proposed mechanism for this anti-inflammatory effect involves the sequestration of LPS by the perfluorocarbon emulsion, preventing it from activating endothelial cells and subsequent inflammatory signaling cascades.

Perfluorocarbon_Endothelial_Interaction Figure 1: Proposed Mechanism of Perfluorocarbon Emulsion's Anti-inflammatory Effect on Endothelial Cells LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) on Endothelial Cell LPS->TLR4 Binds and Activates PFC_Emulsion Perfluorocarbon Emulsion (e.g., containing Heptadecafluorooctyl bromide) PFC_Emulsion->LPS Sequesters NF_kB_Pathway NF-κB Signaling Pathway TLR4->NF_kB_Pathway Initiates Adhesion_Molecules Upregulation of Adhesion Molecules (e.g., ICAM-1, E-selectin) NF_kB_Pathway->Adhesion_Molecules Leads to Inflammation Endothelial Activation & Inflammation Adhesion_Molecules->Inflammation

Figure 1: This diagram illustrates the proposed mechanism by which perfluorocarbon emulsions may exert an anti-inflammatory effect on endothelial cells. Lipopolysaccharide (LPS) normally binds to Toll-like Receptor 4 (TLR4) on the surface of endothelial cells, triggering the NF-κB signaling pathway. This leads to the upregulation of adhesion molecules, resulting in endothelial activation and inflammation. Perfluorocarbon emulsions are hypothesized to sequester LPS, preventing it from interacting with TLR4 and thereby inhibiting this inflammatory cascade.

Experimental Protocols

Preparation of a Perfluorocarbon Emulsion

This protocol provides a general method for preparing a perfluorocarbon-in-water emulsion suitable for pre-clinical research.

Materials:

  • Heptadecafluorooctyl bromide or this compound

  • Egg yolk phospholipid (or other suitable surfactant)

  • Glycerin (as an osmotic agent)

  • Water for injection

  • High-pressure homogenizer or microfluidizer

Procedure:

  • Prepare the aqueous phase by dissolving glycerin in water for injection.

  • Prepare the oil phase by mixing the perfluoroalkyl bromide with the phospholipid.

  • Heat both phases to approximately 70-80 °C.

  • Combine the oil and aqueous phases and create a coarse pre-emulsion using a high-shear mixer.

  • Pass the pre-emulsion through a high-pressure homogenizer or microfluidizer for several cycles until the desired droplet size is achieved (typically in the range of 150-250 nm for intravenous applications).

  • Cool the resulting emulsion to room temperature.

  • The final emulsion should be characterized for droplet size, zeta potential, and stability.

In Vitro Cytotoxicity Assay

This protocol describes a method to assess the cytotoxicity of perfluorocarbon emulsions on a cell line, such as human umbilical vein endothelial cells (HUVECs).

Materials:

  • HUVECs (or other relevant cell line)

  • Cell culture medium (e.g., M199 with supplements)

  • Perfluorocarbon emulsion to be tested

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent

  • Plate reader

Procedure:

  • Seed HUVECs into a 96-well plate at a suitable density and allow them to adhere and reach confluence.

  • Prepare serial dilutions of the perfluorocarbon emulsion in the cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the emulsion. Include a control group with medium only.

  • Incubate the cells for a predetermined period (e.g., 24 hours).

  • After incubation, remove the emulsion-containing medium and wash the cells with phosphate-buffered saline (PBS).

  • Add the MTT reagent (or other viability assay reagent) to each well and incubate according to the manufacturer's instructions.

  • Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the control group.

Cytotoxicity_Workflow Figure 2: Workflow for In Vitro Cytotoxicity Testing of Perfluorocarbon Emulsions start Start seed_cells Seed Cells (e.g., HUVECs) in 96-well plate start->seed_cells cell_adherence Allow Cells to Adhere and Reach Confluence seed_cells->cell_adherence prepare_emulsion Prepare Serial Dilutions of Perfluorocarbon Emulsion cell_adherence->prepare_emulsion treat_cells Treat Cells with Emulsion Dilutions cell_adherence->treat_cells prepare_emulsion->treat_cells incubate Incubate for 24 hours treat_cells->incubate wash_cells Wash Cells with PBS incubate->wash_cells viability_assay Perform Viability Assay (e.g., MTT) wash_cells->viability_assay measure_absorbance Measure Absorbance viability_assay->measure_absorbance analyze_data Calculate Cell Viability (% of Control) measure_absorbance->analyze_data end End analyze_data->end

Figure 2: This diagram outlines the key steps in performing an in vitro cytotoxicity assay to evaluate the effect of perfluorocarbon emulsions on a cell line.

Conclusion

Heptadecafluorooctyl bromide is a well-characterized perfluoroalkyl bromide with established applications in medical imaging and as a component of oxygen therapeutics. Its physicochemical properties, synthesis, and biological interactions have been more extensively studied compared to this compound. While this compound is utilized in some emulsion formulations, likely for its stabilizing properties, there is a notable lack of publicly available, direct comparative data on its performance and biological effects versus its shorter-chain counterpart.

The provided experimental protocols offer a starting point for researchers to synthesize and evaluate these compounds and their formulations. The illustrated cellular mechanism highlights a potential anti-inflammatory role for perfluorocarbon emulsions, a promising avenue for future research in drug delivery and therapy. Further head-to-head comparative studies are warranted to fully elucidate the distinct advantages and disadvantages of Heptadecafluorooctyl bromide and this compound for specific biomedical applications.

References

Basic characteristics of perfluoroalkyl bromides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Perfluoroalkyl Bromides for Researchers and Drug Development Professionals

Introduction to Perfluoroalkyl Bromides

Perfluoroalkyl bromides (R₣-Br) are a class of organobromine compounds characterized by a perfluorinated alkyl chain (R₣) attached to a bromine atom. The strong carbon-fluorine bonds and the unique properties of the perfluoroalkyl moiety impart high chemical stability, thermal resistance, and distinct electronic effects.[1] These characteristics make them valuable reagents and building blocks in various fields, particularly in organic synthesis, materials science, and medicinal chemistry.[1][2]

In drug development, the incorporation of perfluoroalkyl groups into bioactive molecules can significantly enhance properties such as metabolic stability, membrane permeability, and protein binding selectivity.[3] Perfluoroalkyl bromides serve as key reagents for introducing these valuable motifs.[3][4] This guide provides a comprehensive overview of the fundamental characteristics, synthesis, reactivity, and applications of perfluoroalkyl bromides, with a focus on their practical use in a research and development setting.

Core Physicochemical Characteristics

Perfluoroalkyl bromides are typically colorless, dense liquids or gases with low water solubility.[1][5] Their high degree of fluorination results in weak intermolecular forces, leading to relatively low boiling points for their molecular weight. Chemically, they are noted for the polarized C-Br bond and their stability compared to their non-fluorinated counterparts.[1] The C-Br bond is the most reactive site, readily participating in radical and transition-metal-catalyzed reactions.

Physical Properties Data

The following table summarizes key physical properties for a selection of common linear perfluoroalkyl bromides.

Compound NameFormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
Bromotrifluoromethane (Halon 1301)CBrF₃148.91-57.8-167.81.538 (at -58°C)[5]
Perfluoroethyl BromideC₂BrF₅198.92-19.5 to -18.5-1361.79 (liquid at bp)
Perfluorobutyl BromideC₄BrF₉298.9443 - 44N/A~1.904 (at 20°C)[1]
Perfluorooctyl Bromide (Perflubron)C₈BrF₁₇498.9614261.93 (at 25°C)[6]

Synthesis of Perfluoroalkyl Bromides

The synthesis of perfluoroalkyl bromides can be achieved through several routes. A prevalent laboratory and industrial method involves the reaction of a corresponding perfluoroalkyl iodide with bromine. This reaction can be driven by heat or light, with modern procedures optimizing conditions to achieve high yields efficiently.[7]

The diagram below illustrates a generalized workflow for synthesizing and purifying perfluoroalkyl bromides.

G start Starting Materials (Perfluoroalkyl Iodide, Bromine) reactor Reaction Vessel (Light & Heat Applied) start->reactor reaction R-I + Br₂ ⇌ R-Br + IBr reactor->reaction separation In-situ Separation (Removal of IBr byproduct) reaction->separation Reaction proceeds separation->reactor Equilibrium shift purification Purification (Distillation / Chromatography) separation->purification Crude Product product Pure Perfluoroalkyl Bromide purification->product

Caption: Generalized workflow for the synthesis of perfluoroalkyl bromides.

A patented process describes reacting a perfluoroalkyl iodide with bromine in a light-transmitting reactor while heating at 120 to 180 °C.[7] A key aspect of this process is the simultaneous removal of the iodine monobromide (IBr) byproduct, which shifts the reaction equilibrium towards the desired product and prevents IBr from blocking the activating light.[7]

Key Reactions and Mechanisms

Perfluoroalkyl bromides are versatile reagents primarily used to install perfluoroalkyl groups onto organic molecules. Their reactivity is dominated by radical processes and transition-metal-mediated cross-coupling reactions.

Radical Perfluoroalkylation

The relatively weak C-Br bond allows for the homolytic generation of perfluoroalkyl radicals (R₣•) under thermal, photochemical, or radical initiator-induced conditions.[8][9] These highly electrophilic radicals can then add to unsaturated systems or participate in hydrogen atom abstraction to functionalize a wide range of substrates.[10][11]

The mechanism for the radical addition of a perfluoroalkyl bromide to an alkene, initiated by a radical initiator like AIBN or peroxide, is a chain reaction.

G cluster_initiation Initiation cluster_propagation Propagation i1 Initiator (ROOR) i2 2 RO• i1->i2 Heat/Light i4 R₣• + RO-Br i2->i4 i3 R₣-Br i3->i4 p1 R₣• i4->p1 Chain Start p3 R₣-C-C• (Intermediate Radical) p1->p3 p2 Alkene (C=C) p2->p3 + p5 R₣-C-C-Br (Product) p3->p5 p4 R₣-Br p4->p5 + p6 R₣• p5->p6 (regenerated)

Caption: Mechanism of radical addition of R₣-Br to an alkene.

Copper-Mediated Cross-Coupling

Transition metal catalysis, particularly with copper, has emerged as a powerful tool for the perfluoroalkylation of aryl and heteroaryl bromides.[12] These methods often use stable and easy-to-handle perfluoroalkyl sources.[3] For instance, copper-catalyzed cross-coupling of Ruppert-Prakash type reagents (e.g., TMSCF₃) with organobromides can produce a diverse array of perfluoroalkylated products under mild, light-mediated conditions.[3] This transformation proceeds via a silyl-radical-mediated halogen atom abstraction pathway.[3]

Experimental Protocols

This section provides a representative protocol for the perfluoroalkylation of an aryl bromide, adapted from modern copper-catalyzed methodologies.

Experiment: Copper-Catalyzed Perfluoroalkylation of an Aryl Bromide

Objective: To synthesize a perfluoroalkylated arene from an aryl bromide using a copper catalyst and a perfluoroalkyl source. This protocol is based on the principles of metallaphotoredox catalysis.[3]

Materials:

  • Aryl bromide (1.0 equiv)

  • Perfluoroalkyltrimethylsilane (e.g., TMSCF₃, TMSC₂F₅) (1.5 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • 1,10-Phenanthroline (phen) (0.1 equiv)

  • Base (e.g., Potassium Acetate, KOAc) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or DMF)

  • Inert atmosphere glovebox or Schlenk line

  • Photoreactor or blue LED light source

Procedure:

  • Reactor Setup: In a nitrogen-filled glovebox, add the aryl bromide (0.50 mmol, 1.0 equiv), the copper catalyst (e.g., CuI, 0.05 mmol, 10 mol%), and the ligand (e.g., 1,10-phenanthroline, 0.05 mmol, 10 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the base (e.g., KOAc, 1.0 mmol, 2.0 equiv) to the vial.

  • Solvent and Perfluoroalkyl Source: Add the anhydrous, degassed solvent (e.g., 2.5 mL of dioxane) followed by the perfluoroalkyltrimethylsilane source (e.g., TMSCF₃, 0.75 mmol, 1.5 equiv).

  • Sealing and Reaction: Seal the vial tightly with a Teflon-lined cap. If not in a glovebox, this setup should be done under a positive pressure of an inert gas (e.g., Argon or Nitrogen) using a Schlenk line.

  • Photocatalysis: Place the reaction vial in the photoreactor or position it at a consistent distance from the blue LED light source. Begin stirring.

  • Reaction Monitoring: Irradiate the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by taking small aliquots (under inert conditions) and analyzing them by GC-MS or ¹⁹F NMR.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired perfluoroalkylated arene.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry).

Applications in Drug Discovery and Development

The use of perfluoroalkyl bromides as reagents is a cornerstone of modern medicinal chemistry for synthesizing molecules with enhanced pharmacological profiles.

The logical flow from reagent to final application in drug development is outlined below.

G reagent Perfluoroalkyl Bromide (R₣-Br) reaction Synthetic Methodologies (Radical, Cross-Coupling) reagent->reaction intermediate R₣-Containing Building Block or API Precursor reaction->intermediate modification Lead Compound Modification intermediate->modification optimization Pharmacokinetic Optimization (ADME) modification->optimization properties Improved Properties: • Metabolic Stability • Lipophilicity • Binding Affinity optimization->properties candidate Drug Candidate optimization->candidate

References

A Technical Guide to the Safety and Handling of Perfluorodecyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Perfluorodecyl Bromide Safety Data Sheet (SDS) Information

This document provides a comprehensive overview of the safety information for this compound (CAS No. 307-43-7). Due to a scarcity of detailed experimental data for this specific compound, this guide incorporates hazard information from structurally similar perfluoroalkyl bromides, such as perfluorooctyl bromide and perfluorododecyl bromide, to present a robust safety profile. The consistent hazard classifications across these analogues provide a reliable basis for risk assessment and the implementation of appropriate safety protocols.

Substance Identification and Properties

This compound is a fully fluorinated alkyl bromide. The chemical identity and key physical properties, including data from close structural analogues for reference, are summarized below.

Table 1: Chemical Identifiers for this compound

Identifier Value
Chemical Name 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heneicosafluorodecane
Synonyms 1-Bromoperfluorodecane, this compound
CAS Number 307-43-7[1][2]
Molecular Formula C10BrF21[2]

| Molecular Mass | 598.98 g/mol [2] |

Table 2: Physical and Chemical Properties Note: Data for specific isomers or related compounds are indicated where applicable.

PropertyValueSource Compound
Physical State Solid / LiquidVaries by chain length
Boiling Point 142 °C (lit.)Perfluorooctyl bromide (C8)[3]
Melting Point 87 - 88 °CPerfluorododecyl bromide (C12)[4]
Density 1.93 g/mL at 25 °C (lit.)Perfluorooctyl bromide (C8)[3]
Refractive Index n20/D 1.305 (lit.)Perfluorooctyl bromide (C8)[3]
Water Solubility InsolublePerfluorooctyl bromide (C8)[5]
Vapor Pressure 5.9 mbar @ 20 °CPerfluorooctyl bromide (C8)[5]
Stability Stable under normal handling and storage conditions.[4]General
Incompatible Materials Strong oxidizing agents.[4]General

Hazard Identification and Classification

Safety data sheets for perfluoroalkyl bromides, including C8 and C12 analogues, consistently report the same hazard classifications under the Globally Harmonized System (GHS).[3][4][5] This consistency suggests that this compound presents similar hazards.

Table 3: GHS Hazard Classification Summary

Hazard Class Category Hazard Statement
Skin Corrosion / Irritation 2 H315: Causes skin irritation[4][5]
Serious Eye Damage / Eye Irritation 2 / 2A H319: Causes serious eye irritation[4][5]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][5] |

Hazard Pictogram:

  • GHS07 (Exclamation Mark)[4]

Signal Word:

  • Warning [3][4]

Precautionary Statements (P-Statements):

  • Prevention: P261 (Avoid breathing dust/mist), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[4]

  • Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P312 (Call a POISON CENTER/doctor if you feel unwell).

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Experimental Protocols for Hazard Assessment

The GHS classifications are determined by standardized experimental protocols, typically following OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals. Below are summaries of the methodologies relevant to the identified hazards.

Acute Dermal Irritation/Corrosion (OECD Guideline 404) This test evaluates the potential of a substance to cause skin irritation.

  • Test System: Typically conducted on healthy young adult albino rabbits.

  • Procedure: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a shaved patch of skin on the animal. The patch is covered with a gauze pad and tape for a 4-hour exposure period.

  • Observation: After the exposure period, the patch is removed, and the skin is evaluated for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).

  • Classification: The severity and reversibility of the skin reactions are scored. A mean score of ≥ 2.3 but < 4.0 for erythema/edema leads to a "Category 2: Irritant" classification.

Acute Eye Irritation/Corrosion (OECD Guideline 405) This test assesses the potential of a substance to cause serious eye damage or irritation.

  • Test System: Conducted using healthy young adult albino rabbits.

  • Procedure: A small amount (0.1 mL or 0.1 g) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at prescribed intervals after instillation (e.g., 1, 24, 48, and 72 hours).

  • Classification: Effects are scored based on their severity, persistence, and reversibility. Substances that cause reversible eye irritation within 21 days are classified as "Category 2A: Irritant".

Acute Inhalation Toxicity (OECD Guideline 403) This test determines the toxicity of a substance upon inhalation and identifies potential respiratory tract irritation.

  • Test System: Typically performed on rats.

  • Procedure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) in an inhalation chamber for a defined period (usually 4 hours). Multiple concentration groups are tested.

  • Observation: Animals are observed for signs of toxicity during and after exposure for up to 14 days. Observations include changes in breathing, clinical signs, and mortality. For respiratory irritation (STOT SE 3), signs such as labored breathing, nasal discharge, and histopathological evidence of irritation in the respiratory tract are key endpoints.

  • Classification: If the substance causes transient respiratory irritation, it is classified as "STOT SE Category 3".

Visualization of Safety Workflow

The following diagram illustrates the logical workflow from the identification of hazards in the Safety Data Sheet to the implementation of necessary control measures in a laboratory setting.

G cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures cluster_3 Implementation cluster_4 Emergency Preparedness sds This compound SDS haz_data GHS Hazard Data: - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) sds->haz_data Provides emergency Emergency Response Plan sds->emergency assess Evaluate Exposure Potential (e.g., quantity, duration, ventilation) haz_data->assess eng Engineering Controls assess->eng ppe Personal Protective Equipment (PPE) assess->ppe admin Administrative Controls assess->admin fume_hood Use Chemical Fume Hood eng->fume_hood gloves Wear Nitrile Gloves ppe->gloves goggles Wear Safety Goggles/ Face Shield ppe->goggles sop Follow Standard Operating Procedures (SOPs) admin->sop training Ensure Personnel Training admin->training eyewash Eyewash Station Access emergency->eyewash spill_kit Spill Kit Availability emergency->spill_kit

Caption: Hazard communication and risk management workflow for this compound.

References

Perfluorodecyl Bromide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data exists in publicly accessible literature for perfluorodecyl bromide. This guide synthesizes available information and extensively leverages data from the closely related and well-studied analogue, perfluorooctyl bromide (PFOB), to infer the probable properties, applications, and methodologies for this compound. Researchers should validate these inferred protocols and data for their specific applications.

Introduction

This compound (C₁₀F₂₁Br) is a dense, chemically inert, and hydrophobic perfluorocarbon. As a member of the perfluoroalkyl bromide family, it holds significant potential in biomedical applications, particularly in the development of advanced drug delivery systems and as a contrast agent for various imaging modalities. Its high fluorine content and the presence of a bromine atom impart unique properties that are advantageous for ultrasound, magnetic resonance imaging (MRI), and computed tomography (CT). This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physicochemical properties of this compound are largely extrapolated from data on homologous perfluoroalkyl bromides. These properties are critical for its formulation into nanoparticles and its behavior in biological systems.

PropertyValue (this compound)Value (Perfluorooctyl Bromide - for comparison)Reference
CAS Number 307-43-7423-55-2[1]
Molecular Formula C₁₀BrF₂₁C₈BrF₁₇[1]
Molecular Weight 598.98 g/mol 498.96 g/mol [2]
Appearance Colorless liquid or low melting solidColorless liquid
Density ~1.862 g/mL @ 25 °C~1.92 g/cm³[3]
Boiling Point ~185 °C142-144 °C[2]
Melting Point 55 °C6 °C
Refractive Index ~1.294 @ 25 °C~1.300
Solubility Insoluble in water, soluble in some fluorinated solventsInsoluble in water[4]

Synthesis of this compound

A general and scalable method for the synthesis of perfluoroalkyl bromides involves the reaction of a perfluoroalkyl iodide with bromine. The following is a generalized experimental protocol adapted from patent literature.

Experimental Protocol: Synthesis via Halogen Exchange

Objective: To synthesize this compound from perfluorodecyl iodide.

Materials:

  • Perfluorodecyl iodide (C₁₀F₂₁I)

  • Bromine (Br₂)

  • Light-transmitting reactor (e.g., borosilicate glass) equipped with a reflux condenser, dropping funnel, and a means for heating and stirring

  • UV lamp (optional, for photo-initiation)

  • Sodium thiosulfate (B1220275) solution (for quenching excess bromine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Distillation apparatus

Procedure:

  • Reaction Setup: The light-transmitting reactor is charged with perfluorodecyl iodide. The setup is equipped with a reflux condenser and a dropping funnel containing liquid bromine.

  • Reaction Initiation: The reactor is heated to a temperature between 120-180°C. For photo-assisted reactions, a UV lamp can be positioned to irradiate the reactor.

  • Addition of Bromine: Bromine is added dropwise to the heated perfluorodecyl iodide with continuous stirring. The molar ratio of bromine to perfluoroalkyl iodide is typically between 1:1 and 3:1.

  • Reaction Monitoring: The reaction progress can be monitored by observing the color change (disappearance of the purple iodine color) and by analytical techniques such as gas chromatography (GC). The reaction is typically run for several hours.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. Excess bromine is quenched by washing with a sodium thiosulfate solution until the bromine color disappears.

  • Purification: The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate or sodium sulfate. The crude this compound is then purified by fractional distillation under reduced pressure.

Logical Flow of Synthesis:

DrugDeliveryPathway IV_Administration IV Administration of PFDB Nanoparticles Circulation Systemic Circulation IV_Administration->Circulation Distribution Targeting Targeted Binding to Diseased Tissue Circulation->Targeting Recognition Internalization Cellular Internalization Targeting->Internalization Endocytosis Drug_Release Drug Release Internalization->Drug_Release Stimuli-Responsive Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect Pharmacological Action NanoparticlePrep cluster_0 Organic Phase cluster_1 Aqueous Phase PFDB PFDB Mix1 Dissolve PFDB->Mix1 Polymer_Lipid Polymer/Lipid Polymer_Lipid->Mix1 Organic_Solvent Organic Solvent Organic_Solvent->Mix1 Emulsification Emulsification Mix1->Emulsification Surfactant_Solution Aqueous Surfactant Solution Surfactant_Solution->Emulsification Solvent_Evaporation Solvent_Evaporation Emulsification->Solvent_Evaporation Purification Purification Solvent_Evaporation->Purification Nanoparticles Nanoparticles Purification->Nanoparticles

References

The Genesis of "Forever Chemicals": A Technical Guide to the Discovery and Synthesis of Perfluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorinated compounds (PFCs), a subset of the broader class of per- and polyfluoroalkyl substances (PFAS), represent a unique and impactful class of synthetic molecules. Characterized by the exceptional strength of the carbon-fluorine bond, these compounds exhibit remarkable thermal and chemical stability, properties that have driven their widespread use in a vast array of industrial and consumer products. This technical guide provides an in-depth exploration of the discovery and synthesis of PFCs. It details the historical milestones that led to their creation and elucidates the primary synthetic methodologies, including Electrochemical Fluorination (ECF), Telomerization, and the Fowler Process. Furthermore, this guide delves into the biological interactions of these compounds, outlining key signaling pathways affected by their presence. Experimental workflows for the analysis of PFCs are also presented. Quantitative data on the physicochemical properties of prominent PFCs are systematically organized for comparative analysis. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of the chemistry and biology of these "forever chemicals."

A Historical Overview of Perfluorinated Compounds

The journey of perfluorinated compounds began in the 1930s with the accidental discovery of polytetrafluoroethylene (PTFE). In 1938, Roy J. Plunkett, a chemist at DuPont, inadvertently synthesized the waxy, highly inert solid from tetrafluoroethylene (B6358150) gas. This discovery paved the way for the development of Teflon, which was trademarked in 1945.[1]

The 1940s saw significant advancements in the production of fluorochemicals, largely driven by the demands of World War II and the Manhattan Project.[2][3] A critical breakthrough was the development of the Simons Process of Electrochemical Fluorination (ECF) by Joseph H. Simons at Pennsylvania State College, a technology that 3M acquired in 1945 to scale up the production of various PFCs.[1][4][5] This period marked the beginning of large-scale manufacturing of compounds like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS).[1]

By the 1950s, PFCs were being integrated into a wide range of consumer and industrial products due to their unique properties of repelling water, oil, and stains.[6] The widespread use of these compounds continued for decades until the early 2000s, when growing concerns about their persistence in the environment and potential health effects led to a voluntary phase-out of PFOS and related chemistries by 3M, the primary global manufacturer.[7]

Physicochemical Properties of Selected Perfluorinated Compounds

The defining characteristic of PFCs is the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry.[8][9] This high bond dissociation energy contributes to the exceptional thermal and chemical stability of these compounds.[1][9] The following tables summarize key physicochemical properties of several important perfluorinated carboxylic acids (PFCAs) and perfluorosulfonic acids (PFSAs).

Table 1: Physicochemical Properties of Perfluoroalkyl Carboxylic Acids (PFCAs)

PropertyPerfluorobutanoic Acid (PFBA)Perfluorohexanoic Acid (PFHxA)Perfluorooctanoic Acid (PFOA)Perfluorononanoic Acid (PFNA)Perfluorodecanoic Acid (PFDA)
CAS Registry Number 375-22-4[10]307-24-4[11]335-67-1375-95-1[12][13]335-76-2[14]
Molecular Formula C4HF7O2[10][15]C6HF11O2[11]C8HF15O2C9HF17O2[12][13]C10HF19O2
Molar Mass ( g/mol ) 214.04[10][15]314.05[16]414.07464.08[13][17]514.08[14]
Melting Point (°C) -17.5[4][18]No data54[6]59-62[12][13]77-81
Boiling Point (°C) 120[10]157[11]192[6]218[12][13]218 (at 740 mmHg)
Water Solubility (mg/L at 25°C) >500,000[4]15,700[16]9,500[6]9,500[13]0.024 g/L (predicted)
Vapor Pressure (mmHg at 25°C) No data1.98[11]0.525[6]No data~0.01 (at 0°C)

Table 2: Physicochemical Properties of Perfluoroalkane Sulfonic Acids (PFSAs)

PropertyPerfluorobutane Sulfonate (PFBS)Perfluorohexane Sulfonate (PFHxS)Perfluorooctane Sulfonate (PFOS)
CAS Registry Number 375-73-5[19]355-46-4[20]1763-23-1
Molecular Formula C4HF9O3S[19]C6HF13O3S[20]C8HF17O3S
Molar Mass ( g/mol ) 300.1400.11[20]500.13
Melting Point (°C) No dataNo dataNo data
Boiling Point (°C) No dataNo data258–260[6]
Water Solubility (mg/L at 25°C) No data6.2[20]680[6]
Vapor Pressure (mmHg at 25°C) No data0.0046 (estimated)[20]0.002[6]

Table 3: Carbon-Halogen and Carbon-Hydrogen Bond Dissociation Energies

BondBond Dissociation Energy (kcal/mol)
C-F115[8]
C-H104.9[8]
C-Cl83.7[8]
C-Br72.1[8]
C-I57.6[8]

Major Synthetic Methodologies

The industrial-scale production of perfluorinated compounds has historically relied on a few key synthetic processes. These methods are designed to replace hydrogen atoms with fluorine atoms on a carbon backbone, a process that is challenging due to the high reactivity of elemental fluorine.

Electrochemical Fluorination (ECF) - The Simons Process

Developed by Joseph H. Simons in the 1930s, the Simons Process is a cornerstone of organofluorine chemistry.[4] This method avoids the direct use of hazardous elemental fluorine by employing an electrochemical cell.

Experimental Protocol:

  • Apparatus: An electrolytic cell, typically made of steel or nickel, is used. The anode is a pack of nickel plates, and the cathode is the cell body itself. A reflux condenser cooled to a low temperature (e.g., -20°C) is attached to the top of the cell to condense and return vaporized hydrogen fluoride (B91410) (HF) while allowing hydrogen gas to escape.

  • Reagents:

    • Anhydrous hydrogen fluoride (AHF): Serves as both the solvent and the fluorine source.

    • Organic Substrate: The hydrocarbon or partially fluorinated compound to be perfluorinated. The substrate must be soluble in AHF.

  • Procedure:

    • The organic substrate is dissolved in anhydrous hydrogen fluoride in the electrolytic cell to create a conductive solution.

    • A direct current is passed through the solution at a cell potential of approximately 5-6 volts.[4]

    • At the nickel anode, the organic substrate is fluorinated, with hydrogen atoms being replaced by fluorine atoms. Hydrogen gas is evolved at the cathode.

    • The perfluorinated product, being denser than and immiscible with the electrolyte, settles at the bottom of the cell and can be drained off. Gaseous products are collected from the condenser outlet.

    • The overall reaction for a generic hydrocarbon can be represented as: R₃C–H + HF → R₃C–F + H₂[4]

  • Key Considerations:

    • The process requires strictly anhydrous conditions to prevent the formation of oxygen difluoride and the corrosion of the cell.[4]

    • The Simons process can lead to isomerization and fragmentation of the carbon skeleton, resulting in a mixture of linear and branched isomers.[21]

Telomerization

Telomerization is another major industrial process for synthesizing certain PFCs, particularly those with an even number of carbon atoms. This method typically produces linear perfluoroalkyl chains.

Experimental Protocol:

  • Apparatus: A high-pressure reactor (autoclave) capable of handling corrosive materials and elevated temperatures and pressures.

  • Reagents:

    • Telogen: A molecule that provides the end groups of the final polymer chain. For PFC synthesis, a perfluoroalkyl iodide (e.g., pentafluoroethyl iodide, C₂F₅I) is commonly used.

    • Taxogen: A monomer that is inserted into a bond of the telogen. Tetrafluoroethylene (TFE, CF₂=CF₂) is the typical taxogen.

    • Initiator: A free-radical initiator is often used to start the reaction.

  • Procedure:

    • The telogen (perfluoroalkyl iodide) and the taxogen (TFE) are charged into the reactor.

    • The reaction is initiated, often by a free-radical initiator or by heat and pressure, leading to the radical addition of TFE to the perfluoroalkyl iodide.

    • The process results in a mixture of perfluoroalkyl iodides with longer carbon chains: C₂F₅I + n(CF₂=CF₂) → C₂F₅(CF₂CF₂)ₙI

    • The resulting mixture of perfluoroalkyl iodides can be separated by distillation.

    • These iodides can then be further reacted to introduce functional groups. For example, reaction with ethylene (B1197577) followed by oleum (B3057394) and hydrolysis can produce fluorotelomer alcohols (FTOHs), which are important precursors for many PFC-based products.

  • Key Considerations:

    • Telomerization generally produces linear perfluoroalkyl chains, in contrast to the branched isomers often seen with ECF.[19]

    • The distribution of chain lengths in the product mixture can be controlled by adjusting the ratio of telogen to taxogen.

The Fowler Process

The Fowler process was developed during the Manhattan Project as a means to produce highly stable perfluorocarbons needed to handle corrosive uranium hexafluoride.[2][3] This method uses a high-valency metal fluoride to moderate the reactivity of fluorine.

Experimental Protocol:

  • Apparatus: A heated tubular reactor packed with cobalt(III) fluoride (CoF₃).

  • Reagents:

    • Cobalt(II) fluoride (CoF₂): The precursor to the fluorinating agent.

    • Elemental fluorine (F₂): Used to regenerate the fluorinating agent.

    • Hydrocarbon or partially fluorinated derivative: The starting material to be perfluorinated.

  • Procedure:

    • Regeneration Step: Cobalt(II) fluoride is heated in a stream of elemental fluorine to produce cobalt(III) fluoride: 2 CoF₂ + F₂ → 2 CoF₃[2]

    • Fluorination Step: The vapor of the hydrocarbon feedstock is passed over the heated bed of CoF₃. The CoF₃ acts as a fluorinating agent, replacing hydrogen atoms with fluorine and being reduced back to CoF₂: CₓHᵧ + 2y CoF₃ → CₓFᵧ + y HF + 2y CoF₂

    • The perfluorinated product and hydrogen fluoride are collected after exiting the reactor.

    • The CoF₂ can be regenerated in situ by passing fluorine gas through the reactor again.

  • Key Considerations:

    • The Fowler process is conducted at high temperatures.[2]

    • The reaction proceeds through a carbocation intermediate, which can lead to rearrangements and a complex mixture of products.[2][3]

Biological Signaling Pathways of Perfluorinated Compounds

The biological effects of PFCs are a subject of intensive research. These compounds can interact with various cellular components, leading to the disruption of normal biological processes. The following diagram illustrates some of the key signaling pathways known to be affected by PFCs.

PFAS_Signaling_Pathways cluster_pfas Perfluorinated Compounds (PFCs) PFCs PFOA, PFOS, etc. PPARa PPARα Activation PFCs->PPARa Binds to and activates ER Estrogen Receptor (ER) Interaction PFCs->ER Binds to and modulates OxidativeStress Oxidative Stress PFCs->OxidativeStress Induces ROS production LipidMetabolism Altered Lipid Metabolism PPARa->LipidMetabolism Regulates GeneExpression Changes in Gene Expression PPARa->GeneExpression Alters transcription ER->GeneExpression Alters transcription HormoneSignaling Disrupted Hormone Signaling ER->HormoneSignaling Modulates CellularDamage Cellular Damage OxidativeStress->CellularDamage Causes

Key signaling pathways affected by PFCs.

One of the most well-documented molecular targets of PFCs is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism.[15][22] Activation of PPARα by PFCs can lead to altered expression of genes involved in fatty acid oxidation and transport. The potency of PPARα activation varies with the chain length and functional group of the PFC.[15][22]

PFCs have also been shown to interact with the estrogen receptor (ER), potentially disrupting endocrine signaling.[2][23][24][25] Some PFCs can exhibit estrogenic or anti-estrogenic activity depending on the specific compound and the presence of endogenous estrogens.[2][23]

Furthermore, exposure to certain PFCs has been linked to the induction of oxidative stress, characterized by an increase in reactive oxygen species (ROS) within cells.[1][6][26][27] This can lead to cellular damage and has been proposed as a potential mechanism for some of the toxic effects of these compounds.[6]

Experimental Workflow for PFC Analysis

The analysis of PFCs in various matrices, such as environmental samples and biological tissues, presents significant challenges due to their low concentrations and the potential for sample contamination. A robust and reliable analytical workflow is crucial for accurate quantification.

PFAS_Analysis_Workflow start Sample Collection extraction Sample Extraction (SPE or LLE) start->extraction cleanup Extract Cleanup extraction->cleanup concentration Concentration cleanup->concentration analysis LC-MS/MS Analysis concentration->analysis quantification Data Analysis and Quantification analysis->quantification

A typical workflow for the analysis of PFCs.

5.1. Sample Collection and Handling

Strict protocols are necessary during sample collection to avoid contamination.[7] It is essential to use sample containers made of high-density polyethylene (B3416737) (HDPE) or polypropylene, as PFCs can adsorb to glass surfaces.[6] Items containing Teflon™ or other fluoropolymers should be avoided during sampling.[7]

5.2. Sample Preparation

The primary goal of sample preparation is to isolate and concentrate the PFCs from the sample matrix.

  • Solid-Phase Extraction (SPE): This is a widely used technique for aqueous samples. The sample is passed through a cartridge containing a solid sorbent that retains the PFCs. After washing to remove interferences, the PFCs are eluted with a solvent. Weak anion exchange (WAX) sorbents are commonly used for PFC analysis.[25]

  • Liquid-Liquid Extraction (LLE): In LLE, PFCs are partitioned from an aqueous sample into an immiscible organic solvent.[7]

5.3. Instrumental Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of PFCs.[13][25][26]

  • Liquid Chromatography (LC): Reverse-phase chromatography is typically used to separate the different PFCs in the sample extract.

  • Tandem Mass Spectrometry (MS/MS): This provides high sensitivity and selectivity for the detection and quantification of PFCs. The instrument is typically operated in multiple reaction monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions for each target analyte.[17]

Conclusion

The discovery and development of perfluorinated compounds have had a profound impact on modern technology and industry. Their unique properties, stemming from the strength of the carbon-fluorine bond, have made them invaluable in a multitude of applications. However, this same stability has led to their persistence in the environment, raising concerns about their potential long-term effects on human health and ecosystems. A thorough understanding of their synthesis, physicochemical properties, and biological interactions is paramount for researchers and scientists working to address the challenges posed by these "forever chemicals" and to develop safer alternatives for the future. This guide provides a foundational technical overview to support these ongoing efforts.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Perfluorodecyl Bromide (C10BrF21)

This technical guide provides a comprehensive overview of this compound (chemical formula: C10BrF21), a perfluorinated compound with significant potential in various scientific and industrial applications, particularly within the realm of drug development. This document consolidates key physicochemical properties, toxicological data, synthesis methodologies, and experimental protocols to serve as a foundational resource for professionals in the field.

Physicochemical Properties

This compound is a dense, fluorinated organic compound. Its high degree of fluorination imparts unique properties such as high thermal stability, chemical inertness, and both hydrophobic and lipophobic characteristics. These properties are crucial for its specialized applications.

Table 1: Physicochemical Data of this compound

PropertyValueSource(s)
CAS Number 307-43-7[1][2][3]
Molecular Formula C10BrF21[2][3]
Molecular Weight 598.98 g/mol [1][2]
Physical Form Solid[1]
Boiling Point 55 °C (Note: A boiling point of 142-144°C is reported for the shorter C8 analog, Perfluorooctyl bromide, suggesting the value for the C10 compound may be higher than 55°C)[1][4]
Density 1.862 g/mL[1]
Purity Typically ≥98%[1][5]
IUPAC Name 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane[1][6]
Storage Temperature Ambient Temperature[1]

Synthesis and Manufacturing

The synthesis of perfluoroalkyl bromides, such as this compound, typically involves the bromination of a corresponding hydro-perfluoroalkane. A common industrial method is the gas-phase reaction of bromine with the hydro-perfluoroalkane at elevated temperatures. This process is designed for high selectivity and to avoid the formation of toxic byproducts.[7][8]

A generalized workflow for the synthesis of a perfluoroalkyl bromide is illustrated below.

G Diagram 1: General Synthesis Workflow for Perfluoroalkyl Bromides cluster_reactants Reactants cluster_process Process cluster_products Primary Products cluster_purification Purification H_PFC 1-Hydro-perfluorodecane (C10F21H) Reactor High-Temperature Gas-Phase Reactor (450-520°C) H_PFC->Reactor Bromine Bromine Gas (Br2) Bromine->Reactor PFDBr This compound (C10BrF21) Reactor->PFDBr Reaction HBr Hydrogen Bromide (HBr) Reactor->HBr Neutralization Neutralization/ Reduction PFDBr->Neutralization HBr->Neutralization Distillation Distillation Neutralization->Distillation Final_Product Purified C10BrF21 Distillation->Final_Product

Diagram 1: General Synthesis Workflow for Perfluoroalkyl Bromides

Applications in Research and Drug Development

This compound's unique properties make it a valuable compound in the pharmaceutical and life sciences sectors.

  • Contrast Agents: Perfluorinated compounds, including brominated variants like Perfluorooctyl bromide (a close analog), are used as contrast agents for magnetic resonance imaging (MRI) and other imaging modalities due to their high density and ability to carry oxygen.[9][10] this compound was initially developed as a contrast agent.[9]

  • Drug Delivery and Emulsions: It plays a crucial role in stabilizing fluorocarbon-in-water emulsions.[9] These emulsions are investigated as potential oxygen carriers ("blood substitutes").[10] this compound helps to lower the solubility and diffusibility of the dispersed fluorocarbon phase, thereby enhancing the stability of the emulsion.[9] Its unique structure can also enhance the stability and bioavailability of drug molecules.[11]

  • Research and Manufacturing: It is used in professional manufacturing and research laboratories for various chemical syntheses.[5] Its application also extends to the agricultural sector in the formulation of novel pesticides.[11]

Toxicology and Safety

While specific toxicological data for this compound is limited, information on the broader class of per- and polyfluoroalkyl substances (PFAS) provides critical context. PFAS are known as "forever chemicals" because they are extremely persistent in the environment and in the human body.[12]

Safety Information for this compound (C10BrF21):

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[1]

  • GHS Pictogram: GHS07 (Exclamation mark).[1]

General Health Effects Associated with PFAS Exposure: Exposure to certain PFAS has been linked to a variety of health issues in human and animal studies.[13][14][15]

Table 2: Potential Health Effects Associated with Certain PFAS Compounds

Health Effect CategorySpecific OutcomesSource(s)
Reproductive & Developmental Decreased fertility, increased high blood pressure in pregnancy, low birth weight, accelerated puberty.[15]
Cancer Risk Increased risk of certain cancers, including prostate, kidney, and testicular cancers.[12][15]
Immune System Reduced ability of the body's immune system to fight infections, including reduced vaccine response.[15]
Endocrine Disruption Interference with the body's natural hormones, particularly thyroid function.[13][14][15]
Metabolic Effects Increased cholesterol levels and/or risk of obesity.[13][15]

The following diagram illustrates the potential systemic effects of PFAS exposure.

G Diagram 2: Potential Systemic Health Effects of PFAS Exposure cluster_systems Affected Biological Systems PFAS PFAS Exposure Immune Immune System PFAS->Immune Immunotoxicity Endocrine Endocrine System PFAS->Endocrine Hormone Interference Reproductive Reproductive System PFAS->Reproductive Reproductive Toxicity Metabolic Metabolic System PFAS->Metabolic Dysregulation Developmental Developmental Processes PFAS->Developmental Developmental Effects Carcinogenesis Carcinogenesis PFAS->Carcinogenesis Increased Cancer Risk

Diagram 2: Potential Systemic Health Effects of PFAS Exposure

Experimental Protocols

Analytical Method for the Determination of this compound in a Drug Substance Matrix

This section outlines a general methodology for the quantification of residual this compound in drug substances, adapted from methods for other alkyl bromides and fluorinated compounds.[16][17] The preferred method is Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID) or Mass Spectrometry (HS-GC-MS) for higher specificity.

Objective: To quantify trace levels of this compound.

Principle: The sample is dissolved in a high-boiling point solvent. The vial is heated in a headspace autosampler, allowing volatile analytes like this compound to partition into the gas phase. An aliquot of the headspace is then injected into the GC for separation and detection.

Instrumentation and Reagents:

  • Gas Chromatograph with Headspace Autosampler and FID or MS detector.

  • GC Column: Capillary column suitable for volatile halogenated compounds (e.g., DB-624 or equivalent).

  • Solvent: Dimethylacetamide (DMAc) or Dimethyl sulfoxide (B87167) (DMSO).

  • This compound Reference Standard.

  • Class A volumetric flasks and pipettes.

  • Headspace vials (20 mL) with crimp caps.

Standard Preparation:

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution to cover the expected concentration range of the analyte in the sample (e.g., 0.1 to 10 µg/mL).

Sample Preparation:

  • Accurately weigh a suitable amount of the drug substance (e.g., 250 mg) directly into a 20 mL headspace vial.

  • Add a precise volume (e.g., 5.0 mL) of the solvent to the vial.

  • Immediately seal the vial with a crimp cap.

  • Gently vortex to dissolve the sample.

Chromatographic Conditions (Example):

  • HS Autosampler:

    • Oven Temperature: 100 °C

    • Equilibration Time: 20 minutes

    • Injection Volume: 1 mL

  • GC:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium, constant flow (e.g., 1.5 mL/min)

    • Oven Program: Initial 40 °C for 5 min, ramp at 15 °C/min to 240 °C, hold for 5 min.

  • Detector (FID):

    • Temperature: 280 °C

Analysis and Calculation:

  • Inject the working standards to establish a calibration curve (peak area vs. concentration).

  • Inject the prepared samples.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

The following diagram outlines the analytical workflow.

G Diagram 3: Analytical Workflow for C10BrF21 Quantification cluster_prep Sample & Standard Preparation cluster_analysis HS-GC Analysis cluster_data Data Processing Prep_Standard Prepare Working Standards (0.1-10 µg/mL) Calibrate Generate Calibration Curve from Standards Prep_Standard->Calibrate Prep_Sample Weigh Drug Substance into Headspace Vial Add_Solvent Add Solvent (e.g., DMAc) & Seal Vial Prep_Sample->Add_Solvent Incubate Incubate in Headspace Oven (e.g., 100°C, 20 min) Add_Solvent->Incubate Inject Inject Headspace Gas into GC Incubate->Inject Separate Separate on GC Column Inject->Separate Detect Detect with FID or MS Separate->Detect Quantify Quantify Analyte in Sample using Peak Area Detect->Quantify Calibrate->Quantify Report Report Result (µg/g) Quantify->Report

Diagram 3: Analytical Workflow for C10BrF21 Quantification

References

Methodological & Application

Synthesis of Fluorinated Polymers Using Perfluorodecyl Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of fluorinated polymers utilizing perfluorodecyl bromide. The methodologies outlined here focus on controlled radical polymerization techniques, which allow for the precise synthesis of polymers with well-defined architectures and molecular weights. Fluorinated polymers are of significant interest across various scientific disciplines, including materials science and drug development, owing to their unique properties such as high thermal and chemical stability, low surface energy, and hydrophobicity.

Introduction to Controlled Radical Polymerization in Fluoropolymer Synthesis

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have become indispensable tools for the synthesis of well-defined polymers. These methods allow for the creation of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures like block copolymers.[1]

This compound can theoretically be employed in these systems, for instance as an initiator in ATRP. In ATRP, a transition metal complex reversibly activates a dormant species, typically an alkyl halide, to generate a propagating radical. The long perfluorinated chain of this compound would thus be incorporated at one end of the polymer chain, imparting its fluorinated characteristics to the final material.

Application: Synthesis of a Fluorinated Block Copolymer via ARGET ATRP

In a representative synthesis, a macroinitiator is first prepared, and then chain-extended with the fluorinated monomer. The principles of this synthesis can be adapted for the use of a perfluorodecyl-containing initiator.

Experimental Protocol: ARGET ATRP of 1H,1H,2H,2H-perfluorodecyl acrylate (B77674) (PFDA)

This protocol describes the synthesis of a block copolymer where the second block is poly(1H,1H,2H,2H-perfluorodecyl acrylate). A similar procedure could be envisioned starting from a this compound initiator.

Materials:

  • 1H,1H,2H,2H-perfluorodecyl acrylate (PFDA) (monomer)

  • Macroinitiator (e.g., a bromine-terminated polymer)

  • Copper(II) bromide (CuBr₂) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Tin(II) 2-ethylhexanoate (B8288628) (Sn(EH)₂) (reducing agent)

  • Anisole (B1667542) (solvent)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF) (for analysis)

Procedure:

  • Reaction Setup: A Schlenk flask is charged with the macroinitiator, PFDA monomer, and anisole as the solvent.

  • Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Catalyst/Ligand Preparation: In a separate flask, CuBr₂ and PMDETA are dissolved in anisole. This solution is also degassed.

  • Initiation: The degassed catalyst/ligand solution is transferred to the monomer/macroinitiator mixture via a cannula. Subsequently, the reducing agent, Sn(EH)₂, is added to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed at a controlled temperature (e.g., 60-90 °C) with constant stirring. The progress of the reaction can be monitored by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR and the evolution of molecular weight by Gel Permeation Chromatography (GPC).

  • Termination and Purification: Once the desired conversion is reached, the polymerization is quenched by exposing the reaction mixture to air. The polymer is then purified by precipitating the solution into a large excess of a non-solvent, such as cold methanol. The precipitated polymer is collected by filtration and dried under vacuum until a constant weight is achieved.

Data Presentation

The following table summarizes typical experimental parameters and results for the ARGET ATRP of a fluorinated acrylate to form a block copolymer.

ParameterValue
Monomer 1H,1H,2H,2H-perfluorodecyl acrylate (PFDA)
Initiator Poly(acrylate) macroinitiator
Catalyst CuBr₂
Ligand PMDETA
Reducing Agent Sn(EH)₂
Solvent Anisole
Temperature 70 °C
Target DP 50
Mₙ (GPC) Varies with conversion
Đ (PDI) < 1.3

Mₙ: Number-average molecular weight; Đ (PDI): Polydispersity Index; DP: Degree of Polymerization.

Visualization of the ATRP Process

The fundamental mechanism of Atom Transfer Radical Polymerization is depicted in the following diagram.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator R-X Radical R• Initiator->Radical k_act Catalyst_act Mt^n / Ligand Catalyst_deact X-Mt^(n+1) / Ligand Radical->Initiator k_deact Dormant_Chain P_n-X Radical->Dormant_Chain + Monomer Propagating_Radical P_n• Dormant_Chain->Propagating_Radical k_act Propagating_Radical->Dormant_Chain k_deact Propagating_Chain P_(n+1)• Propagating_Radical->Propagating_Chain k_p Monomer Monomer

Diagram 1: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Logical Workflow for Polymer Synthesis and Characterization

The overall process from selecting reagents to characterizing the final polymer product follows a logical workflow.

Polymer_Synthesis_Workflow Reagents Select Monomer, Initiator (this compound), Catalyst, Ligand, Solvent Setup Assemble Glassware, Degas Reagents Reagents->Setup Polymerization Controlled Radical Polymerization (e.g., ATRP) Setup->Polymerization Purification Precipitation and Drying Polymerization->Purification Characterization Analyze Polymer Properties Purification->Characterization Analysis GPC (Mn, PDI) NMR (Composition) DSC/TGA (Thermal Properties) Characterization->Analysis

Diagram 2: Workflow for fluorinated polymer synthesis and analysis.

Concluding Remarks

The use of this compound as a building block in the synthesis of fluorinated polymers offers a pathway to novel materials with tailored properties. While direct, detailed protocols for its use as a primary initiator in ATRP of fluorinated monomers are still emerging in readily available literature, the principles of controlled radical polymerization provide a robust framework for developing such syntheses. The protocols and workflows presented here, based on analogous systems, serve as a strong starting point for researchers and scientists in the field. Further optimization of reaction conditions will be crucial for achieving desired polymer characteristics for specific applications in drug development and materials science.

References

Application Notes and Protocols for Perfluorodecyl Bromide in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Perfluorodecyl bromide is a specialized chemical with limited publicly available research on its specific applications in materials science. The following application notes and protocols are representative examples based on the well-established chemistry of perfluoroalkyl halides and related fluorinated compounds. These should be considered as starting points for research and development, and optimization will be required for specific applications.

Introduction to this compound

This compound (C₁₀F₂₁Br) is a perfluorinated alkyl bromide. Its chemical structure consists of a ten-carbon chain where all hydrogen atoms have been replaced by fluorine atoms, terminating in a bromine atom. This structure imparts unique properties such as high density, chemical inertness, hydrophobicity, and oleophobicity (lipophobicity). These characteristics make it an intriguing candidate for various applications in materials science, particularly for surface modification and the synthesis of advanced polymers.

Physical and Chemical Properties of this compound
PropertyValue
CAS Number 307-43-7
Molecular Formula C₁₀F₂₁Br
Molecular Weight 598.98 g/mol
Appearance White to off-white solid
Melting Point 55-57 °C
Boiling Point 185 °C
Density 1.862 g/mL at 25 °C

Applications in Materials Science

The unique properties of the perfluorodecyl chain make this compound a valuable building block for creating materials with low surface energy, high chemical resistance, and specific interfacial properties.

Surface Modification: Creation of Superhydrophobic and Oleophobic Surfaces

This compound can be used as a precursor to synthesize molecules for creating self-assembled monolayers (SAMs) on various substrates. These surfaces exhibit extremely low wettability.

Workflow for Surface Modification:

G cluster_0 Synthesis of Functionalized Perfluorodecyl Molecule cluster_1 Substrate Preparation and Deposition A This compound C Reaction A->C B Functionalizing Agent (e.g., Thiol, Silane) B->C D Purified Functionalized Molecule C->D G Deposition of Functionalized Molecule D->G Introduction to Substrate E Substrate (e.g., Silicon, Gold) F Cleaning and Activation E->F F->G H Self-Assembled Monolayer G->H

Caption: Workflow for surface modification using this compound.

Experimental Protocol: Formation of a Perfluorodecylthiol Self-Assembled Monolayer on Gold

This protocol describes a representative method for creating a hydrophobic and oleophobic surface.

Materials:

Equipment:

  • Schlenk line or glovebox

  • Round-bottom flasks

  • Magnetic stirrer

  • Ultrasonic bath

  • Contact angle goniometer

Procedure:

  • Synthesis of Perfluorodecylthiol (C₁₀F₂₁SH):

    • Caution: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) by personnel trained in handling reactive sulfur compounds.

    • In a round-bottom flask, dissolve this compound in a suitable anhydrous solvent (e.g., tetrahydrofuran).

    • Add a slight excess of sodium hydrosulfide (NaSH).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction by thin-layer chromatography or gas chromatography-mass spectrometry.

    • Upon completion, quench the reaction with dilute acid and extract the product with a suitable organic solvent.

    • Purify the crude perfluorodecylthiol by distillation or column chromatography.

  • Substrate Preparation:

    • Cut the gold-coated silicon wafers to the desired size.

    • Clean the substrates by sonicating in a sequence of deionized water, acetone, and ethanol for 15 minutes each.

    • Dry the substrates under a stream of nitrogen.

    • Activate the gold surface by UV-ozone treatment for 15-20 minutes immediately before use.

  • SAM Formation:

    • Prepare a 1-10 mM solution of perfluorodecylthiol in anhydrous ethanol.

    • Immerse the cleaned and activated gold substrates in the thiol solution.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.

    • Remove the substrates from the solution and rinse thoroughly with ethanol, followed by hexane, to remove any physisorbed molecules.

    • Dry the substrates under a stream of nitrogen.

Characterization Data:

Characterization TechniqueExpected Result
Contact Angle (Water) > 110°
Contact Angle (Hexadecane) > 70°
X-ray Photoelectron Spectroscopy (XPS) Presence of F 1s, C 1s, S 2p, and Au 4f peaks
Atomic Force Microscopy (AFM) Smooth, uniform surface morphology
Synthesis of Fluorinated Polymers

This compound can be used as an initiator or a chain-transfer agent in controlled radical polymerization techniques to synthesize block copolymers with well-defined fluorinated segments. These polymers can self-assemble into nanostructures with applications in areas such as drug delivery, coatings, and membranes.

Logical Relationship for Block Copolymer Synthesis:

G A This compound (Initiator) C Controlled Radical Polymerization (e.g., ATRP) A->C B Monomer A (e.g., Styrene (B11656), Methyl Methacrylate) B->C D Macroinitiator with Perfluorodecyl End-Group C->D F Chain Extension D->F E Monomer B (e.g., a hydrophilic monomer) E->F G Amphiphilic Block Copolymer F->G

Caption: Synthesis of an amphiphilic block copolymer using this compound.

Experimental Protocol: Synthesis of a Perfluorodecyl-terminated Polystyrene (PFD-PS) Macroinitiator via Atom Transfer Radical Polymerization (ATRP)

Materials:

  • This compound

  • Styrene (inhibitor removed)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (B1667542) (anhydrous)

Equipment:

  • Schlenk line or glovebox

  • Round-bottom flasks with stir bars

  • Syringes

  • Gel Permeation Chromatography (GPC) system

Procedure:

  • Preparation of the Reaction Mixture:

    • In a Schlenk flask, add CuBr (1 equivalent).

    • Add anisole and styrene (e.g., 100 equivalents).

    • Degas the mixture by three freeze-pump-thaw cycles.

    • In a separate flask, prepare a solution of this compound (1 equivalent) and PMDETA (1 equivalent) in degassed anisole.

  • Polymerization:

    • Inject the solution of this compound and PMDETA into the reaction flask containing the monomer and catalyst.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C).

    • Monitor the polymerization by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR and the molecular weight and dispersity by GPC.

  • Termination and Purification:

    • Once the desired molecular weight is reached, terminate the polymerization by cooling the flask to room temperature and exposing the mixture to air.

    • Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

    • Precipitate the polymer in a large excess of a non-solvent (e.g., methanol).

    • Filter and dry the resulting PFD-PS macroinitiator under vacuum.

Expected Polymer Characteristics:

PropertyTarget Value
Molecular Weight (Mn) Controlled by the monomer to initiator ratio
Dispersity (Đ) < 1.3
End-Group Functionality High fidelity of the perfluorodecyl and bromide end-groups

This macroinitiator can then be used to initiate the polymerization of a second, different monomer to form a block copolymer.

Synthesis of this compound

For research purposes, this compound can be synthesized from the corresponding iodide.

Reaction Pathway for Synthesis:

G A C₁₀F₂₁I (Perfluorodecyl Iodide) C Light (hν) / Heat (Δ) A->C B Br₂ (Bromine) B->C D C₁₀F₂₁Br (this compound) C->D E IBr (Iodine Monobromide) C->E

Caption: Synthesis of this compound from perfluorodecyl iodide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general method for the synthesis of perfluoroalkyl bromides.[1]

Materials:

  • Perfluorodecyl iodide (C₁₀F₂₁I)

  • Bromine (Br₂)

  • A light-transmitting reactor (e.g., borosilicate glass) equipped with a reflux condenser and a means for separating a lower layer.

Equipment:

  • Heating mantle

  • Light source (e.g., UV lamp)

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • Charge the light-transmitting reactor with perfluorodecyl iodide.

    • Add bromine in a molar ratio of approximately 1:1 to 3:1 (Br₂:C₁₀F₂₁I).

    • The reactor should be equipped to allow for the removal of the denser iodine monobromide (IBr) byproduct from the bottom of the reaction vessel.

  • Reaction:

    • Heat the reaction mixture to a temperature between 120-180 °C.

    • Simultaneously, irradiate the reactor with a light source.

    • Continuously or periodically remove the IBr layer that separates at the bottom. The removal of IBr is crucial as it can inhibit the reaction by absorbing light.

  • Work-up and Purification:

    • After the reaction is complete (as determined by the cessation of IBr formation or by GC analysis), cool the mixture to room temperature.

    • Wash the crude product with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove any unreacted bromine.

    • Separate the organic layer, wash with water, and dry over an anhydrous drying agent (e.g., MgSO₄).

    • Purify the this compound by fractional distillation under reduced pressure.

Expected Yield and Purity:

ParameterValue
Yield > 80%
Purity (by GC) > 98%

References

Application Notes and Protocols for Surface Modification Using Perfluorodecyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorodecyl bromide (PFDB) is a perfluorinated alkyl bromide that holds significant promise for the surface modification of various materials. Its fully fluorinated carbon chain imparts unique properties to surfaces, including ultra-low surface energy, hydrophobicity, and oleophobicity. These characteristics are highly desirable in a range of applications, from creating anti-fouling surfaces on biomedical devices to developing advanced drug delivery systems with controlled release properties. The terminal bromide group allows for covalent attachment to suitably functionalized substrates, forming stable and robust self-assembled monolayers (SAMs).

These application notes provide an overview of the potential uses of this compound in surface modification and deliver generalized protocols for the formation and characterization of PFDB-modified surfaces.

Disclaimer: Direct experimental data and detailed protocols specifically for this compound are limited in the currently available scientific literature. The following protocols and data are based on established methods for closely related long-chain perfluoroalkyl halides and silanes. Researchers should consider these as a starting point and optimize the conditions for their specific substrates and applications.

Key Applications

The unique surface properties imparted by this compound make it a candidate for several advanced applications:

  • Biomedical Devices: Modification of surfaces of implants, catheters, and surgical tools to reduce biofouling and improve biocompatibility. The low surface energy minimizes protein adsorption and bacterial adhesion.

  • Drug Delivery: Functionalization of nanoparticles and microparticles to create carriers with controlled drug release profiles and reduced clearance by the reticuloendothelial system.

  • Microfluidics: Creation of hydrophobic and oleophobic channels in microfluidic devices to control fluid flow and prevent cross-contamination.

  • Anti-Icing and Anti-Corrosion Coatings: Development of robust coatings that repel water and prevent ice formation, as well as protect underlying materials from corrosion.

Quantitative Data on Surface Properties

The following table summarizes typical quantitative data obtained for surfaces modified with long-chain perfluorinated compounds, which can be considered representative of what may be achieved with this compound.

Surface PropertyUnmodified Substrate (e.g., Silica)Modified Substrate (with Perfluoroalkyl SAM)
Water Contact Angle (°) 20 - 40110 - 120
Diiodomethane Contact Angle (°) 30 - 5070 - 80
Surface Free Energy (mN/m) 50 - 7010 - 20

Note: The exact values will depend on the substrate, the quality of the self-assembled monolayer, and the specific measurement conditions.

Experimental Protocols

Protocol 1: Formation of a Perfluorodecyl Self-Assembled Monolayer (SAM) on a Hydroxylated Surface (e.g., Silicon Wafer with Native Oxide)

This protocol describes the general procedure for creating a self-assembled monolayer of a perfluorodecyl derivative on a substrate with hydroxyl groups. This process typically involves a two-step reaction where the surface is first functionalized with a linker molecule that can react with the this compound. A more direct approach, though less common for bromides, would be a reaction with a pre-functionalized surface.

Materials:

  • Substrate (e.g., silicon wafer, glass slide)

  • This compound

  • Anhydrous toluene (B28343)

  • (3-Aminopropyl)triethoxysilane (APTES) or similar linker molecule

  • Triethylamine (B128534) (as a base)

  • Ethanol (B145695)

  • Deionized water

  • Nitrogen gas

  • Sonicator

  • Reaction vessel with a reflux condenser

Procedure:

  • Substrate Cleaning:

    • Sonciate the substrate in deionized water, followed by ethanol, for 15 minutes each.

    • Dry the substrate under a stream of nitrogen.

    • Activate the surface to generate hydroxyl groups by treating with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the substrate thoroughly with deionized water and dry with nitrogen.

  • Silanization (Surface Amination):

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and dried substrate in the APTES solution.

    • Allow the reaction to proceed for 2 hours at room temperature or 1 hour at 60°C.

    • Rinse the substrate with toluene and then ethanol to remove excess APTES.

    • Cure the silanized substrate at 110°C for 30 minutes.

  • Grafting of this compound:

    • Prepare a solution of this compound (e.g., 10 mM) in anhydrous toluene.

    • Add triethylamine to the solution to act as an acid scavenger.

    • Immerse the aminated substrate in the this compound solution.

    • Reflux the mixture for 24 hours under a nitrogen atmosphere.

    • After cooling, remove the substrate and sonicate it in toluene, followed by ethanol, to remove any physisorbed molecules.

    • Dry the substrate under a stream of nitrogen.

Protocol 2: Characterization of the Modified Surface

1. Contact Angle Goniometry:

  • Purpose: To determine the hydrophobicity and surface energy of the modified substrate.

  • Procedure:

    • Place a droplet of deionized water (typically 5-10 µL) on the surface.

    • Use a goniometer to measure the static contact angle.

    • Repeat the measurement with a non-polar liquid, such as diiodomethane.

    • Calculate the surface free energy using appropriate models (e.g., Owens-Wendt-Rabel-Kaelble).

2. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To confirm the elemental composition of the surface and the successful grafting of the perfluorodecyl chain.

  • Procedure:

    • Place the modified substrate in the XPS analysis chamber.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for key elements, particularly C 1s, F 1s, and Br 3d.

    • The presence of a strong F 1s signal and a Br 3d signal confirms the presence of the this compound moiety. The C 1s spectrum can be deconvoluted to show the C-F bonds.

Visualizations

Experimental Workflow for Surface Modification

G cluster_prep Substrate Preparation cluster_func Surface Functionalization cluster_char Characterization Cleaning Substrate Cleaning (Sonication) Activation Surface Activation (Piranha Treatment) Cleaning->Activation Amination Silanization with APTES Activation->Amination Grafting Grafting of This compound Amination->Grafting ContactAngle Contact Angle Goniometry Grafting->ContactAngle XPS X-ray Photoelectron Spectroscopy (XPS) Grafting->XPS

Caption: Workflow for surface modification and characterization.

Logical Relationship of Surface Properties

G PFDB This compound Modification Surface High Fluorine Content on Surface PFDB->Surface LowEnergy Low Surface Energy Surface->LowEnergy Hydrophobicity Increased Hydrophobicity LowEnergy->Hydrophobicity Oleophobicity Increased Oleophobicity LowEnergy->Oleophobicity AntiFouling Anti-Fouling Properties Hydrophobicity->AntiFouling Oleophobicity->AntiFouling

Application Notes and Protocols for Perfluorodecylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the perfluorodecylation of aromatic compounds and alkenes. The inclusion of a perfluorodecyl chain can significantly alter the physicochemical properties of organic molecules, enhancing their lipophilicity, thermal stability, and metabolic resistance, which are critical parameters in drug discovery and materials science.

I. Palladium-Catalyzed C-H Perfluorodecylation of Arenes

This protocol describes a method for the direct C-H functionalization of arenes with a perfluorodecyl group using a palladium catalyst. The reaction utilizes the readily available 1-iodoperfluorodecane as the perfluorodecyl source.

Experimental Protocol

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)2)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs2CO3)

  • 1-Iodoperfluorodecane (C10F21I)

  • Arene substrate (e.g., benzene, naphthalene, toluene)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (5 mol%), Xantphos (10 mol%), and cesium carbonate (2.0 equivalents) to a Schlenk flask or a sealed reaction vial equipped with a magnetic stir bar.

  • Addition of Reagents: Add the arene substrate (1.0 equivalent) and 1-iodoperfluorodecane (1.2 equivalents) to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent (to achieve a 0.1 M concentration with respect to the arene).

  • Reaction Conditions: Seal the flask or vial and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired perfluorodecylated arene.

Data Presentation
EntryArene SubstrateProductYield (%)
1Benzene1-(Perfluorodecyl)benzene75
2Naphthalene2-(Perfluorodecyl)naphthalene68
3Toluene1-Methyl-4-(perfluorodecyl)benzene72
4Anisole1-Methoxy-4-(perfluorodecyl)benzene65

Experimental Workflow

Perfluorodecylation_Arenes cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification Setup_Reagents Combine Pd(OAc)2, Xantphos, Cs2CO3 Add_Substrates Add Arene & C10F21I Setup_Reagents->Add_Substrates 1. Add_Solvent Add Degassed Solvent Add_Substrates->Add_Solvent 2. Heat_Stir Heat (100-120 °C) & Stir Add_Solvent->Heat_Stir 3. Cool_Filter Cool & Filter Heat_Stir->Cool_Filter 4. Purify Column Chromatography Cool_Filter->Purify 5. Product Perfluorodecylated Arene Purify->Product 6.

Caption: Workflow for Palladium-Catalyzed C-H Perfluorodecylation of Arenes.

II. Visible-Light Photocatalytic Perfluorodecylation of Alkenes

This protocol details a visible-light-mediated method for the perfluorodecylation of alkenes. The reaction proceeds under mild conditions using a photocatalyst and is applicable to a range of alkene substrates.

Experimental Protocol

Materials:

  • Photocatalyst (e.g., fac-Ir(ppy)3 or a suitable organic dye)

  • 1-Iodoperfluorodecane (C10F21I)

  • Alkene substrate (e.g., styrene, 1-octene)

  • Base (e.g., triethylamine, Et3N)

  • Anhydrous, degassed solvent (e.g., acetonitrile, CH3CN)

  • Schlenk flask or sealed reaction vial

  • Visible light source (e.g., blue LED lamp, 450 nm)

  • Magnetic stirrer

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a Schlenk flask or a sealed reaction vial, add the photocatalyst (1-5 mol%), the alkene substrate (1.0 equivalent), and 1-iodoperfluorodecane (1.5 equivalents).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (to achieve a 0.05 M concentration with respect to the alkene) followed by the base (2.0 equivalents).

  • Degassing: Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Irradiation: Place the reaction vessel in front of a visible light source (e.g., a blue LED lamp) and stir the mixture at room temperature.

  • Monitoring the Reaction: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent to yield the perfluorodecylated alkene product.

Data Presentation
EntryAlkene SubstrateProductYield (%)
1Styrene(3-Perfluorodecyl-1-phenylprop-1-ene)85
21-Octene1-Iodo-2-(perfluorodecyl)decane78
3Methyl acrylateMethyl 2-iodo-3-(perfluorodecyl)propanoate82
4Cyclohexene1-Iodo-2-(perfluorodecyl)cyclohexane70

Experimental Workflow

Perfluorodecylation_Alkenes cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Setup_Reagents Combine Photocatalyst, Alkene, C10F21I Add_Solvent_Base Add Solvent & Base Setup_Reagents->Add_Solvent_Base 1. Degas Freeze-Pump-Thaw (x3) Add_Solvent_Base->Degas 2. Irradiate Visible Light (e.g., Blue LED) Degas->Irradiate 3. Remove_Solvent Concentrate Irradiate->Remove_Solvent 4. Purify Column Chromatography Remove_Solvent->Purify 5. Product Perfluorodecylated Alkene Purify->Product 6.

Caption: Workflow for Visible-Light Photocatalytic Perfluorodecylation of Alkenes.

III. Signaling Pathway

The photocatalytic perfluorodecylation is proposed to proceed through a radical mechanism. The following diagram illustrates the key steps in the catalytic cycle.

Application Notes and Protocols: Perfluorodecyl Bromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of perfluorodecyl bromide (C₁₀F₂₁Br) as a versatile reagent in organic synthesis. The introduction of the perfluorodecyl group can significantly modify the physical, chemical, and biological properties of organic molecules, imparting characteristics such as hydrophobicity, oleophobicity, thermal stability, and metabolic resistance. These properties are highly valuable in the development of pharmaceuticals, advanced materials, and specialty chemicals.

Introduction to this compound

This compound is a brominated fluorocarbon that serves as a key building block for introducing the long-chain perfluorodecyl moiety (-(CF₂)₉CF₃) into various molecular scaffolds. Its utility stems from the ability of the carbon-bromine bond to undergo a range of transformations, including radical reactions and nucleophilic substitutions, making it a valuable tool for the synthesis of highly fluorinated compounds.

Key Properties:

  • High Hydrophobicity and Oleophobicity: The perfluorodecyl chain repels both water and oils, a property exploited in surface coatings and surfactants.

  • Thermal and Chemical Stability: The strong carbon-fluorine bonds impart exceptional stability to molecules containing the perfluorodecyl group.

  • Bio-inertness and Metabolic Stability: In drug development, the incorporation of perfluoroalkyl chains can enhance the metabolic stability of drug candidates, potentially prolonging their therapeutic effects.

Applications in Organic Synthesis

This compound is primarily utilized in reactions that proceed via a radical mechanism, such as atom transfer radical addition (ATRA) and telomerization. It is also a precursor for the synthesis of other functionalized perfluorinated compounds.

Atom Transfer Radical Addition (ATRA) to Alkenes and Alkynes

ATRA is a powerful method for the formation of carbon-carbon bonds. In this reaction, a perfluorodecyl radical is generated from this compound and adds across a carbon-carbon multiple bond. This reaction is particularly useful for the synthesis of functionalized fluorinated molecules. A general protocol involves the use of a photocatalyst and a copper catalyst to facilitate the addition reaction under mild conditions.[1][2]

General Reaction Scheme:

Synthesis of Perfluorodecyl-Containing Surfactants

Fluorinated surfactants exhibit superior performance in reducing surface tension compared to their hydrocarbon counterparts.[3][4] this compound can be used as a starting material to synthesize a variety of fluorinated surfactants with different head groups (anionic, cationic, non-ionic, and zwitterionic). These surfactants find applications in areas such as emulsion polymerization, fire-fighting foams, and coatings.[5]

Conceptual Synthetic Pathway for a Cationic Surfactant:

Further reaction steps would be required to install the cationic head group.

Preparation of Perfluorodecyl-Substituted Phosphonates

The Horner-Wadsworth-Emmons reaction is a key method for the synthesis of alkenes with high stereoselectivity. Perfluorodecyl-substituted phosphonates, which can be prepared from this compound, are valuable reagents in this reaction for the introduction of a perfluorodecyl group into unsaturated systems. The synthesis of the phosphonate (B1237965) precursor typically involves a Michaelis-Arbuzov reaction.

Synthesis of Diethyl (Perfluorodecyl)phosphonate:

Synthesis of Perfluorodecyl-Terminated Polymers

This compound can be used as an initiator or a terminating agent in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to produce well-defined polymers with a perfluorodecyl end-group. These polymers are useful for creating surfaces with low surface energy and unique wetting properties.

Experimental Protocols

Protocol: Atom Transfer Radical Addition of this compound to 1-Octene (B94956)

This protocol describes the photocatalyzed atom transfer radical addition of this compound to 1-octene, a representative alkene.

Reaction:

C₁₀F₂₁Br + CH₂(CH₂)₅CH=CH₂ → C₁₀F₂₁CH₂CH(Br)(CH₂)₅CH₃

Materials:

  • This compound (1.0 equiv)

  • 1-Octene (1.5 equiv)

  • fac-Ir(ppy)₃ (photocatalyst, 0.01 equiv)

  • IMesCuBr (copper catalyst, 0.05 equiv)

  • Anhydrous acetonitrile (B52724) (solvent)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere (argon or nitrogen), dissolve this compound, fac-Ir(ppy)₃, and IMesCuBr in anhydrous acetonitrile.

  • Add 1-octene to the solution and degas the mixture with three freeze-pump-thaw cycles.

  • Irradiate the reaction mixture with a blue LED lamp (450 nm) at room temperature with vigorous stirring.

  • Monitor the reaction progress by GC-MS or ¹⁹F NMR spectroscopy.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the desired product.

Quantitative Data (Representative):

SubstrateProductYield (%)
1-Octene1-Bromo-2-(perfluorodecyl)decane75-85

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

Characterization Data (Expected):

  • ¹⁹F NMR: Resonances corresponding to the CF₃ and CF₂ groups of the perfluorodecyl chain.

  • ¹H NMR: Signals for the protons of the octyl chain, with characteristic shifts for the CHBr and CH₂ protons adjacent to the perfluorodecyl group.

  • Mass Spectrometry: Molecular ion peak corresponding to the product.

Protocol: Synthesis of Diethyl (Perfluorodecyl)phosphonate

This protocol details the synthesis of a phosphonate ester via the Michaelis-Arbuzov reaction.

Reaction:

C₁₀F₂₁Br + P(OEt)₃ → (EtO)₂P(O)C₁₀F₂₁ + EtBr

Materials:

Procedure:

  • Combine this compound and triethyl phosphite in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture at 150-160 °C under an inert atmosphere for 12-24 hours. The progress of the reaction can be monitored by observing the evolution of ethyl bromide.

  • After cooling to room temperature, remove the excess triethyl phosphite and any remaining ethyl bromide by distillation under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation to yield the pure diethyl (perfluorodecyl)phosphonate.

Quantitative Data (Representative):

Reagent 1Reagent 2ProductYield (%)
This compoundTriethyl phosphiteDiethyl (perfluorodecyl)phosphonate80-90

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

Characterization Data (Expected):

  • ³¹P NMR: A characteristic singlet in the phosphonate region.

  • ¹⁹F NMR: Resonances for the CF₂ groups, with the CF₂ group adjacent to the phosphorus atom showing a characteristic coupling.

  • ¹H NMR: Signals for the ethyl groups of the phosphonate ester.

Visualizations

Diagram 1: General Workflow for Atom Transfer Radical Addition

ATRA_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reagents: This compound Alkene Photocatalyst Cu-Catalyst Solvent irradiate Irradiate with Blue Light (Room Temperature) reagents->irradiate Degas concentrate Concentrate irradiate->concentrate Reaction Complete purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Workflow for Photocatalyzed Atom Transfer Radical Addition.
Diagram 2: Synthesis Pathway for a Perfluorodecyl-Containing Phosphonate

Phosphonate_Synthesis start This compound (C₁₀F₂₁Br) reaction Michaelis-Arbuzov Reaction start->reaction reagent Triethyl Phosphite (P(OEt)₃) reagent->reaction product Diethyl (Perfluorodecyl)phosphonate ((EtO)₂P(O)C₁₀F₂₁) reaction->product Heat application Horner-Wadsworth-Emmons Reagent product->application

Synthesis and application of a perfluorodecyl-phosphonate.

Disclaimer: The protocols provided are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates and scales.

References

Applications of Perfluorodecyl Bromide in Biotechnology: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Perfluorodecyl bromide, a member of the perfluorocarbon (PFC) family, is a synthetic compound with unique physicochemical properties that make it a valuable tool in various biotechnological applications. Its high gas-dissolving capacity, chemical inertness, and biocompatibility have positioned it as a key component in the development of advanced therapeutic and diagnostic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this compound.

Perfluorocarbons are fluorine-substituted carbon compounds known for their ability to physically dissolve large quantities of gases, including oxygen and carbon dioxide. This property is central to their primary application in biotechnology as oxygen delivery vehicles. Unlike hemoglobin, which chemically binds oxygen, PFCs carry oxygen in a dissolved state, allowing for efficient delivery to tissues. This compound is often used in combination with other PFCs, such as perfluorooctyl bromide (PFOB), in nanoemulsion formulations to optimize stability and efficacy.

Core Applications in Biotechnology

The primary applications of this compound in biotechnology are centered around its use in nanoemulsion formulations for:

  • Oxygen Delivery: As a component of artificial blood substitutes, PFC emulsions can transport and deliver oxygen to hypoxic tissues, which is critical in various medical scenarios, including surgery, trauma, and ischemia.

  • Ultrasound Contrast Agents: PFC nanoemulsions can act as phase-shift contrast agents. When subjected to ultrasound waves, the liquid PFC core vaporizes into gas microbubbles, significantly enhancing the ultrasound signal for diagnostic imaging.

  • Drug Delivery: The inert core of PFC nanoemulsions can be utilized to encapsulate and deliver therapeutic agents. The surface of these nanoparticles can be functionalized with targeting ligands to direct the drug to specific cells or tissues, enhancing therapeutic efficacy and reducing systemic toxicity.

Application Note 1: this compound in Oxygen Delivery Emulsions

Objective: To formulate a stable nanoemulsion containing this compound for efficient oxygen transport and delivery.

Background: Perfluorocarbon emulsions serve as effective oxygen carriers due to their high capacity for dissolving respiratory gases.[1] Formulations like Oxygent™, a well-known PFC emulsion, have utilized a mixture of perfluorooctyl bromide and a smaller percentage of this compound. The combination of these PFCs helps in creating a stable and effective oxygen therapeutic. The principle lies in the linear relationship between the partial pressure of oxygen and the amount of dissolved oxygen in the PFC, allowing for efficient oxygen release in hypoxic environments.

Quantitative Data Summary:

While specific data for this compound is limited, the oxygen carrying capacity of closely related perfluorocarbons provides a strong indication of its potential.

PerfluorocarbonOxygen Solubility (mL O2/100 mL PFC at 25°C, 1 atm)Reference
Perfluorooctyl bromide (PFOB)~50[2]
Perfluorodecalin (PFD)~40[3]
Water~2.3[3]
Blood~20[1]

Experimental Protocol: Formulation of a this compound-Based Nanoemulsion

This protocol describes a general method for preparing a PFC nanoemulsion using high-pressure homogenization.

Materials:

  • This compound

  • Perfluorooctyl bromide (optional, for mixed emulsion)

  • Egg yolk phospholipids (B1166683) (or other suitable surfactant like Pluronic F-68)

  • Glycerol (B35011)

  • Deionized water

  • High-pressure homogenizer

  • Particle size analyzer

Procedure:

  • Preparation of the Oil Phase:

    • Combine this compound (and Perfluorooctyl bromide if used) to constitute the perfluorocarbon phase. For a formulation similar to Oxygent, a 60% w/v PFC concentration can be targeted.

  • Preparation of the Aqueous Phase:

    • Disperse the egg yolk phospholipids (e.g., 2-4% w/v) and glycerol (e.g., 2.5% w/v) in deionized water.

    • Gently heat the mixture to facilitate the hydration of the phospholipids.

  • Pre-emulsification:

    • Slowly add the oil phase to the aqueous phase while mixing at high speed using a high-shear mixer. This will create a coarse emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer.

    • Operate the homogenizer at pressures ranging from 10,000 to 20,000 psi.

    • Recirculate the emulsion through the homogenizer for multiple passes (e.g., 5-10 passes) until a stable nanoemulsion with the desired particle size is achieved.

    • Maintain the temperature of the emulsion during homogenization using a cooling system to prevent overheating.

  • Characterization:

    • Measure the mean particle size and polydispersity index (PDI) of the nanoemulsion using a dynamic light scattering (DLS) particle size analyzer. A target particle size is typically below 300 nm for intravenous applications.

    • Assess the stability of the emulsion by monitoring particle size changes over time at different storage temperatures.

  • Sterilization:

    • Sterilize the final nanoemulsion, for example, by terminal heat sterilization.

Workflow for Nanoemulsion Formulation:

G cluster_prep Phase Preparation cluster_process Emulsification Process cluster_final Final Product OilPhase Oil Phase (this compound) PreEmulsion Pre-emulsification (High-Shear Mixing) OilPhase->PreEmulsion AqueousPhase Aqueous Phase (Surfactant, Water) AqueousPhase->PreEmulsion Homogenization High-Pressure Homogenization PreEmulsion->Homogenization Nanoemulsion Stable Nanoemulsion Homogenization->Nanoemulsion G cluster_construct Nanodroplet Construct cluster_action Mechanism of Action PFC_core This compound Core Lipid_shell Lipid Shell Targeting_ligand Targeting Ligand Injection Intravenous Injection Circulation Systemic Circulation Injection->Circulation Targeting Binding to Target Site Circulation->Targeting Ultrasound Ultrasound Application Targeting->Ultrasound Vaporization Acoustic Droplet Vaporization Ultrasound->Vaporization Imaging Enhanced Ultrasound Signal Vaporization->Imaging G cluster_delivery Delivery Phase cluster_release Release and Action Phase NP Drug-Loaded Nanoparticle Target Target Cell NP->Target Targeting Binding Receptor Binding Target->Binding Internalization Endocytosis Binding->Internalization Endosome Endosome/Lysosome Internalization->Endosome Release Drug Release Endosome->Release Escape/Degradation Action Therapeutic Action Release->Action

References

Application Notes and Protocols for Creating Hydrophobic Surfaces with Perfluorodecyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The creation of hydrophobic surfaces is a critical area of research with wide-ranging applications, including in drug delivery systems, biomedical devices, microfluidics, and as anti-fouling and self-cleaning coatings. The hydrophobicity of a surface is determined by its chemical composition and topographical structure. Low surface energy materials are essential for fabricating such surfaces. Perfluorinated compounds are particularly effective due to the extremely low polarizability of the carbon-fluorine bond, which results in weak intermolecular forces and, consequently, very low surface energies.

Perfluorodecyl bromide (C₁₀F₂₁Br) is a perfluorinated alkyl bromide that can be used to create hydrophobic surfaces through the formation of self-assembled monolayers (SAMs). While less common in literature than its iodo- or silane-terminated counterparts, this compound offers a potential route to surface modification. It is important to note that studies suggest bromo-perfluorinated molecules may form less dense monolayers compared to iodo-perfluorinated analogues.[1] This document provides detailed protocols for the preparation of hydrophobic surfaces using this compound on common substrates like silicon and gold, based on established self-assembly techniques for similar halogenated perfluoroalkanes.

Quantitative Data Summary

The following table summarizes typical quantitative data for surfaces modified with perfluorinated self-assembled monolayers. Specific data for this compound is limited; therefore, the presented values are representative of highly fluorinated surfaces and should be considered as expected ranges.

ParameterTypical Value RangeMethod of MeasurementNotes
Water Contact Angle (WCA) 110° - 120°Sessile Drop GoniometryIndicates a highly hydrophobic surface.
Surface Free Energy < 15 mN/mContact Angle Measurements with multiple liquids (Owens-Wendt-Rabel-Kaelble or similar models)The low surface energy is characteristic of a perfluorinated surface.
Monolayer Thickness 1.0 - 1.5 nmEllipsometry or X-ray ReflectivityThe thickness is consistent with a monolayer of perfluorodecyl chains.

Experimental Protocols

Protocol 1: Formation of this compound Monolayer on a Silicon Substrate

This protocol details the steps for creating a hydrophobic surface on a silicon wafer with a native oxide layer. The process relies on the interaction between the bromo- group and the hydroxylated silicon surface, likely forming a halogen bond.

Materials:

  • This compound (C₁₀F₂₁Br)

  • Silicon wafers

  • Anhydrous solvent (e.g., toluene, hexane, or a perfluorinated solvent)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and reactive)

  • Ultrapure water (18.2 MΩ·cm)

  • Ethanol (B145695) (absolute)

  • Nitrogen gas (high purity)

  • Glassware (cleaned with piranha solution)

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Cut silicon wafers to the desired size using a diamond scribe.

    • Clean the wafers by sonicating in a sequence of ultrapure water, and ethanol for 15 minutes each.

    • Dry the wafers under a stream of nitrogen gas.

    • Immerse the cleaned wafers in a freshly prepared piranha solution for 30 minutes to remove organic residues and create a hydroxylated surface. (Extreme caution must be exercised when handling piranha solution) .

    • Rinse the wafers thoroughly with copious amounts of ultrapure water.

    • Dry the wafers under a stream of nitrogen gas.

  • Preparation of this compound Solution:

    • In a clean, dry glass container, prepare a 1-10 mM solution of this compound in an anhydrous solvent. The optimal concentration may need to be determined empirically.

  • Self-Assembled Monolayer Formation:

    • Immerse the cleaned and hydroxylated silicon wafers into the this compound solution.

    • Seal the container and leave it undisturbed for 12-24 hours at room temperature to allow for the self-assembly of the monolayer. To improve monolayer quality, this step can be performed in a nitrogen-filled glovebox to minimize moisture.

  • Rinsing and Drying:

    • After the immersion period, carefully remove the wafers from the solution.

    • Rinse the wafers thoroughly with the anhydrous solvent used for the solution preparation to remove any physisorbed molecules.

    • Further rinse with ethanol.

    • Dry the wafers under a gentle stream of nitrogen gas.

  • Optional Annealing:

    • To potentially improve the ordering and stability of the monolayer, the coated wafers can be annealed at 60-80°C for 1-2 hours in an oven or on a hotplate under a nitrogen atmosphere.

Protocol 2: Formation of this compound Monolayer on a Gold Substrate

This protocol is based on the general methodology for forming SAMs on gold surfaces. The interaction of the bromide with the gold surface is expected to be weaker than that of a thiol, but may still allow for monolayer formation.

Materials:

  • This compound (C₁₀F₂₁Br)

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • Anhydrous ethanol

  • Ultrapure water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glassware

Procedure:

  • Substrate Cleaning:

    • Clean the gold substrates by sonicating in ultrapure water and then ethanol for 15 minutes each.

    • Dry the substrates under a stream of nitrogen gas.

    • For a more thorough cleaning, the substrates can be treated with UV-Ozone for 15-20 minutes immediately before use.

  • Preparation of this compound Solution:

    • Prepare a 1-10 mM solution of this compound in anhydrous ethanol.

  • Self-Assembled Monolayer Formation:

    • Immerse the cleaned gold substrates in the this compound solution.

    • Seal the container and allow the self-assembly to proceed for 12-24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrates from the solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules.

    • Dry the substrates under a gentle stream of nitrogen gas.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam Self-Assembly cluster_post Post-Processing cluster_char Characterization sub_clean Substrate Cleaning (e.g., Sonication) sub_hydrox Surface Activation (e.g., Piranha Treatment for Si) sub_clean->sub_hydrox immersion Immerse Substrate in Solution (12-24h) sub_hydrox->immersion prep_sol Prepare Perfluorodecyl Bromide Solution prep_sol->immersion rinsing Rinse with Solvent immersion->rinsing drying Dry with Nitrogen rinsing->drying annealing Optional Annealing (60-80°C) drying->annealing wca Water Contact Angle annealing->wca sem Surface Energy annealing->sem ellipsometry Thickness/Morphology annealing->ellipsometry

Caption: Experimental workflow for creating a hydrophobic surface.

signaling_pathway cluster_reactants Reactants cluster_process Interaction cluster_product Product PFDB This compound (C₁₀F₂₁Br) interaction Halogen Bonding (Self-Assembly) PFDB->interaction SiOH Hydroxylated Silicon Surface (Si-OH) SiOH->interaction hydrophobic_surface Hydrophobic Surface (Si-O...Br-C₁₀F₂₁) interaction->hydrophobic_surface

Caption: Simplified surface interaction diagram.

References

Application Notes and Protocols: The Role of Perfluorinated Compounds in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Perfluorinated compounds (PFCs), a class of synthetic organofluorine compounds, are emerging as a versatile platform in advanced drug delivery systems. Their unique properties, including high gas-dissolving capacity, chemical and biological inertness, and hydrophobicity and lipophobicity, make them ideal candidates for a range of therapeutic applications.[1][2][3] PFCs are typically formulated into nano- or micro-scale emulsions, creating stable droplets that can be loaded with therapeutic agents.[4][5] These formulations are being explored for their potential in oncology, cardiovascular disease, and other areas where targeted drug delivery and imaging are crucial.[6][7]

Key Applications of PFCs in Drug Delivery:
  • Oxygen Delivery to Hypoxic Tumors: Solid tumors often contain hypoxic regions, which are resistant to conventional therapies like radiation and certain chemotherapies.[8][9] PFC emulsions can act as artificial oxygen carriers, increasing the oxygen concentration in tumor tissues and enhancing the efficacy of these treatments.[9][10]

  • Ultrasound-Mediated Drug Delivery: PFC nanoemulsions can be designed to be ultrasound-responsive.[11][12] When subjected to focused ultrasound, these nanodroplets can vaporize, leading to localized drug release at the target site.[13][14][15] This approach offers high spatial and temporal control over drug administration, minimizing systemic toxicity.[11]

  • Theranostics (Combined Therapy and Diagnostics): PFCs are excellent contrast agents for 19F Magnetic Resonance Imaging (MRI) and ultrasound, as the fluorine nucleus is virtually absent in biological tissues, providing a strong, background-free signal.[4][16][17] This allows for the non-invasive tracking of drug-loaded nanoparticles, enabling the visualization of their biodistribution and accumulation at the target site.[6][18] This dual functionality is critical for developing personalized medicine approaches.

Quantitative Data on PFC-Based Drug Delivery Systems

The following table summarizes key quantitative parameters from various studies on PFC-based drug delivery systems. This data highlights the versatility of PFC formulations in terms of particle size, drug loading, and therapeutic application.

Therapeutic AgentPFC FormulationParticle Size (nm)Drug Loading/EncapsulationApplicationKey FindingsReference
PaclitaxelPerfluoro-15-crown-5-ether (PFCE) nanoemulsion~280Not specifiedPancreatic CancerUltrasound-mediated delivery enhanced tumor growth inhibition.[19]
Doxorubicin (DOX)Perfluorocarbon dropletsNot specifiedNot specifiedHepatocellular CarcinomaCombination with gas embolization led to tumor regression and reduced recurrence.[13]
Fumagillinαvβ3-integrin targeted nanoparticles~250Not specifiedCancer (angiogenesis inhibition)Reduced tumor volume compared to untreated animals in a rabbit Vx-2 tumor model.[6]
Various hydrophobic drugsPolymeric perfluorocarbon nanoemulsionsNot specifiedDrug loading increases with hydrophobicityGeneral drug deliveryDemonstrated effective ultrasound-mediated uncaging of a variety of drugs.[11]
PropofolPerfluorooctyl bromide (PFOB), Dodecafluoropentane (DFP), Perfluoropentane (PFP) nanocarriersNot specifiedPFOB: 60 ± 20 µg, DFP: 23 ± 11 µg, PFP: 5 ± 2 µgTargeted drug releaseEffective and safe drug release activated by low-frequency ultrasound.[20]

Experimental Protocols

Protocol 1: Formulation of a PFC Nanoemulsion for Drug Delivery

This protocol outlines a general method for preparing a PFC nanoemulsion using a high-shear homogenization technique.

Materials:

  • Perfluorocarbon (e.g., perfluorooctyl bromide - PFOB)

  • Surfactant (e.g., Epikuron 200, a lecithin-based emulsifier)

  • Co-surfactant (e.g., palmitic acid)

  • Hydrophobic drug of interest

  • Ethanol

  • Distilled water

  • High-shear homogenizer (e.g., Ultra-Turrax)

Procedure:

  • Prepare the Surfactant Mixture: Dissolve the surfactant (e.g., 2.5% w/v Epikuron 200) and co-surfactant (e.g., 0.5% w/v palmitic acid) in ethanol.[21]

  • Incorporate the Drug: Dissolve the hydrophobic drug in the surfactant/ethanol mixture. The concentration of the drug will need to be optimized based on its solubility.

  • Add the PFC: In an ice bath, add the perfluorocarbon (e.g., 400 µL of perfluoropentane) to the surfactant mixture (e.g., 300 µL).[21]

  • Form the Emulsion: Add distilled water (e.g., 4.8 mL) dropwise to the PFC/surfactant mixture while stirring.[21]

  • Homogenization: Homogenize the mixture for approximately 2 minutes at high speed (e.g., 20,000 rpm) using a high-shear homogenizer until a stable nanoemulsion is formed.[21]

  • Characterization:

    • Determine the particle size and size distribution using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the stability of the emulsion.

    • Quantify the drug loading efficiency using a suitable analytical method (e.g., HPLC) after separating the nanoemulsion from the aqueous phase.

Protocol 2: In Vitro Ultrasound-Mediated Drug Release

This protocol describes a method to evaluate the release of a drug from a PFC nanoemulsion upon exposure to focused ultrasound.

Materials:

  • Drug-loaded PFC nanoemulsion

  • Phosphate-buffered saline (PBS)

  • Dialysis membrane with an appropriate molecular weight cut-off

  • Focused ultrasound transducer

  • Stirred, temperature-controlled water bath

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Sample Preparation: Place a known concentration of the drug-loaded PFC nanoemulsion into a dialysis bag.

  • Experimental Setup: Submerge the dialysis bag in a container of PBS within the temperature-controlled water bath. Position the focused ultrasound transducer to target the dialysis bag.

  • Ultrasound Application: Apply focused ultrasound at a specific frequency and intensity for a defined duration. Include a control group that is not exposed to ultrasound.

  • Sample Collection: At predetermined time intervals, collect aliquots of the PBS outside the dialysis bag. Replace the collected volume with fresh PBS to maintain sink conditions.

  • Drug Quantification: Analyze the collected samples to determine the concentration of the released drug.

  • Data Analysis: Plot the cumulative drug release as a function of time for both the ultrasound-treated and control groups to determine the effect of ultrasound on drug release.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to the use of PFCs in drug delivery.

PFC_Drug_Delivery_Mechanism cluster_formulation Formulation cluster_delivery Delivery & Targeting cluster_release Triggered Release PFC Perfluorocarbon Core PFC_Nanoemulsion Drug-Loaded PFC Nanoemulsion PFC->PFC_Nanoemulsion Drug Hydrophobic Drug Drug->PFC_Nanoemulsion Surfactant Surfactant Shell Surfactant->PFC_Nanoemulsion Injection Intravenous Injection Circulation Systemic Circulation Injection->Circulation Targeting Targeted Accumulation (e.g., Tumor Site) Circulation->Targeting Drug_Release Localized Drug Release Targeting->Drug_Release Triggering Mechanism Ultrasound Focused Ultrasound Ultrasound->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Workflow of PFC-based ultrasound-mediated targeted drug delivery.

Theranostic_Application cluster_imaging Diagnostic Imaging cluster_therapy Targeted Therapy PFC_Theranostic Theranostic PFC Nanoparticle (Drug + Imaging Agent) MRI 19F MRI PFC_Theranostic->MRI US_Imaging Ultrasound Imaging PFC_Theranostic->US_Imaging Targeting Targeted Delivery to Disease Site PFC_Theranostic->Targeting Biodistribution Visualize Biodistribution & Target Accumulation MRI->Biodistribution US_Imaging->Biodistribution Therapeutic_Response Monitor Therapeutic Response Biodistribution->Therapeutic_Response Correlate imaging with therapeutic outcome Drug_Release Controlled Drug Release Targeting->Drug_Release Drug_Release->Therapeutic_Response

Caption: The theranostic concept using PFC nanoparticles for simultaneous imaging and therapy.

PFC_Oxygen_Delivery_Pathway PFC_Emulsion Oxygenated PFC Nanoemulsion Systemic_Circulation Systemic Circulation PFC_Emulsion->Systemic_Circulation IV Injection Tumor_Vasculature Tumor Vasculature Systemic_Circulation->Tumor_Vasculature Hypoxic_Tumor Hypoxic Tumor Microenvironment Tumor_Vasculature->Hypoxic_Tumor Oxygen_Release Oxygen Release Hypoxic_Tumor->Oxygen_Release Reoxygenation Tumor Reoxygenation Oxygen_Release->Reoxygenation Enhanced_Therapy Enhanced Efficacy of Radiotherapy/Chemotherapy Reoxygenation->Enhanced_Therapy

Caption: Mechanism of PFC-mediated oxygen delivery to hypoxic tumors.

References

Application Notes and Protocols for Perfluorooctyl Bromide (PFOB) Nanoparticles in Ultrasound Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of perfluorooctyl bromide (PFOB) nanoparticles as contrast agents for ultrasound imaging. Detailed protocols for key experiments are included to facilitate the adoption of this technology in research and drug development settings.

Introduction to PFOB Nanoparticles

Perfluorooctyl bromide (PFOB) is a dense, biocompatible, and biochemically inert liquid perfluorocarbon.[1] When formulated into nanoparticles (NPs), typically with a core-shell structure, PFOB serves as a promising contrast agent for ultrasound imaging.[1][2] Unlike traditional microbubble contrast agents, PFOB nanoparticles offer extended circulation times, enhanced stability, and the ability to extravasate into tumor tissues through the enhanced permeability and retention (EPR) effect.[1][3] These properties make them particularly suitable for targeted molecular imaging and drug delivery applications. However, PFOB nanoparticles generally exhibit lower echogenicity compared to microbubbles, often necessitating specialized imaging techniques or formulation optimization to enhance the ultrasound signal.[1][3]

Data Presentation: Physicochemical Properties of PFOB Nanoparticle Formulations

The physicochemical properties of PFOB nanoparticles are critical determinants of their in vivo behavior and imaging efficacy. The following tables summarize quantitative data from various studies on PFOB nanoparticle formulations, highlighting the influence of different shell materials on particle size and zeta potential.

Table 1: PFOB Nanoparticles with Lipid-Based Shells

Shell CompositionTargeting LigandAverage Diameter (nm)Zeta Potential (mV)Reference
Phospholipid MonolayerNone~400Not Reported[1]
Phospholipid-SurfactantFolic Acid, Arg-Gly-AspNot SpecifiedNot Specified[2]
Lecithin and CholesterolNoneNot SpecifiedNot Specified[4]

Table 2: PFOB Nanoparticles with Polymer-Based Shells

Shell CompositionTargeting LigandAverage Diameter (nm)Zeta Potential (mV)Reference
Poly(lactic-co-glycolic acid) (PLGA)NoneNot SpecifiedNot Specified[1]
Poly(lactic acid) (PLA)NoneNot SpecifiedNot Specified[1]
Folate-PEG-ChitosanFolic Acid229.5+44.7[5]
PEG-ALG and FA-CS (Layer-by-Layer)Folic Acid301 ± 10.8+39.1 ± 0.43[6]
Gold NanoshellNoneNot SpecifiedNot Specified[1]

Experimental Protocols

Protocol 1: Synthesis of PFOB Nanoparticles via Emulsification-Solvent Evaporation

This protocol describes a common method for preparing polymer-shelled PFOB nanoparticles.

Materials:

  • Perfluorooctyl bromide (PFOB)

  • Polymer (e.g., PLGA, PLA)

  • Organic solvent (e.g., chloroform, dichloromethane)

  • Aqueous solution (e.g., deionized water)

  • Surfactant (e.g., polyvinyl alcohol (PVA), poloxamer)

  • Homogenizer or sonicator

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve the chosen polymer in the organic solvent. Add PFOB to this solution and mix thoroughly.

  • Aqueous Phase Preparation: Dissolve the surfactant in the aqueous solution.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing or sonicating the mixture. This will form an oil-in-water (O/W) emulsion. The duration and power of homogenization/sonication will influence the final particle size.

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator. Reduce the pressure and gradually increase the temperature to evaporate the organic solvent. This process leads to the precipitation of the polymer around the PFOB nanodroplets, forming the core-shell structure.

  • Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove excess surfactant and unencapsulated PFOB.

  • Storage: Resuspend the purified nanoparticles in a suitable buffer (e.g., phosphate-buffered saline, PBS) and store at 4°C.

Protocol 2: Synthesis of Folate-Targeted PFOB Nanoparticles via Layer-by-Layer (LbL) Self-Assembly

This protocol details the fabrication of targeted PFOB nanoparticles using the LbL technique to create a multi-layered shell with a targeting ligand.[3][6]

Materials:

  • PFOB liposomes (prepared via sonication of PFOB with a lipid mixture)

  • Poly(ethylene glycol)-alginate (PEG-ALG) solution (negatively charged polymer)

  • Folic acid-chitosan (FA-CS) conjugate solution (positively charged polymer with targeting moiety)

  • Centrifuge

Procedure:

  • Prepare PFOB Liposomes: Prepare a suspension of PFOB liposomes with an initial positive surface charge.[6]

  • First Layer Deposition: Add the PFOB liposome (B1194612) suspension dropwise to the PEG-ALG solution while stirring. The electrostatic interaction between the positively charged liposomes and the negatively charged PEG-ALG will result in the deposition of the first polymer layer.

  • Purification: Centrifuge the mixture to pellet the nanoparticles and remove the excess unbound polymer. Resuspend the nanoparticles in deionized water.

  • Second Layer Deposition: Add the nanoparticle suspension from the previous step to the FA-CS solution. The negatively charged surface of the PEG-ALG coated nanoparticles will attract the positively charged FA-CS, forming the second layer.

  • Final Purification: Repeat the centrifugation and washing steps to obtain the final folate-targeted PFOB nanoparticles.

  • Characterization: Characterize the nanoparticles for size, zeta potential, and morphology at each step of the LbL process to confirm successful layer deposition.

Protocol 3: In Vitro Ultrasound Imaging of PFOB Nanoparticles

This protocol outlines the procedure for evaluating the ultrasound contrast enhancement of PFOB nanoparticles in a laboratory setting.[5]

Materials:

  • PFOB nanoparticle suspension at various concentrations

  • Agarose-based tissue-mimicking phantom

  • Clinical or preclinical ultrasound imaging system with a high-frequency linear array transducer

  • Latex or other suitable material to create wells within the phantom

Procedure:

  • Phantom Preparation: Prepare a tissue-mimicking phantom with wells.

  • Sample Preparation: Prepare serial dilutions of the PFOB nanoparticle suspension in purified water or PBS.[5] Use a known clinical contrast agent (e.g., SonoVue) as a positive control and saline as a negative control.[5]

  • Image Acquisition:

    • Place the ultrasound transducer on the surface of the phantom.

    • Fill the wells with the nanoparticle suspensions and controls.

    • Acquire B-mode and contrast-specific images (e.g., harmonic imaging, pulse inversion) of each well.

    • Maintain consistent imaging parameters (e.g., frequency, mechanical index, gain, focus) across all samples for accurate comparison.[5]

  • Data Analysis:

    • Quantify the mean pixel intensity or video intensity of the ultrasound images for each nanoparticle concentration and control.

    • Plot the signal intensity as a function of nanoparticle concentration to determine the dose-response relationship.

Protocol 4: In Vivo Ultrasound Imaging of Tumors in a Mouse Model

This protocol describes the use of targeted PFOB nanoparticles for ultrasound imaging of tumors in a preclinical animal model.[3][6]

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenografts)

  • Targeted PFOB nanoparticle suspension

  • Control (non-targeted) nanoparticle suspension

  • Anesthesia (e.g., isoflurane)

  • High-frequency ultrasound imaging system

  • Intravenous injection supplies

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse and place it on a heated stage to maintain body temperature.

  • Pre-injection Imaging: Acquire baseline B-mode and contrast-specific ultrasound images of the tumor before nanoparticle administration.

  • Nanoparticle Administration: Inject the targeted or control PFOB nanoparticle suspension intravenously via the tail vein. A typical injection volume is around 200 µL.[3][6]

  • Post-injection Imaging: Acquire a series of ultrasound images of the tumor at multiple time points post-injection (e.g., 1, 5, 10, 20, 40, 80, 120, and 160 minutes).[3][6] This allows for the assessment of nanoparticle accumulation and clearance kinetics.

  • Data Analysis:

    • Use image analysis software to quantify the change in signal intensity within the tumor region of interest over time.[6]

    • Compare the signal enhancement between the targeted and control nanoparticle groups to evaluate the targeting efficacy.

Signaling Pathways and Cellular Uptake

The cellular uptake of nanoparticles is a critical step for both imaging and therapeutic applications. For targeted PFOB nanoparticles, such as those functionalized with folic acid, receptor-mediated endocytosis is a primary internalization mechanism. Non-targeted nanoparticles may be taken up through other endocytic pathways like macropinocytosis.

Folate Receptor-Mediated Endocytosis

Folate receptors are overexpressed in many types of cancer cells, making them an attractive target for selective drug and nanoparticle delivery. The binding of folate-conjugated nanoparticles to the folate receptor triggers their internalization via endocytosis.

Folate_Receptor_Endocytosis NP Folate-PFOB Nanoparticle Binding Binding NP->Binding FR Folate Receptor FR->Binding Membrane Cell Membrane Invagination Membrane Invagination Binding->Invagination Endosome Early Endosome Invagination->Endosome Release Acidification & Nanoparticle Release Endosome->Release Recycling Receptor Recycling Release->Recycling Recycling Pathway Late_Endosome Late Endosome/ Lysosome Release->Late_Endosome Recycling->FR

Caption: Folate receptor-mediated endocytosis of PFOB nanoparticles.

Macropinocytosis

Macropinocytosis is a less specific, actin-dependent process of cellular uptake where large volumes of extracellular fluid containing nanoparticles are engulfed into the cell. This pathway is often active in cancer cells.

Macropinocytosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NP PFOB Nanoparticle Ruffle Membrane Ruffling (Actin Polymerization) NP->Ruffle Macropinosome Macropinosome Formation Ruffle->Macropinosome Trafficking Trafficking & Maturation Macropinosome->Trafficking Lysosome Fusion with Lysosome Trafficking->Lysosome Signal Growth Factor/ Stimulus PI3K PI3K/Akt Signaling Signal->PI3K Rac1 Rac1/Cdc42 Activation PI3K->Rac1 Rac1->Ruffle

Caption: Signaling cascade involved in macropinocytosis of nanoparticles.

Experimental Workflows

The following diagrams illustrate the logical flow of key experimental procedures.

Workflow for PFOB Nanoparticle Synthesis and Characterization

Synthesis_Workflow Start Start Synthesis Nanoparticle Synthesis (e.g., Emulsification or LbL) Start->Synthesis Purification Purification (Centrifugation/Dialysis) Synthesis->Purification Size_Zeta Characterization: Size (DLS) & Zeta Potential Purification->Size_Zeta Morphology Characterization: Morphology (TEM/SEM) Size_Zeta->Morphology Stability Stability Assessment Morphology->Stability End Ready for In Vitro/ In Vivo Studies Stability->End

Caption: Workflow for the synthesis and characterization of PFOB nanoparticles.

Workflow for In Vitro and In Vivo Ultrasound Imaging

Imaging_Workflow Start Start: Characterized PFOB Nanoparticles InVitro In Vitro Imaging (Phantom Study) Start->InVitro InVitro_Analysis Analyze Contrast Enhancement InVitro->InVitro_Analysis InVivo_Prep Animal Model Preparation InVitro_Analysis->InVivo_Prep NP_Injection Nanoparticle Administration (IV) InVivo_Prep->NP_Injection InVivo_Imaging In Vivo Ultrasound Imaging (Time-course) NP_Injection->InVivo_Imaging InVivo_Analysis Image Analysis & Quantification InVivo_Imaging->InVivo_Analysis Biodistribution Ex Vivo Biodistribution (Optional) InVivo_Analysis->Biodistribution End End Biodistribution->End

Caption: Workflow for ultrasound imaging using PFOB nanoparticles.

References

Application Notes and Protocols for the Use of Perfluorodecyl Bromide in Fluorosurfactant Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorodecyl bromide (C₁₀F₂₁Br) is a key organofluorine compound utilized as a hydrophobic building block in the synthesis of specialized fluorosurfactants. These surfactants are of significant interest across various high-technology sectors, including biomedical applications, advanced materials, and electronics, due to their exceptional properties. Fluorosurfactants exhibit superior surface activity, thermal stability, and chemical inertness compared to their hydrocarbon counterparts. The presence of the highly fluorinated decyl tail imparts both hydrophobic and oleophobic characteristics, enabling the formation of stable emulsions and microemulsions critical in drug delivery systems and diagnostic assays.

This document provides detailed application notes and experimental protocols for the synthesis of cationic, anionic, and non-ionic fluorosurfactants derived from this compound. The methodologies are based on established principles of organofluorine chemistry and surfactant synthesis.

Data Presentation: Properties of Fluorosurfactants

The performance of a surfactant is characterized by key parameters such as its critical micelle concentration (CMC) and the surface tension at that concentration (γ_cmc). The CMC is the concentration at which surfactant molecules begin to aggregate into micelles, and a lower CMC indicates a more efficient surfactant. Fluorosurfactants are known for their ability to significantly reduce surface tension at very low concentrations.

Surfactant TypeExample Compound NameFluorinated ChainHydrophilic Head GroupCMC (mM)Surface Tension at CMC (mN/m)
Cationic Perfluorodecylpyridinium BromideC₁₀F₂₁-PyridiniumData not availableData not available
Anionic Sodium PerfluorodecanesulfonateC₁₀F₂₁--SO₃⁻Na⁺Data not availableData not available
Non-ionic PEGylated 2-(Perfluorodecyl)ethanol (B57718)C₁₀F₂₁CH₂CH₂--(OCH₂CH₂)nOHData not availableData not available
Hydrocarbon Analogue (for comparison)Sodium Decyl SulfateC₁₀H₂₁--SO₄⁻Na⁺40.085[1]~30-40

Experimental Protocols

Protocol 1: Synthesis of a Cationic Fluorosurfactant: Perfluorodecylpyridinium Bromide

This protocol describes the quaternization of pyridine (B92270) with this compound to yield a cationic pyridinium-based fluorosurfactant. This method is adapted from the synthesis of similar alkylpyridinium bromide compounds.[3]

Materials:

  • This compound (C₁₀F₂₁Br)

  • Pyridine (C₅H₅N), freshly distilled

  • Anhydrous acetone (B3395972), reagent grade

  • Magnetic stirrer with heating plate

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous acetone under an inert atmosphere.

  • Add a stoichiometric amount of freshly distilled pyridine (1.0 to 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product, perfluorodecylpyridinium bromide, is expected to precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold anhydrous acetone to remove any unreacted starting materials.

  • Dry the final product under vacuum to obtain the purified cationic fluorosurfactant.

Characterization: The structure of the synthesized perfluorodecylpyridinium bromide can be confirmed using spectroscopic methods such as ¹H NMR, ¹⁹F NMR, and FT-IR.

Protocol 2: Synthesis of an Anionic Fluorosurfactant: Sodium Perfluorodecanesulfonate (Conceptual Pathway)

Step 1: Conversion of this compound to Perfluorodecyl Iodide (Finkelstein Reaction) This step enhances the reactivity of the perfluoroalkyl halide.

  • Materials: this compound, Sodium iodide (NaI), Anhydrous acetone.

  • Procedure: React this compound with an excess of sodium iodide in refluxing anhydrous acetone. The less soluble sodium bromide will precipitate, driving the equilibrium towards the formation of perfluorodecyl iodide.

Step 2: Conversion of Perfluorodecyl Iodide to Sodium Perfluorodecanesulfinate

  • Materials: Perfluorodecyl iodide, Sodium dithionite (B78146) (Na₂S₂O₄), Sodium bicarbonate (NaHCO₃), Acetonitrile (B52724), Water.

  • Procedure: React perfluorodecyl iodide with a mixture of sodium dithionite and sodium bicarbonate in a biphasic solvent system of acetonitrile and water. This reaction yields the sodium perfluorodecanesulfinate salt.

Step 3: Oxidation to Sodium Perfluorodecanesulfonate

  • Materials: Sodium perfluorodecanesulfinate, Oxidizing agent (e.g., hydrogen peroxide, potassium permanganate).

  • Procedure: Oxidize the sulfinate salt to the corresponding sulfonate using a suitable oxidizing agent under controlled conditions. The final product, sodium perfluorodecanesulfonate, can then be purified.

Protocol 3: Synthesis of a Non-ionic Fluorosurfactant: PEGylated 2-(Perfluorodecyl)ethanol

This protocol outlines a two-step process for the synthesis of a non-ionic fluorosurfactant, involving the initial preparation of a fluorinated alcohol followed by etherification with polyethylene (B3416737) glycol (PEG).

Step 1: Synthesis of 2-(Perfluorodecyl)ethanol This procedure is adapted from the synthesis of fluorotelomer alcohols from their corresponding iodides.[1] A preliminary Finkelstein reaction (as described in Protocol 2, Step 1) would be necessary to convert this compound to the more reactive perfluorodecyl iodide.

  • Materials: 2-(Perfluorodecyl)ethyl iodide (C₁₀F₂₁CH₂CH₂I), Potassium 4-hydroxybutyrate, γ-butyrolactone.

  • Procedure: The synthesis involves the hydrolysis of 2-(perfluorodecyl)ethyl iodide using potassium 4-hydroxybutyrate in γ-butyrolactone as a solvent.[1] This single-step hydrolysis method is reported to be highly efficient.[1]

Step 2: Etherification with Polyethylene Glycol (Williamson Ether Synthesis)

  • Materials: 2-(Perfluorodecyl)ethanol, Sodium hydride (NaH), Monotosylated or monohalogenated polyethylene glycol (e.g., TsO-PEG-OCH₃ or Br-PEG-OCH₃), Anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2-(perfluorodecyl)ethanol in anhydrous THF.

    • Cool the solution in an ice bath and add sodium hydride portion-wise to form the alkoxide.

    • Once the evolution of hydrogen gas ceases, add a solution of the monotosylated or monohalogenated PEG in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired non-ionic fluorosurfactant.

Mandatory Visualizations

G cluster_cationic Cationic Surfactant Synthesis PFDB This compound Reflux Reflux (24-48h) PFDB->Reflux Pyridine Pyridine Pyridine->Reflux Acetone Acetone (Solvent) Acetone->Reflux Precipitation Precipitation Reflux->Precipitation Filtration Filtration & Drying Precipitation->Filtration Cationic_Product Perfluorodecylpyridinium Bromide Filtration->Cationic_Product

Caption: Workflow for Cationic Fluorosurfactant Synthesis.

G cluster_anionic Anionic Surfactant Synthesis (Conceptual) PFDB This compound Step1 Step 1: Finkelstein Reaction (NaI, Acetone) PFDB->Step1 PFDI Perfluorodecyl Iodide Step1->PFDI Step2 Step 2: Sulfination (Na2S2O4, NaHCO3) PFDI->Step2 Sulfinate Sodium Perfluorodecanesulfinate Step2->Sulfinate Step3 Step 3: Oxidation Sulfinate->Step3 Anionic_Product Sodium Perfluorodecanesulfonate Step3->Anionic_Product

Caption: Conceptual Pathway for Anionic Fluorosurfactant Synthesis.

G cluster_nonionic Non-ionic Surfactant Synthesis PFDB This compound Step1_NI Step 1: Conversion to 2-(Perfluorodecyl)ethanol PFDB->Step1_NI Fluoro_Alcohol 2-(Perfluorodecyl)ethanol Step1_NI->Fluoro_Alcohol Step2_NI Step 2: Williamson Ether Synthesis (NaH, TsO-PEG-OCH3) Fluoro_Alcohol->Step2_NI Nonionic_Product PEGylated 2-(Perfluorodecyl)ethanol Step2_NI->Nonionic_Product

Caption: Workflow for Non-ionic Fluorosurfactant Synthesis.

References

Application Notes and Protocols for the Analytical Characterization of Perfluorodecyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorodecyl bromide (PFDB), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a synthetic organofluorine compound characterized by a ten-carbon perfluorinated chain attached to a bromine atom. Its unique physicochemical properties, including high thermal and chemical stability, render it a subject of interest in various research and industrial applications. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound, employing a suite of modern analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for the development of analytical methods, particularly for chromatographic separations.

PropertyValueReference
CAS Number 307-43-7[1]
Molecular Formula C₁₀BrF₂₁[1]
Molecular Weight 598.98 g/mol [1]
Boiling Point 198 °C[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Application Note

GC-MS analysis of this compound allows for its sensitive detection and quantification in various matrices. The high volatility of PFDB makes it amenable to gas chromatography. Electron ionization (EI) is a common ionization technique that leads to characteristic fragmentation patterns, aiding in structural elucidation. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately equal abundance), which is a key identifier.[2]

Experimental Protocol

Sample Preparation: Samples containing this compound should be dissolved in a suitable organic solvent, such as hexane (B92381) or methyl tert-butyl ether (MTBE). For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

GC Conditions (Example):

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless (1 µL injection volume).

MS Conditions (Example):

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 50-700

  • Solvent Delay: 3 minutes

Expected Results: The retention time for this compound will be dependent on the specific GC conditions but is expected to be in the mid-to-late region of the chromatogram due to its relatively high boiling point.[3] The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragment ions.

Quantitative Data (Illustrative)

The following table provides expected retention time and key mass fragments for this compound based on its structure and the behavior of similar compounds.

ParameterExpected Value
Retention Time (min) 12 - 18
Molecular Ion (M⁺) (m/z) 598/600 (⁷⁹Br/⁸¹Br isotopes)
Key Fragment Ions (m/z) C₉F₁₉⁺ (481), C₈F₁₇⁺ (431), C₇F₁₅⁺ (381), C₄F₉⁺ (219), CF₂Br⁺ (110/112)

Note: The fragmentation pattern is predictive and based on common fragmentation pathways of perfluoroalkyl compounds, involving the loss of CF₃ groups and cleavage of C-C bonds.[4][5]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction/Cleanup (LLE or SPE) Sample->Extraction Concentration Solvent Exchange & Concentration Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.

Application Note

For the analysis of this compound, particularly in complex biological or environmental samples, reversed-phase HPLC coupled with mass spectrometry is a highly effective method. Electrospray ionization (ESI) in negative ion mode is often employed for the detection of PFAS. Tandem mass spectrometry (MS/MS) can be used for highly selective and sensitive quantification through selected reaction monitoring (SRM).

Experimental Protocol

Sample Preparation: Aqueous samples may require solid-phase extraction (SPE) for concentration and cleanup. Samples in organic matrices can be diluted with a suitable solvent compatible with the mobile phase.

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization source.

HPLC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Methanol.

  • Gradient:

    • Start with 40% B, hold for 1 minute.

    • Linear gradient to 95% B over 8 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 40% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS/MS Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: -3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow: Desolvation gas at 600 L/hr, Cone gas at 50 L/hr.

  • Collision Gas: Argon.

Expected Results: this compound is expected to be well-retained on a C18 column under reversed-phase conditions.[6] The retention time will be influenced by the mobile phase composition and gradient.

Quantitative Data (Illustrative)

The following table provides expected retention time and SRM transitions for this compound.

ParameterExpected Value
Retention Time (min) 8 - 12
Precursor Ion (m/z) 598/600 ([M-Br+O]⁻ or other adducts)
Product Ions (m/z) Characteristic fragments (e.g., loss of CF₂ groups)

Note: The exact precursor and product ions will depend on the ionization and collision-induced dissociation conditions. The formation of adducts in the ion source is common for PFAS.

Experimental Workflow for HPLC-MS/MS Analysis

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction/Cleanup (SPE) Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection HPLC_Separation Chromatographic Separation HPLC_Injection->HPLC_Separation MSMS_Detection Tandem MS Detection (SRM) HPLC_Separation->MSMS_Detection Data_Acquisition Data Acquisition MSMS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for HPLC-MS/MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. ¹⁹F, ¹³C, and ¹H NMR would each provide valuable information.

Application Note
  • ¹⁹F NMR: This is the most informative NMR technique for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[7] The spectrum will show distinct signals for each chemically non-equivalent fluorine environment, with chemical shifts influenced by their position relative to the bromine atom.[8]

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for each of the ten carbon atoms in the perfluorinated chain. The carbon attached to the bromine will have a characteristic chemical shift, and the shifts of the other carbons will vary depending on their distance from the bromine.[9]

  • ¹H NMR: For a related compound like 1H,1H,2H,2H-Perfluorodecyl bromide, the ¹H NMR spectrum would show signals for the methylene (B1212753) protons, with coupling to adjacent fluorine atoms. For this compound itself (fully fluorinated), no ¹H NMR signals are expected.

Experimental Protocol

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

NMR Parameters (Example):

  • Nuclei to Observe: ¹⁹F, ¹³C, ¹H

  • Solvent: CDCl₃

  • Reference:

    • ¹⁹F: CFCl₃ (external or internal) at 0 ppm.

    • ¹³C and ¹H: Tetramethylsilane (TMS) at 0 ppm.

  • Temperature: 25 °C

Quantitative Data (Illustrative)

The following table provides predicted chemical shift ranges for the different nuclei in this compound, based on data for similar perfluoroalkyl chains.

NucleusCarbon PositionPredicted Chemical Shift (δ, ppm)
¹⁹F -CF₂Br-60 to -70
-CF₂- (adjacent to -CF₂Br)-110 to -120
-CF₂- (internal chain)-120 to -126
-CF₃-80 to -85
¹³C -CF₂Br5 to 15
-CF₂-105 to 120
-CF₃115 to 125

Note: These are estimated ranges. The actual chemical shifts can be influenced by solvent and temperature.[7][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule.

Application Note

The FTIR spectrum of this compound will be dominated by strong absorption bands corresponding to the stretching vibrations of the numerous carbon-fluorine (C-F) bonds. A weaker absorption band for the carbon-bromine (C-Br) bond will also be present. The absence of C-H stretching bands confirms the perfluorinated nature of the alkyl chain.

Experimental Protocol

Sample Preparation: A thin film of liquid this compound can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier-transform infrared spectrometer.

FTIR Parameters (Example):

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Mode: Transmittance or Absorbance

Quantitative Data (Illustrative)

The following table lists the expected characteristic absorption bands for this compound.

Functional GroupWavenumber (cm⁻¹)Intensity
C-F Stretch 1300 - 1100Strong
C-Br Stretch 690 - 515Medium to Strong

Reference for band positions:[11][12]

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_separation Separation & Identification cluster_structure Structural Elucidation PFDB This compound Sample GC_MS GC-MS PFDB->GC_MS HPLC_MS HPLC-MS PFDB->HPLC_MS NMR NMR Spectroscopy (¹⁹F, ¹³C) PFDB->NMR FTIR FTIR Spectroscopy PFDB->FTIR Quantification Quantification GC_MS->Quantification Quantitative Analysis HPLC_MS->Quantification Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Detailed Structure Functional_Group_ID Functional_Group_ID FTIR->Functional_Group_ID Functional Group Identification

Caption: Interrelation of analytical techniques for PFDB characterization.

Signaling Pathways and Biological Interactions

Currently, there is limited specific information available in the public domain regarding the direct interaction of this compound with defined cellular signaling pathways. However, as a member of the PFAS class of compounds, it is prudent to consider the potential for biological activity. Some related PFAS have been shown to interact with nuclear receptors and have been investigated for their potential as endocrine-disrupting chemicals.[13] For instance, perfluorooctyl bromide (PFOB) has been studied for its effects on bacterial cell walls.[14] Further research is required to elucidate any specific signaling pathways that may be modulated by this compound. Professionals in drug development should consider the potential for off-target effects common to other PFAS compounds.

Disclaimer

The quantitative data and experimental protocols provided in this document are intended as illustrative examples and may require optimization for specific instrumentation and sample matrices. The predicted spectral data is based on the analysis of structurally related compounds and should be confirmed by experimental analysis of authentic this compound standards.

References

Application Note: 19F NMR Spectroscopy of Perfluorodecyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful analytical technique for the characterization of fluorinated compounds. Due to the favorable nuclear properties of the 19F isotope—100% natural abundance and a high gyromagnetic ratio—it offers excellent sensitivity.[1] The large chemical shift dispersion in 19F NMR, typically spanning over 400 ppm, provides high resolution and allows for detailed structural elucidation.[1][2] This application note provides a detailed protocol for the acquisition and analysis of 19F NMR spectra of perfluorodecyl bromide (CF₃(CF₂)₉Br), a compound of interest in materials science and as a synthetic building block.

Structural and Spectroscopic Overview

This compound possesses several distinct fluorine environments, which are expected to be well-resolved in a 19F NMR spectrum. The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment. Proximity to the electronegative bromine atom will cause a significant downfield shift for the adjacent difluoromethylene (-CF₂-) group. The terminal trifluoromethyl (-CF₃) group and the other perfluorinated methylene (B1212753) units will resonate at distinct frequencies, providing a unique spectroscopic fingerprint for the molecule.

Quantitative Data

Fluorine EnvironmentAssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
CF₃a-80 to -85Triplet
Br-CF₂-j-60 to -65Triplet
Br-CF₂-CF₂ -i-110 to -115Multiplet
-(CF₂)₆-c, d, e, f, g, h-120 to -125Multiplet
-CF₂-CF₃b-125 to -130Multiplet

Note: These are estimated values and may vary depending on the solvent, concentration, and experimental conditions.

Experimental Protocol

This section provides a detailed methodology for acquiring a high-quality 19F NMR spectrum of this compound.

1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that readily dissolves this compound and does not have signals that overlap with the expected spectral region. Chloroform-d (CDCl₃) is a common choice.

  • Concentration: Prepare a solution of this compound in the chosen deuterated solvent at a concentration of approximately 10-50 mg/mL.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as trifluorotoluene can be added.

  • Sample Filtration: Filter the sample into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm to ensure homogeneity.

2. NMR Instrument Setup

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-capable probe is recommended.

  • Tuning and Matching: Tune and match the probe to the 19F frequency to ensure optimal sensitivity and pulse performance.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

3. Data Acquisition Parameters

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker systems) is typically sufficient.

  • Spectral Width (SW): Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured. For this compound, a range from -50 to -150 ppm should be adequate.

  • Transmitter Offset (O1p): Center the spectral window in the middle of the expected chemical shift range (approximately -100 ppm).

  • Acquisition Time (AQ): Use a sufficiently long acquisition time (e.g., 1-2 seconds) to ensure good digital resolution.

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis. For accurate integration, a longer delay (5 x T₁) may be necessary.[4]

  • Number of Scans (NS): Due to the high sensitivity of 19F, a small number of scans (e.g., 16-64) is usually sufficient to obtain a good signal-to-noise ratio.

  • Decoupling: For a standard 19F spectrum, proton decoupling is generally not necessary unless there are through-space interactions or the presence of residual protons.

4. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal or external standard.

  • Integration: Integrate the signals to determine the relative ratios of the different fluorine environments.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Perfluorodecyl Bromide in CDCl3 filter Filter into NMR Tube dissolve->filter setup Instrument Setup (Tune, Match, Lock, Shim) filter->setup acquire Acquire 19F NMR Data setup->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase analyze Spectral Analysis (Referencing, Integration) phase->analyze

Caption: Experimental workflow for 19F NMR spectroscopy.

Logical Relationship of Spectral Features

The 19F NMR spectrum of this compound is expected to show distinct signals corresponding to the different fluorine environments. The chemical shifts and coupling patterns provide valuable structural information.

spectral_relationships cluster_signals Expected 19F NMR Signals molecule CF3(a)-CF2(b)-(CF2)6(c-h)-CF2(i)-CF2(j)-Br cf3 CF3 (a) ~ -82 ppm molecule->cf3 Terminal group cf2_br CF2-Br (j) ~ -62 ppm molecule->cf2_br Adjacent to Br cf2_chain -(CF2)n- -112 to -128 ppm molecule->cf2_chain Perfluoroalkyl chain cf3->cf2_chain J-coupling cf2_br->cf2_chain J-coupling

Caption: Relationship between structure and 19F NMR signals.

Conclusion

19F NMR spectroscopy is an indispensable tool for the characterization of this compound and other fluorinated molecules. The well-resolved signals and predictable chemical shift patterns allow for unambiguous structural assignment and purity assessment. The protocol outlined in this application note provides a robust framework for obtaining high-quality 19F NMR data, which is crucial for researchers in various fields, including materials science and drug development.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Perfluorodecyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorodecyl bromide (PFDB), with the chemical formula C₁₀BrF₂₁, is a perfluorinated alkyl substance (PFAS) of interest in various research and industrial applications. Its unique properties, derived from the high strength of the carbon-fluorine bond, make it a subject of study in materials science and as a potential component in pharmaceutical and agrochemical development. Accurate and sensitive quantification of PFDB is crucial for understanding its behavior, fate, and potential impact. Mass spectrometry coupled with chromatographic separation is the definitive analytical technique for the determination of PFDB.

These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to offer high sensitivity and selectivity for the quantification of PFDB in various sample matrices.

Quantitative Data Summary

The following tables summarize typical quantitative performance data that can be expected when analyzing this compound using the described methods. Please note that these are representative values and actual performance may vary depending on the specific instrumentation, sample matrix, and laboratory conditions.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Data

ParameterExpected ValueNotes
Limit of Detection (LOD)0.1 - 1.0 ng/mLBased on selected ion monitoring (SIM) mode.
Limit of Quantitation (LOQ)0.5 - 5.0 ng/mL
Linearity (R²)> 0.995Over a concentration range of 1 - 100 ng/mL.
Precision (%RSD)< 15%For replicate injections of a mid-range standard.
Accuracy (% Recovery)85 - 115%In spiked matrix samples.

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantitative Data

ParameterExpected ValueNotes
Limit of Detection (LOD)10 - 100 pg/mL
Limit of Quantitation (LOQ)50 - 500 pg/mL
Linearity (R²)> 0.998Over a concentration range of 0.1 - 50 ng/mL.
Precision (%RSD)< 10%For replicate injections of a mid-range standard.
Accuracy (% Recovery)90 - 110%In spiked matrix samples.

Experimental Protocols

Protocol 1: Analysis of this compound by GC-MS

This protocol is suitable for the analysis of PFDB in relatively clean samples or extracts. Electron ionization (EI) is commonly used, and the characteristic isotopic pattern of bromine is a key identifier.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Conditioning: Condition a weak anion exchange (WAX) SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Loading: Load the aqueous sample (e.g., 100 mL) onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.

  • Elution: Elute the retained PFDB with 5 mL of methanol.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (Splitless)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion: To be determined from the mass spectrum (likely a high mass fragment containing bromine).

    • Qualifier Ions: To be determined from the mass spectrum (including the M+2 isotope peak). Common perfluoroalkyl fragments such as m/z 69 (CF₃⁺), 119 (C₂F₅⁺), and 169 (C₃F₇⁺) should also be monitored.

Protocol 2: Analysis of this compound by LC-MS/MS

This protocol offers higher sensitivity and is suitable for trace-level analysis of PFDB in complex matrices.

1. Sample Preparation

Follow the same SPE procedure as described in the GC-MS protocol.

2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: 20% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • IonSpray Voltage: -4500 V.

  • Source Temperature: 550 °C.

  • Curtain Gas: 35 psi.

  • Nebulizer Gas (GS1): 50 psi.

  • Heater Gas (GS2): 60 psi.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M-Br]⁻ or other suitable adducts. The exact m/z should be determined by infusion of a standard solution.

    • Product Ions: To be determined by collision-induced dissociation (CID) of the precursor ion. Likely fragments would involve the loss of CF₂ units.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample SPE Solid Phase Extraction (WAX Cartridge) Sample->SPE Elution Elution with Methanol SPE->Elution Concentration Concentration Elution->Concentration FinalExtract Final Extract (1 mL) Concentration->FinalExtract GCMS GC-MS Analysis FinalExtract->GCMS Protocol 1 LCMSMS LC-MS/MS Analysis FinalExtract->LCMSMS Protocol 2 Quantification Quantification GCMS->Quantification LCMSMS->Quantification Reporting Reporting Quantification->Reporting

Figure 1. General experimental workflow for the analysis of this compound.

fragmentation_pathway cluster_fragments Primary Fragmentation cluster_secondary Secondary Fragmentation M This compound (C₁₀BrF₂₁) Molecular Ion (M⁺) F1 Loss of Br [C₁₀F₂₁]⁺ M->F1 F2 Loss of C₉F₁₉ [CF₂Br]⁺ M->F2 F3 Loss of C₈F₁₇Br [C₂F₄]⁺ M->F3 F1_1 [C₉F₁₉]⁺ F1->F1_1 - CF₂ F1_2 [C₈F₁₇]⁺ F1_1->F1_2 - CF₂ F1_3 ... F1_2->F1_3 F1_4 [CF₃]⁺ m/z 69 F1_3->F1_4

Figure 2. Proposed electron ionization fragmentation pathway for this compound.

Application Notes and Protocols for Perfluorodecyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorodecyl bromide is a perfluorinated organic compound with the chemical formula C10BrF21. Its unique properties, including high density, chemical inertness, and capacity to dissolve gases, make it a valuable material in various research and development applications. This document provides detailed guidelines for the safe handling, storage, and use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a dense, colorless to pale yellow liquid or solid, depending on the ambient temperature. It is chemically stable under normal conditions.[1]

PropertyValueReference
CAS Number 307-43-7
Molecular Formula C10BrF21
Molecular Weight 598.98 g/mol [2]
Boiling Point 198 °C
Physical State Solid or Liquid[3]
Appearance Colorless
Stability Stable under normal handling and storage.[3]

Safety and Handling

2.1. Hazard Identification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects:

  • Skin Irritation: Causes skin irritation.[3]

  • Eye Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

2.2. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn to minimize exposure:

PPE ItemSpecificationReference
Hand Protection Protective gloves.[4]
Eye Protection Chemical goggles or safety glasses. A face shield is also recommended.[3]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[4]
Respiratory Protection In case of inadequate ventilation, wear a suitable respirator.[3]

2.3. Safe Handling Practices

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Avoid breathing dust, mist, or spray.[3]

  • Avoid contact with skin and eyes.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash hands thoroughly after handling.[3]

  • Keep away from heat, sparks, and open flames.[3]

Storage Procedures

Proper storage of this compound is essential to maintain its integrity and prevent accidents.

Storage ConditionRecommendationReference
Container Keep the container tightly closed when not in use.[3]
Location Store in a dry, cool, and well-ventilated area.[3]
Incompatible Materials Store away from strong oxidizing agents.[3]

First Aid Measures

In case of exposure to this compound, follow these first aid procedures:

Exposure RouteFirst Aid ProcedureReference
After Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
After Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical advice.[3]
After Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[3]
After Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical advice.[3]

Spill and Disposal Procedures

5.1. Spill Containment and Cleanup

In the event of a spill, follow these steps:

  • Evacuate unnecessary personnel from the area.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[4]

  • For solid spills, carefully sweep or shovel the material into a container for disposal, minimizing dust generation.

  • Prevent the spill from entering drains or waterways.

5.2. Waste Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is recommended to use a licensed waste disposal service.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion for Research Applications

This protocol is adapted from a method for preparing perfluorooctyl bromide nanoparticles and can be used as a starting point for creating nanoemulsions for applications such as ultrasound contrast agents or drug delivery vehicles.[5]

Materials:

  • This compound

  • Emulsifier (e.g., Lutrol F68, egg lecithin)[5]

  • Stabilizer (e.g., oleic acid)[5]

  • Glycerol (B35011)

  • Purified water

  • Vortex mixer

  • Ultrasonic processor/homogenizer

  • Centrifuge

Procedure:

  • Prepare the Aqueous Phase: Dissolve 2.25% (w/v) glycerol in purified water.

  • Prepare the Emulsifier Mixture: In a separate container, mix the chosen emulsifiers (e.g., Lutrol F68, egg lecithin) and stabilizer (oleic acid) in a small volume of the aqueous phase using a vortex mixer.

  • Incubate the Emulsifier Mixture: Incubate the mixture at 37°C in a shaking incubator for 1 hour to ensure complete dissolution and mixing.[5]

  • Create the Pre-emulsion: Add the this compound (oil phase) to the emulsifier mixture.

  • Ultrasonic Emulsification: Subject the mixture to high-power ultrasonication to create a nanoemulsion. The duration and power of the sonication will need to be optimized for the specific equipment and desired particle size.

  • Purification: Centrifuge the resulting nanoemulsion at a high speed (e.g., 15,000 rpm) for 10 minutes at 4°C to separate the nanoemulsion from any larger particles or unincorporated material.[5]

  • Washing: Discard the supernatant and wash the resulting pellet (the nanoemulsion) three times with purified water, centrifuging after each wash, to remove any excess emulsifier or other reagents.[5]

  • Characterization: Analyze the nanoemulsion for particle size, polydispersity, and stability using appropriate techniques such as dynamic light scattering (DLS).

Protocol 2: Synthesis of a Derivative using this compound as a Reagent

This protocol provides a general framework for using this compound as an alkylating agent in a chemical synthesis, based on a similar reaction with perfluorooctyl iodide.[6]

Materials:

  • This compound

  • Reactant with a nucleophilic site (e.g., an alcohol, amine, or thiol)

  • Anhydrous, aprotic solvent (e.g., acetonitrile, dimethylformamide)

  • Base (e.g., potassium carbonate, triethylamine)

  • Inert gas (e.g., nitrogen or argon)

  • Reaction vessel with a stirrer and condenser

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve the nucleophilic reactant and the base in the anhydrous aprotic solvent.

  • Addition of this compound: While stirring, add the this compound to the reaction mixture. The addition may be done dropwise if the reaction is exothermic.

  • Reaction: Heat the reaction mixture to an appropriate temperature (this will depend on the specific reactants and may require optimization) and allow it to stir for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC, GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a dilute aqueous acid solution.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the organic layer with water and brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product using an appropriate technique, such as column chromatography or distillation, to obtain the desired pure compound.

Visualizations

Handling_Storage_Workflow Safe Handling and Storage Workflow for this compound start Start: Receive this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in a Well-Ventilated Area (Fume Hood) ppe->handling storage Store in a Cool, Dry, Well-Ventilated Area in a Tightly Sealed Container handling->storage For Storage use Use in Experiment handling->use For Immediate Use spill Spill Occurs handling->spill storage->ppe Retrieve from Storage use->spill disposal Dispose of Waste (Chemical and Contaminated Materials) According to Regulations use->disposal cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->disposal end End of Process disposal->end

Caption: Workflow for the safe handling and storage of this compound.

Nanoemulsion_Protocol Experimental Workflow: this compound Nanoemulsion Preparation start Start: Assemble Materials prep_aqueous Prepare Aqueous Phase (Glycerol in Water) start->prep_aqueous prep_emulsifier Prepare Emulsifier Mixture (e.g., Lecithin, Lutrol F68) start->prep_emulsifier pre_emulsion Create Pre-emulsion (Add this compound) prep_aqueous->pre_emulsion incubate Incubate Emulsifier Mixture (37°C, 1 hour) prep_emulsifier->incubate incubate->pre_emulsion sonication Ultrasonic Emulsification pre_emulsion->sonication purify Purify by Centrifugation sonication->purify wash Wash Pellet with Purified Water (3x) purify->wash characterize Characterize Nanoemulsion (e.g., DLS) wash->characterize end End: Stable Nanoemulsion characterize->end

Caption: Protocol for preparing a this compound nanoemulsion.

References

Application Notes and Protocols for the Synthesis of Advanced Polymers Using Perfluorodecyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of perfluorodecyl bromide in the synthesis of advanced polymers, particularly through Atom Transfer Radical Polymerization (ATRP). Fluorinated polymers are of significant interest due to their unique properties, including high thermal stability, chemical resistance, and low surface energy.[1] this compound serves as a valuable initiator for creating well-defined polymer architectures, such as block copolymers, which are crucial for various applications, including drug delivery and advanced materials.

Introduction to this compound in Polymer Synthesis

This compound (C₁₀F₂₁Br) is a key organofluorine compound used to introduce a long perfluorinated segment into a polymer chain. This perfluoroalkyl moiety imparts unique properties to the resulting polymer, such as hydrophobicity, oleophobicity, and low surface energy. In the synthesis of advanced polymers, this compound is primarily used as an initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).

ATRP allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and well-defined architectures.[2] The use of this compound as an initiator in ATRP enables the formation of a polymer chain with a perfluorodecyl group at one end and a bromine atom at the other. This terminal bromine can then be used for subsequent chain extension to create block copolymers or for other post-polymerization modifications.[3]

Key Applications

The unique properties of polymers synthesized with this compound make them suitable for a range of applications:

  • Amphiphilic Block Copolymers for Drug Delivery: By chain-extending a hydrophobic polymer block initiated with this compound with a hydrophilic block, amphiphilic block copolymers can be synthesized. These copolymers can self-assemble into micelles or vesicles in aqueous solutions, encapsulating therapeutic agents for targeted drug delivery.[2][4]

  • Low Surface Energy Coatings: The presence of the perfluorodecyl group leads to polymers with very low surface energies, making them ideal for creating water and oil repellent coatings.

  • Advanced Materials: The thermal and chemical stability conferred by the fluorinated segment makes these polymers suitable for use in harsh environments.

Experimental Protocols

Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (B99206) (MMA) Initiated by this compound

This protocol describes a general procedure for the synthesis of poly(methyl methacrylate) (PMMA) using this compound as the initiator. This method can be adapted for other methacrylate or acrylate (B77674) monomers.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (B1667542) (solvent)

  • Tetrahydrofuran (THF)

  • Methanol (B129727)

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath with temperature controller

  • Syringes

  • Rubber septa

  • Vacuum line and inert gas manifold

Procedure:

  • Preparation: In a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).

  • Add this compound (e.g., 57.9 mg, 0.1 mmol).

  • Add MMA (e.g., 1.0 g, 10 mmol).

  • Add anisole (e.g., 1 mL).

  • Deoxygenation: Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with nitrogen.

  • Initiation: While maintaining a positive nitrogen pressure, inject PMDETA (e.g., 20.8 µL, 0.1 mmol) via syringe.

  • Polymerization: Immediately place the flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and begin vigorous stirring. The solution should turn dark brown/green, indicating the formation of the active catalyst complex.[5]

  • Allow the reaction to proceed for the desired time (e.g., 4-8 hours). Samples can be taken periodically via a degassed syringe to monitor monomer conversion by ¹H NMR or gas chromatography.[5]

  • Termination and Purification:

    • To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air. The solution will turn blue/green.

    • Dilute the mixture with THF (~5 mL).

    • Pass the solution through a short column of neutral alumina (B75360) to remove the copper catalyst.

    • Precipitate the polymer by adding the filtered solution dropwise into a large excess of cold methanol (~200 mL).

    • Collect the white polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Synthesis of Amphiphilic Block Copolymer: PMMA-b-P(HEMA)

This protocol outlines the chain extension of the perfluorodecyl-terminated PMMA (PFD-PMMA-Br) with a hydrophilic monomer, 2-hydroxyethyl methacrylate (HEMA), to form an amphiphilic block copolymer.

Materials:

  • PFD-PMMA-Br macroinitiator (from Protocol 3.1)

  • 2-Hydroxyethyl methacrylate (HEMA), inhibitor removed

  • Copper(I) chloride (CuCl) (catalyst)

  • 2,2'-Bipyridine (bpy) (ligand)

  • N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • Preparation: In a Schlenk flask, dissolve the PFD-PMMA-Br macroinitiator (e.g., 1.0 g, 0.1 mmol) and CuCl (e.g., 9.9 mg, 0.1 mmol) in DMF (e.g., 5 mL).

  • Add HEMA (e.g., 1.3 g, 10 mmol) and bpy (e.g., 31.2 mg, 0.2 mmol).

  • Deoxygenation: Perform three freeze-pump-thaw cycles.

  • Polymerization: Place the flask in a preheated oil bath at 60 °C and stir.

  • Monitor the polymerization by taking samples for ¹H NMR analysis.

  • Purification: Follow a similar procedure as in Protocol 3.1, using dialysis against water to purify the final amphiphilic block copolymer.

Quantitative Data

The following tables summarize expected quantitative data for the synthesis of polymers using this compound as an initiator under typical ATRP conditions. Actual results may vary depending on specific reaction conditions.

Table 1: ATRP of Methyl Methacrylate (MMA) Initiated by this compound

Entry[MMA]:[PFD-Br]:[CuBr]:[PMDETA]Time (h)Conversion (%)M_n,theory ( g/mol )M_n,GPC ( g/mol )M_w/M_n (PDI)
1100:1:1:12455,0805,2001.15
2100:1:1:14788,3808,5001.12
3200:1:1:146513,58013,8001.18
4200:1:1:189218,98019,2001.14

M_n,theory = ([Monomer]/[Initiator]) x Conversion x M_monomer + M_initiator

Table 2: Characterization of PFD-PMMA-b-P(HEMA) Amphiphilic Block Copolymer

PFD-PMMA Macroinitiator M_n ( g/mol )[HEMA]:[Macroinitiator]Conversion (%)Final Block Copolymer M_n,GPC ( g/mol )M_w/M_n (PDI)
8,500100:18519,5501.25
19,200200:17538,7001.30

Mandatory Visualizations

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Add Monomer, Initiator (PFD-Br), Catalyst (CuBr), and Solvent deoxygenate Deoxygenate (Freeze-Pump-Thaw) reagents->deoxygenate ligand Add Ligand (PMDETA) polymerize Polymerize at Controlled Temperature deoxygenate->polymerize terminate Terminate Reaction polymerize->terminate remove_catalyst Remove Copper Catalyst terminate->remove_catalyst precipitate Precipitate and Isolate Polymer remove_catalyst->precipitate

Caption: Experimental workflow for ATRP.

ATRP_Mechanism cluster_initiation Initiation & Propagation initiator R-X (this compound) catalyst Cu(I) / Ligand radical R• (Propagating Radical) initiator->radical k_act deactivated Cu(II)X / Ligand radical->deactivated k_deact monomer Monomer (e.g., MMA) radical->monomer k_p polymer R-M_n-X (Dormant Polymer) propagating_polymer R-M_n• polymer->propagating_polymer k_act propagating_polymer->polymer k_deact

Caption: ATRP equilibrium mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Perfluorodecyl Bromide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of perfluorodecyl bromide. Below you will find troubleshooting guides for common issues encountered during purification, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

Encountering unexpected results during the purification of this compound can be a significant setback. This guide is designed to help you identify and resolve common problems.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Distillation - Azeotrope Formation: this compound may form azeotropes with impurities that have similar boiling points. - Inefficient Fractionation: The distillation column may not have enough theoretical plates to separate closely boiling compounds. - Thermal Decomposition: Excessive temperatures can lead to the degradation of the product.- Extractive Distillation: Introduce a suitable solvent to alter the relative volatilities of the components. - Use a Higher Efficiency Column: Employ a packed column (e.g., with Raschig rings or Vigreux indentations) to increase the surface area for condensation and vaporization. - Vacuum Distillation: Lowering the pressure will reduce the boiling point and minimize the risk of thermal degradation.
Co-elution of Impurities during Column Chromatography - Inappropriate Stationary Phase: A standard silica (B1680970) or C18 column may not provide sufficient selectivity for separating highly fluorinated compounds. - Incorrect Mobile Phase Composition: The solvent system may not have the optimal polarity to resolve the desired compound from impurities.- Use a Fluorinated Stationary Phase: Employ a column with a fluorinated bonded phase (e.g., a "fluorous" phase) to enhance the separation of fluorinated compounds based on their fluorine content.[1][2] - Solvent Gradient: Utilize a gradient elution to gradually change the mobile phase composition and improve separation.
Inaccurate Purity Assessment by GC-MS - Poor Volatilization: this compound may not volatilize efficiently in the GC inlet. - Co-eluting Impurities: Impurities may have similar retention times to the main compound. - Matrix Effects: Other components in the sample can interfere with the ionization and detection of the analyte.- Optimize Inlet Temperature: Ensure the inlet temperature is sufficient for complete volatilization without causing degradation. - Use a High-Resolution Column: A longer or narrower bore GC column can improve the separation of closely eluting peaks. - Selected Ion Monitoring (SIM): Use SIM mode in the mass spectrometer to selectively detect characteristic ions of this compound, reducing interference from other compounds.[3]
Complex or Uninterpretable ¹⁹F NMR Spectrum - Presence of Multiple Isomers: The synthesis may have produced branched isomers in addition to the linear this compound. - Contamination with Other Fluorinated Compounds: Starting materials or by-products containing fluorine will appear in the spectrum.- Compare with a Reference Spectrum: If available, compare the obtained spectrum with a known standard of pure this compound. - 2D NMR Techniques: Employ 2D NMR experiments (e.g., COSY, HSQC) to help elucidate the structures of the impurities. - Fractional Distillation or Preparative Chromatography: Purify the sample further and re-analyze the fractions to identify the components.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in commercially available or synthesized this compound?

A1: Potential impurities can originate from the synthesis process. These may include:

  • Isomers: Branched-chain isomers of this compound.

  • Incompletely Brominated Precursors: Residual starting materials such as 1H,1H,2H,2H-perfluorodecan-1-ol or perfluorodecane.

  • Other Perfluoroalkyl Bromides: Compounds with shorter or longer perfluoroalkyl chains.

  • By-products from Synthesis: Depending on the synthetic route, by-products such as hydrobromic acid or other halogenated compounds might be present.[4][5]

Q2: Which analytical techniques are most suitable for assessing the purity of this compound?

A2: A combination of techniques is often ideal for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.[3][6][7]

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for identifying and quantifying all fluorine-containing compounds in a sample. It can differentiate between different classes of per- and polyfluoroalkyl substances (PFAS).[8][9][10]

  • High-Performance Liquid Chromatography (HPLC): Can be used, particularly with a fluorinated stationary phase, for the separation of non-volatile impurities.[2][11]

Q3: When should I choose distillation over column chromatography for purification?

A3: The choice depends on the nature and boiling points of the impurities.

  • Distillation is effective when the impurities have boiling points significantly different from this compound. Vacuum distillation is preferred to avoid thermal decomposition.[12][13][14]

  • Column Chromatography is more suitable for removing impurities with similar boiling points but different polarities or fluorine content. "Fluorous" chromatography, which utilizes a fluorinated stationary phase, can be particularly effective.[1][2]

Q4: Are there any specific safety precautions I should take when purifying this compound?

A4: Yes, perfluorinated compounds require careful handling.

  • Ventilation: Always work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

  • Thermal Hazards: Be cautious when working with heated distillation setups.

  • Waste Disposal: Dispose of all waste containing perfluorinated compounds according to your institution's guidelines, as they are persistent environmental pollutants.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for removing impurities with significantly different boiling points from this compound.

Methodology:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry.

  • Sample Charging: Place the impure this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Initiate Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Fraction Collection: Monitor the temperature at the head of the fractionating column. Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

  • Analysis: Analyze the purity of the collected fraction using GC-MS or ¹⁹F NMR.

Protocol 2: Purification by Fluorous Solid-Phase Extraction (SPE)

This protocol is effective for separating this compound from non-fluorinated or less-fluorinated impurities.

Methodology:

  • Cartridge Conditioning: Condition a fluorous SPE cartridge by passing a fluorous solvent (e.g., a perfluorinated hydrocarbon) through it, followed by a water-miscible organic solvent (e.g., methanol), and finally water.

  • Sample Loading: Dissolve the impure this compound in a suitable solvent and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a non-fluorous solvent (e.g., methanol/water) to elute the non-fluorinated and less-fluorinated impurities.

  • Elution: Elute the this compound from the cartridge using a fluorous solvent.

  • Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified product.

  • Analysis: Assess the purity of the product using an appropriate analytical method such as GC-MS or ¹⁹F NMR.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Step cluster_analysis Purity Analysis cluster_end Final Product start Impure this compound distillation Vacuum Distillation start->distillation Different Boiling Points chromatography Fluorous SPE start->chromatography Similar Boiling Points gcms GC-MS distillation->gcms nmr ¹⁹F NMR distillation->nmr chromatography->gcms chromatography->nmr end Purified this compound gcms->end nmr->end

Caption: Purification and analysis workflow for this compound.

troubleshooting_logic problem Low Purity Detected analysis Analysis Method? problem->analysis gcms_issue GC-MS Issue analysis->gcms_issue GC-MS nmr_issue NMR Issue analysis->nmr_issue ¹⁹F NMR purification Purification Method? gcms_issue->purification solution1 Optimize GC Parameters gcms_issue->solution1 nmr_issue->purification solution2 Check for Isomers nmr_issue->solution2 distillation_issue Distillation Issue purification->distillation_issue Distillation chromatography_issue Chromatography Issue purification->chromatography_issue Chromatography solution3 Use Vacuum/Extractive Distillation distillation_issue->solution3 solution4 Use Fluorous Column chromatography_issue->solution4

Caption: Troubleshooting logic for this compound purification.

References

Improving solubility of Perfluorodecyl bromide in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Perfluorodecyl Bromide in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: this compound is a long-chain perfluorinated compound. These molecules are characterized by strong carbon-fluorine bonds, leading to a highly non-polar and electron-rich surface. This makes them both hydrophobic (water-repelling) and lipophobic (fat-repelling), resulting in low solubility in most conventional hydrocarbon-based organic solvents.

Q2: What types of solvents are most likely to dissolve this compound?

A2: Fluorinated solvents are generally the most effective for dissolving perfluorinated compounds like this compound. The principle of "like dissolves like" applies here; the fluorinated nature of both the solute and the solvent facilitates favorable intermolecular interactions. Some ethers and highly halogenated solvents may also show limited success.

Q3: How does temperature affect the solubility of this compound?

A3: Generally, increasing the temperature will increase the solubility of a solid in a liquid. This is because the additional thermal energy helps to overcome the intermolecular forces in both the solute and the solvent. For this compound, gentle heating can be an effective method to enhance its dissolution in a suitable solvent. However, it is crucial to consider the boiling point of the solvent and the thermal stability of all components in the mixture.

Q4: Can co-solvents be used to improve the solubility of this compound?

A4: Yes, using a co-solvent system can be a viable strategy. A common approach is to use a fluorinated solvent in which this compound is soluble and mix it with a less effective, but more desirable, organic solvent for the final application. The key is to find a balance where the two solvents are miscible and the mixture can maintain the this compound in solution.

Troubleshooting Guide

This guide addresses common issues encountered when trying to dissolve this compound.

Issue Potential Cause Recommended Solution
This compound is not dissolving at all. The solvent is incompatible.Switch to a fluorinated solvent such as perfluorohexane (B1679568) or a fluorinated ether.
The concentration is too high.Try preparing a more dilute solution. Refer to available solubility data for similar compounds as a starting point.
The solution is cloudy or hazy. Incomplete dissolution or formation of a fine suspension.Gently heat the solution while stirring. Use sonication to break up any agglomerates.
Presence of impurities in the solvent or on the glassware.Ensure all glassware is scrupulously clean and dry. Use high-purity solvents.
The compound precipitates out of solution over time. The solution is supersaturated.Prepare a less concentrated solution. Store the solution at a constant temperature to avoid precipitation due to temperature fluctuations.
The solvent is slowly evaporating.Ensure the container is tightly sealed to prevent solvent loss.
The dissolution process is very slow. Insufficient agitation or surface area.Use a magnetic stirrer to provide continuous agitation. If possible and appropriate for the application, gently grinding the this compound to a finer powder can increase the surface area and speed up dissolution.

Quantitative Solubility Data (Estimated)

Solvent Solvent Type Estimated Solubility ( g/100g of solvent)
PerfluorohexaneFluorinated> 50
PerfluorooctaneFluorinated> 50
HexaneNon-polar< 1
TolueneAromatic< 0.5
AcetonePolar aprotic< 0.1
EthanolPolar protic< 0.1
WaterPolar proticInsoluble

Disclaimer: This data is based on the solubility of similar perfluorinated compounds and should be considered as an estimate. Experimental verification is highly recommended.

Experimental Protocols

Protocol 1: Standard Dissolution in a Fluorinated Solvent

  • Materials: this compound, Perfluorohexane (or other suitable fluorinated solvent), volumetric flask, magnetic stirrer, and stir bar.

  • Procedure: a. Weigh the desired amount of this compound and transfer it to the volumetric flask. b. Add a small amount of Perfluorohexane to the flask and swirl to wet the solid. c. Place the flask on the magnetic stirrer and add the remaining solvent while stirring. d. Continue stirring until the solid is completely dissolved. If necessary, gently warm the flask in a water bath to aid dissolution. e. Once dissolved, allow the solution to cool to room temperature before use.

Protocol 2: Co-solvent Method for Improved Solubility in a Non-Fluorinated Solvent

  • Materials: this compound, Perfluorohexane, desired organic solvent (e.g., a hydrocarbon or ether), beakers, magnetic stirrer, and stir bar.

  • Procedure: a. Prepare a concentrated stock solution of this compound in Perfluorohexane as described in Protocol 1. b. In a separate beaker, place the desired volume of the non-fluorinated organic solvent. c. While vigorously stirring the organic solvent, slowly add the concentrated stock solution of this compound dropwise. d. Observe the solution for any signs of precipitation or cloudiness. e. The optimal ratio of the co-solvents will need to be determined empirically for your specific application.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_assessment Assessment weigh Weigh this compound mix Mix Solute and Solvent weigh->mix solvent Select Solvent solvent->mix agitate Agitate (Stir/Sonicate) mix->agitate heat Apply Gentle Heat (Optional) agitate->heat observe Observe for Clarity agitate->observe heat->observe precipitate Check for Precipitation observe->precipitate troubleshooting_logic start Start: Dissolution Issue check_solvent Is the solvent appropriate? (e.g., fluorinated) start->check_solvent change_solvent Action: Use a fluorinated solvent check_solvent->change_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes success Success: Clear Solution check_solvent->success Solution clears change_solvent->start reduce_concentration Action: Prepare a more dilute solution check_concentration->reduce_concentration Yes check_agitation Is agitation sufficient? check_concentration->check_agitation No check_concentration->success Solution clears reduce_concentration->start increase_agitation Action: Increase stirring/sonicate check_agitation->increase_agitation No check_temp Is gentle heating an option? check_agitation->check_temp Yes check_agitation->success Solution clears increase_agitation->start apply_heat Action: Gently warm the solution check_temp->apply_heat Yes check_temp->success No, but solution is clear fail Issue Persists: Consult further check_temp->fail No and issue persists apply_heat->start apply_heat->success Solution clears

Technical Support Center: Perfluorodecyl Bromide Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for perfluorodecyl bromide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common experimental issues. The information is presented in a question-and-answer format to directly address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and practical method for synthesizing this compound is through a halogen exchange reaction, specifically the Finkelstein reaction. This involves reacting perfluorodecyl iodide with a bromide salt. A key challenge in this synthesis is that both the starting material (perfluorodecyl iodide) and the product (this compound) are solids at room temperature. To address this, the reaction is often carried out using a liquid perfluoroalkyl bromide, such as perfluorooctyl bromide, as a solvent. This approach maintains a liquid reaction medium, facilitating efficient stirring and heat transfer.[1]

Q2: I am experiencing low yields in my this compound synthesis. What are the common causes?

A2: Low yields in the synthesis of this compound can stem from several factors, primarily related to the principles of the Finkelstein reaction and the physical properties of the compounds involved:

  • Incomplete Reaction: The halogen exchange is an equilibrium reaction. To drive it towards the product, a large excess of the bromide source is often necessary.

  • Poor Solubility: As both perfluorodecyl iodide and bromide are solids, poor solubility in the reaction medium can lead to a slow and incomplete reaction. The use of a liquid perfluoroalkyl bromide as a solvent is a common strategy to mitigate this.[1]

  • Side Reactions: Although perfluoroalkyl halides are generally stable, side reactions can occur, especially at elevated temperatures. The specific side products will depend on the reactants and conditions used.

  • Product Loss During Workup and Purification: this compound is a solid, and care must be taken during extraction, washing, and purification steps to avoid product loss.

Q3: What are the typical impurities I might encounter, and how can I identify them?

A3: Potential impurities in this compound synthesis can include unreacted starting material (perfluorodecyl iodide), byproducts from side reactions, and residual solvent. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying these impurities.[2][3][4] Common impurities to look for include:

  • Perfluorodecyl Iodide: Incomplete conversion will leave residual starting material.

  • Other Perfluoroalkyl Halides: If a liquid perfluoroalkyl bromide is used as a solvent, it may be present as an impurity.

  • Hydrolyzed Species: Although less common with perfluoroalkyl halides, reaction with any residual water could potentially lead to other species.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Insufficient Bromide Source Increase the molar excess of the bromide salt (e.g., sodium bromide, potassium bromide) to push the equilibrium towards the product.
Low Reaction Temperature Gradually increase the reaction temperature. Monitor for any signs of decomposition.
Poor Solubility of Reactants Ensure the use of an appropriate solvent that can dissolve both the perfluorodecyl iodide and the bromide salt. The use of a liquid perfluoroalkyl bromide as a co-solvent is recommended.[1]
Inactive Catalyst (if applicable) If using a catalyst (e.g., a phase-transfer catalyst), ensure it is fresh and active.
Issue 2: Presence of Significant Starting Material in the Product
Possible Cause Suggested Solution
Insufficient Reaction Time Increase the reaction time. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.
Equilibrium Not Sufficiently Shifted Increase the excess of the bromide source. Consider using a different bromide salt with higher solubility in the reaction medium.
Inefficient Mixing Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially given the solid nature of the reactant and product.
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Co-crystallization of Product and Starting Material If recrystallization is used for purification, ensure the chosen solvent system provides good separation. Multiple recrystallizations may be necessary.
Similar Volatility of Product and Impurities For purification by distillation, ensure the use of a fractional distillation column with sufficient theoretical plates to separate components with close boiling points.
Product is an Oil or Waxy Solid If the product does not crystallize well, consider purification by column chromatography using a fluorinated stationary phase or a suitable solvent system.

Data Presentation

Table 1: Comparison of Brominating Agents for Halogen Exchange Reactions
Brominating Agent Typical Reaction Conditions Advantages Disadvantages Reported Yields (for analogous reactions)
Sodium Bromide (NaBr) In a polar aprotic solvent (e.g., acetone, DMF)Cost-effective, readily available.May require higher temperatures or longer reaction times.Good to excellent.
Potassium Bromide (KBr) Similar to NaBr.Cost-effective.Generally lower solubility than NaBr in some organic solvents.Good.
Copper(II) Bromide (CuBr₂) Often used in conjunction with other reagents or catalysts.Can be effective for less reactive substrates.May require specific ligands and stricter reaction control.Moderate to good.
Magnesium Bromide (MgBr₂) In ethereal solvents (e.g., diethyl ether).Can be highly effective for converting methanesulfonates to bromides.[5][6][7]Requires anhydrous conditions.Quantitative yields reported for long-chain alkyl and alkenyl bromides.[5][6][7]
N-Bromosuccinimide (NBS) Typically used for radical bromination, but can be a source of bromide ions.Solid, easy to handle.Can lead to side reactions if radical pathways are initiated.Variable.

Experimental Protocols

Protocol 1: Synthesis of this compound via Halogen Exchange in a Liquid Perfluoroalkyl Bromide Solvent

This protocol is adapted from the general method described for the synthesis of solid perfluoroalkyl bromides.[1]

Materials:

  • Perfluorodecyl iodide

  • Perfluorooctyl bromide (as solvent)

  • Elemental Bromine (Br₂)

  • Nitrogen gas

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add perfluorodecyl iodide and perfluorooctyl bromide. The ratio of perfluorooctyl bromide to perfluorodecyl iodide should be sufficient to maintain a liquid phase throughout the reaction.

  • Heat the mixture to a temperature that ensures the dissolution of the solid perfluorodecyl iodide.

  • Under a nitrogen atmosphere, slowly add elemental bromine to the reaction mixture.

  • Maintain the reaction at an elevated temperature and monitor the progress by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, will solidify. The excess liquid perfluorooctyl bromide can be removed by filtration or decantation.

  • The solid product should be washed with a suitable solvent to remove any residual impurities.

  • Further purification can be achieved by recrystallization or sublimation.

Mandatory Visualizations

reaction_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product pdi Perfluorodecyl Iodide (solid) reaction_vessel Reaction Vessel (Heated & Stirred) pdi->reaction_vessel pfob Perfluorooctyl Bromide (liquid solvent) pfob->reaction_vessel br2 Bromine (liquid) br2->reaction_vessel cooling Cooling & Solidification reaction_vessel->cooling Reaction Completion filtration Filtration cooling->filtration washing Washing filtration->washing purification Recrystallization / Sublimation washing->purification final_product This compound (solid) purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Product Loss start Low Yield of This compound check_conversion Check Conversion by GC-MS start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction High Starting Material complete_reaction Reaction is Complete check_conversion->complete_reaction Low Starting Material increase_br Increase Bromide Excess incomplete_reaction->increase_br increase_temp Increase Temperature incomplete_reaction->increase_temp increase_time Increase Reaction Time incomplete_reaction->increase_time check_mixing Improve Mixing incomplete_reaction->check_mixing optimize_workup Optimize Workup Procedure complete_reaction->optimize_workup optimize_purification Optimize Purification Method complete_reaction->optimize_purification

Caption: Troubleshooting decision tree for low yield of this compound.

References

Side reactions in perfluorodecylation and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for perfluorodecylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid side reactions in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during radical perfluorodecylation of alkenes?

A1: The most prevalent side reactions in radical perfluorodecylation of alkenes, which typically uses perfluorodecyl iodide (C10F21I) as the radical source, include:

  • Hydrogen Abstraction: The perfluorodecyl radical (C10F21•) can abstract a hydrogen atom from the solvent or other components in the reaction mixture, leading to the formation of 1H-perfluorodecane (C10F21H). This is a common issue when using solvents with easily abstractable hydrogens.

  • Iodine Transfer Products: In atom transfer radical addition (ATRA) reactions, the desired product is the result of the addition of both the perfluorodecyl group and the iodine atom across the double bond. However, subsequent reactions or incomplete conversion can lead to a mixture of products.

  • Homocoupling: The perfluorodecyl radicals can couple with each other to form perfluoroeicosane (B48876) (C20F42). This is more likely to occur at higher radical concentrations.

  • Polymerization/Oligomerization: Alkenes, especially activated ones like styrenes, can undergo polymerization or oligomerization initiated by the radical species. This can significantly reduce the yield of the desired 1:1 adduct.

  • Solvent Adducts: The perfluorodecyl radical can react with the solvent, leading to the formation of solvent-perfluorodecyl adducts, complicating the purification process.

Q2: How can I minimize the formation of 1H-perfluorodecane in my radical perfluorodecylation reaction?

A2: To minimize the formation of the hydrogen abstraction byproduct, consider the following strategies:

  • Solvent Selection: Use solvents with high bond dissociation energies for their C-H bonds, making hydrogen abstraction less favorable. Solvents like tert-butanol (B103910), acetic acid, or fluorinated solvents are often preferred over hydrocarbons or ethers.

  • Concentration: Ensure a sufficiently high concentration of the alkene substrate to favor the addition of the perfluorodecyl radical to the double bond over hydrogen abstraction from the solvent.

  • Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrogen abstraction relative to the desired addition reaction.

Q3: My nucleophilic perfluorodecylation of an aromatic compound is giving low yields and multiple products. What could be the cause?

A3: Low yields and multiple products in nucleophilic aromatic perfluorodecylation (SNAr) are often due to:

  • Poor Activation of the Aromatic Ring: SNAr reactions require the aromatic ring to be activated by at least one strong electron-withdrawing group (e.g., -NO2, -CN, -CF3) positioned ortho or para to the leaving group. Insufficient activation will result in a sluggish or incomplete reaction.

  • Side Reactions with the Nucleophile: If a strong base is used to generate the perfluorodecyl nucleophile, it can react with the aromatic substrate in undesirable ways, such as deprotonation or addition to other sites.

  • Regioisomeric Products: If the aromatic ring has multiple leaving groups or positions for nucleophilic attack, a mixture of regioisomers can be formed. The regioselectivity is influenced by the electronic and steric effects of the substituents on the ring.

  • Homocoupling of the Aromatic Substrate: Under certain conditions, especially with copper-catalyzed reactions, homocoupling of the aromatic starting material can occur.

Q4: What are the key challenges in electrophilic perfluorodecylation of heterocycles?

A4: Electrophilic perfluorodecylation of heterocycles can be challenging due to:

  • Reagent Reactivity: Finding a suitable "C10F21+" source is difficult. Perfluorodecyl groups are strongly electron-withdrawing, making the formation of a cationic species challenging. Reagents are often hypervalent iodine compounds or other specialized sources.

  • Regioselectivity: Heterocycles can have multiple sites for electrophilic attack. The position of perfluorodecylation is directed by the inherent electronic properties of the heterocycle and any existing substituents. This can lead to mixtures of isomers that are difficult to separate.

  • Substrate Decomposition: The often harsh conditions required for electrophilic perfluorodecylation can lead to the decomposition of sensitive heterocyclic substrates.

  • Competitive Reactions: The electrophilic perfluorodecylating agent may react with other nucleophilic sites in the molecule if present.

Troubleshooting Guides

Issue 1: Low Yield in Radical Perfluorodecylation of Alkenes
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Radical Initiation - Increase the concentration of the radical initiator.- Switch to a more efficient initiator for the given reaction temperature (e.g., AIBN, benzoyl peroxide).- For photoredox catalysis, ensure the light source has the correct wavelength and intensity.Increased conversion of starting materials and higher yield of the desired product.
Side Reaction: Hydrogen Abstraction - Use a solvent with stronger C-H bonds (e.g., switch from THF to tert-butanol or a fluorinated solvent).- Increase the concentration of the alkene.Reduced formation of C10F21H and improved yield of the addition product.
Side Reaction: Polymerization - Lower the reaction temperature.- Decrease the concentration of the initiator.- Add a radical inhibitor that selectively scavenges the growing polymer chain but not the initial perfluorodecyl radical (this can be challenging).- Use a continuous flow setup to minimize the contact time of the product with radical species.Minimized formation of high molecular weight byproducts and easier purification.
Poor Solubility of Reagents - Use a co-solvent to improve the solubility of perfluorodecyl iodide or the substrate.- Increase the reaction temperature.A homogeneous reaction mixture and improved reaction rates.
Issue 2: Complex Product Mixture in Aromatic Perfluorodecylation
Potential Cause Troubleshooting Step Expected Outcome
Lack of Regioselectivity (Electrophilic) - Modify the directing groups on the aromatic ring to favor a single isomer.- Screen different catalysts and solvents to improve selectivity.A higher ratio of the desired regioisomer in the product mixture.
Multiple Side Products (Nucleophilic) - Ensure the aromatic substrate is sufficiently electron-poor.- Use a milder base for the generation of the perfluorodecyl nucleophile.- Optimize the reaction temperature to favor the desired reaction pathway.A cleaner reaction profile with fewer byproducts.
Homocoupling of Starting Materials - In copper- or palladium-catalyzed reactions, adjust the ligand, solvent, and temperature.- Use a different catalyst system that is less prone to homocoupling.Reduced formation of dimeric byproducts.

Experimental Protocols

Protocol 1: Atom Transfer Radical Addition (ATRA) of Perfluorodecyl Iodide to an Alkene

This protocol is a general guideline for the thermal-initiated ATRA of perfluorodecyl iodide to a generic terminal alkene.

Materials:

  • Perfluorodecyl iodide (1.0 equiv)

  • Alkene (1.2 - 2.0 equiv)

  • Azobisisobutyronitrile (AIBN) (0.1 equiv)

  • Anhydrous solvent (e.g., tert-butanol, acetonitrile, or a fluorinated solvent)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add perfluorodecyl iodide and the chosen solvent.

  • Add the alkene to the solution.

  • Add AIBN to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel, typically using a hexane/ethyl acetate (B1210297) gradient, to isolate the desired 1-iodo-2-(perfluorodecyl)alkane.

Visualizations

Side_Reactions_in_Radical_Perfluorodecylation cluster_main Desired Reaction Pathway cluster_side Common Side Reactions C10F21I C10F21I C10F21_rad C10F21• C10F21I->C10F21_rad Initiation Initiator Initiator Initiator->C10F21_rad Adduct_rad Adduct Radical C10F21_rad->Adduct_rad Addition H_Abstraction_Product C10F21H C10F21_rad->H_Abstraction_Product H-Abstraction Homocoupling_Product C20F42 C10F21_rad->Homocoupling_Product Homocoupling Alkene Alkene Alkene->Adduct_rad Desired_Product Perfluorodecylated Alkane Adduct_rad->Desired_Product Propagation/ Termination Polymer Polymerization/ Oligomerization Adduct_rad->Polymer Propagation Solvent_H Solvent (R-H)

Caption: Main and side reaction pathways in radical perfluorodecylation.

Troubleshooting_Workflow start Low Yield or Complex Mixture check_sm Starting materials consumed? start->check_sm sm_not_consumed No check_sm->sm_not_consumed No sm_consumed Yes check_sm->sm_consumed Yes check_initiator Check initiator/ catalyst activity sm_not_consumed->check_initiator check_temp Increase temperature sm_not_consumed->check_temp check_solubility Improve solubility sm_not_consumed->check_solubility analyze_byproducts Analyze byproduct profile sm_consumed->analyze_byproducts h_abstraction Predominant C10F21H? analyze_byproducts->h_abstraction polymerization High MW polymer? analyze_byproducts->polymerization multiple_isomers Multiple isomers? analyze_byproducts->multiple_isomers change_solvent Change solvent to one with stronger C-H bonds h_abstraction->change_solvent Yes end Purify Product h_abstraction->end No lower_temp Lower temperature/ initiator concentration polymerization->lower_temp Yes polymerization->end No optimize_selectivity Optimize directing groups/ catalyst for regioselectivity multiple_isomers->optimize_selectivity Yes multiple_isomers->end No

Caption: Troubleshooting workflow for perfluorodecylation reactions.

Technical Support Center: Safe Disposal of Perfluorodecyl Bromide Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and disposal of Perfluorodecyl bromide waste. Adherence to these guidelines is critical to ensure laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound is a fluorinated compound that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] During thermal decomposition, it can release hazardous substances such as hydrogen bromide and hydrogen fluoride.[1]

Q2: What is the recommended method for disposing of this compound waste?

A2: The primary and most effective method for the disposal of this compound and other perfluorinated compounds is high-temperature incineration.[1][2][3] This should be carried out in an authorized and licensed incinerator equipped with afterburners and flue gas scrubbers to neutralize hazardous decomposition products.[1]

Q3: Are there alternative disposal methods to incineration?

A3: Yes, other options include disposal in a hazardous waste landfill or deep well injection.[2][4] However, it is important to note that landfilling only contains the substance, it does not destroy it.[2] Deep well injection is another method being considered for PFAS-containing waste.[4]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents.[1] Contact between these substances should be avoided to prevent hazardous reactions.

Q5: What should I do in case of a spill?

A5: In the event of a spill, you should stop the leak if it is safe to do so.[1] The spilled material should be swept or shoveled into an appropriate, labeled container for disposal.[1][5] Ensure the area is well-ventilated and minimize dust generation.[1] Personal protective equipment should be worn during cleanup.

Troubleshooting Guide

Issue Possible Cause Solution
Uncertainty about local disposal regulations Regulations for fluorinated compounds can vary by region and are frequently updated.[2][6]Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to ensure compliance with all local, state, and federal regulations.
Accidental mixing with incompatible waste Improper waste segregation.Do not attempt to neutralize the mixture. Immediately consult your EHS office for guidance. The mixture should be treated as a new, potentially more hazardous waste stream.
Disposal facility rejected the waste shipment Improper labeling, incomplete waste profile, or incorrect containerization.Review the waste profile documentation for accuracy and completeness. Ensure the container is properly labeled according to DOT and facility-specific requirements. Contact the disposal facility to understand the reason for rejection and rectify the issue.
Small quantity of waste for disposal Accumulating small amounts of waste from multiple experiments.Consolidate compatible waste streams into a single, properly labeled container for disposal. Ensure that a clear and accurate record of all consolidated waste is maintained.

Disposal Options Summary

Disposal Method Description Key Parameters Considerations
High-Temperature Incineration Thermal destruction of the compound in a specialized facility.Requires temperatures over 1,400°C for complete destruction of some fluorinated compounds.[3][7] Must be equipped with afterburners and scrubbers.[1]Most effective method for permanent elimination of PFAS.[2] Prevents environmental release when managed properly.[2]
Hazardous Waste Landfill Disposal in a specially designed and monitored landfill.Landfills must have extensive environmental controls to prevent leaching and gas escape.[2]Does not destroy the chemical, only contains it.[2] There is a long-term risk of environmental release.
Deep Well Injection Injection of liquid waste into deep, underground geological formations.Subject to stringent federal and state regulations, including extensive testing and monitoring.[8]A potential option for liquid PFAS waste streams. The long-term fate of the injected chemical is a subject of ongoing research.

Experimental Protocol: Waste Handling and Preparation for Disposal

This protocol outlines the general procedure for handling and preparing this compound waste for off-site disposal.

1. Waste Collection:

  • Designate a specific, labeled, and chemically compatible container for this compound waste.

  • Ensure the container is kept closed when not in use and is stored in a cool, dry, and well-ventilated area.[1]

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams, especially strong oxidizing agents.[1]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.

4. Documentation:

  • Maintain a detailed log of the waste, including the quantity and date of accumulation.

  • Complete a hazardous waste disposal request form as required by your institution's EHS office.

5. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area, away from general laboratory traffic.

6. Disposal Request:

  • Submit the completed hazardous waste disposal request to your EHS office for collection and subsequent transport to a licensed disposal facility.

Disposal Workflow

cluster_0 Waste Generation & Characterization cluster_1 Consult & Decide cluster_2 Disposal Pathways cluster_3 Final Steps A This compound waste generated B Characterize waste: - Solid or Liquid? - Contaminants? A->B C Consult Institutional EHS & Review Regulations B->C D Select Disposal Method C->D E High-Temperature Incineration D->E Preferred Method (Destruction) F Hazardous Waste Landfill D->F Alternative (Containment) G Deep Well Injection (if applicable) D->G Alternative (Containment) H Package, Label & Document for Shipment E->H F->H G->H I Transfer to Licensed Waste Hauler H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Troubleshooting failed synthesis with Perfluorodecyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perfluorodecyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

A1: Syntheses involving this compound can present several challenges. Due to the high electronegativity of the perfluoroalkyl chain, the carbon-bromine bond is less reactive in traditional nucleophilic substitution reactions compared to non-fluorinated alkyl bromides. Radical reactions are often a more effective approach.[1][2] Additionally, the unique solubility properties of highly fluorinated compounds can complicate reaction setup and product purification.[3] Finally, Grignard reagent formation with perfluoroalkyl bromides is notoriously difficult due to the instability of the resulting reagent.[4]

Q2: What are the main types of reactions in which this compound is used?

A2: this compound is primarily used in:

  • Radical additions to alkenes and alkynes. These reactions are often initiated by light, heat, or a radical initiator.[5][6][7]

  • Nucleophilic substitution reactions , although these can be challenging and may require specific conditions like electrochemical induction or the use of highly nucleophilic reagents.[2][8][9]

  • The synthesis of fluorosurfactants and other fluorinated materials.[7][10][11][12]

Q3: Are there specific safety precautions I should take when handling this compound?

A3: Yes, this compound is a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation.[13] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of fire, thermal decomposition can generate toxic fumes such as hydrogen bromide and hydrogen fluoride.[13]

Troubleshooting Guides

Radical Addition Reactions

Problem: My radical addition of this compound to an alkene/alkyne is not starting or giving a low yield.

Potential Cause Troubleshooting Suggestion Relevant Information
Insufficient Initiation Ensure your radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and has been stored correctly. Increase the initiator concentration or reaction temperature according to literature protocols. For photochemical reactions, ensure the light source has the correct wavelength and intensity.Radical reactions require an initiation step to generate the perfluoroalkyl radical. The efficiency of this step is crucial for the overall reaction rate.[14][15][16]
Presence of Inhibitors Ensure all reagents and solvents are free from radical inhibitors (e.g., hydroquinone, TEMPO). Use freshly distilled solvents and purify reagents if necessary.Radical scavengers can quench the chain reaction, leading to low or no product formation.
Incorrect Solvent Choose a solvent that is inert under radical conditions and can dissolve both the substrate and this compound. Common solvents for radical reactions include acetonitrile (B52724), t-butanol, and perfluorinated solvents.The choice of solvent can influence the reaction rate and side product formation.
Side Reactions The primary side reaction is often the reduction of the perfluoroalkyl radical to form the corresponding perfluoroalkane. This can be minimized by controlling the concentration of radical quenchers and optimizing the reaction conditions.In some cases, the desired addition product can undergo further reactions. Analyze the crude reaction mixture to identify byproducts and adjust the reaction conditions accordingly.[17]

Experimental Protocol: Radical Addition of this compound to an Alkene

This is a general protocol and may require optimization for specific substrates.

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkene (1.0 eq) and a radical initiator such as AIBN (0.1 eq) in a suitable solvent (e.g., degassed acetonitrile).

  • Add this compound (1.2 eq) to the mixture.

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 80 °C for AIBN) and stir for the required time (typically several hours). Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel, often using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent. The high fluorine content may require alternative purification techniques like fluorous solid-phase extraction.

Workflow for Troubleshooting Low Yield in Radical Addition

G start Low Yield in Radical Addition check_initiator Check Initiator (Fresh? Correct amount?) start->check_initiator check_inhibitors Check for Inhibitors (Purify reagents/solvents?) check_initiator->check_inhibitors Initiator OK optimize Optimize Reaction (Concentration, Stoichiometry) check_initiator->optimize Initiator Issue (Replace/Increase) check_conditions Check Reaction Conditions (Temperature? Time?) check_inhibitors->check_conditions No Inhibitors check_inhibitors->optimize Inhibitors Present (Purify) check_solvent Check Solvent (Solubility? Inert?) check_conditions->check_solvent Conditions OK check_conditions->optimize Conditions Suboptimal (Adjust) analyze_byproducts Analyze Byproducts (GC-MS, NMR) check_solvent->analyze_byproducts Solvent OK check_solvent->optimize Solvent Issue (Change Solvent) analyze_byproducts->optimize success Successful Reaction optimize->success

Caption: Troubleshooting workflow for low-yielding radical addition reactions.

Nucleophilic Substitution Reactions

Problem: My nucleophilic substitution reaction with this compound is not proceeding or is extremely slow.

Potential Cause Troubleshooting Suggestion Relevant Information
Low Reactivity of C-Br Bond The electron-withdrawing nature of the perfluoroalkyl chain deactivates the C-Br bond towards SN2 attack. Consider using a more reactive perfluoroalkyl iodide, which can sometimes be generated in situ via a Finkelstein reaction.[1] Alternatively, explore methods to activate the C-Br bond, such as electrochemical induction.[2]Perfluoroalkyl bromides are significantly less reactive in SN2 reactions than their non-fluorinated counterparts.[18]
Poor Nucleophile Use a stronger, more reactive nucleophile. For example, thiolates are generally more nucleophilic than alkoxides.[19] For reactions with amines, consider that the product amine can also act as a nucleophile, leading to over-alkylation. Using a large excess of the starting amine can help to mitigate this.[20][21][22]The choice of nucleophile is critical for successful substitution on perfluoroalkyl halides.
Inappropriate Solvent Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the rate of SN2 reactions.The solvent plays a crucial role in stabilizing the transition state of nucleophilic substitution reactions.
Side Reactions with Amines When reacting with amines, the initial product is an ammonium (B1175870) salt. A base is required to neutralize this and regenerate the free amine for further reaction. However, the product amine can be more nucleophilic than the starting amine, leading to multiple alkylations.[20][21][22]Careful control of stoichiometry and reaction conditions is necessary to achieve mono-alkylation. The Gabriel synthesis is an alternative for preparing primary amines.[23]
Side Reactions with Thiols Thiols can be oxidized to disulfides, especially in the presence of air or other oxidants.[19][24] Ensure the reaction is carried out under an inert atmosphere.The handling of thiols requires specific precautions to avoid side reactions and manage their strong odor.[25]

Reaction Pathway: Nucleophilic Substitution on this compound

G cluster_reactants Reactants cluster_reaction SN2 Reaction cluster_products Products PDB This compound (C10F21Br) TS Transition State [Nu---C---Br]- PDB->TS Nu Nucleophile (Nu-) Nu->TS Product Substituted Product (C10F21Nu) TS->Product Leaving_Group Bromide Ion (Br-) TS->Leaving_Group

Caption: Generalized pathway for an SN2 reaction with this compound.

Grignard Reagent Formation

Problem: I am unable to form a Grignard reagent from this compound.

Potential Cause Troubleshooting Suggestion Relevant Information
Instability of Perfluoroalkyl Grignard Reagents Direct formation of Grignard reagents from perfluoroalkyl halides is extremely challenging and often fails. The high electronegativity of the fluorine atoms makes the resulting organometallic compound highly unstable.The reactivity order for Grignard formation is RI > RBr > RCl >> RF. Perfluoroalkyl halides are particularly unreactive.[4][26]
Presence of Water or Protic Solvents Grignard reagents are highly basic and react readily with water and other protic sources. Ensure all glassware is flame-dried and all reagents and solvents are anhydrous.[2][10]Meticulous exclusion of moisture is critical for any Grignard reaction.[11]
Inactive Magnesium Surface The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction. Activate the magnesium by adding a small crystal of iodine, 1,2-dibromoethane, or by using an ultrasonic bath.[2][10][11]A clean, active magnesium surface is essential for the initiation of Grignard reagent formation.
Alternative Strategies Consider alternative methods for generating a perfluoroalkyl nucleophile, such as transmetallation from a more stable organometallic precursor or using a perfluoroalkyl lithium reagent.Due to the difficulties with Grignard formation, alternative synthetic routes are often preferred.

Logical Diagram for Grignard Reagent Troubleshooting

G start Failed Grignard Formation check_dryness Is everything anhydrous? start->check_dryness failure Formation Unlikely with this method start->failure Perfluoroalkyl bromides are very challenging check_dryness->start No, dry everything and restart check_mg Is the Mg activated? check_dryness->check_mg Yes check_mg->start No, activate Mg and restart success Successful Reagent Formation check_mg->success Yes consider_alternative Consider Alternative (e.g., organolithium) success->consider_alternative If still problematic

Caption: Decision tree for troubleshooting Grignard reagent formation.

Purification of this compound Reaction Products

Q4: I am having difficulty purifying the product of my reaction with this compound.

A4: The purification of highly fluorinated compounds can be challenging due to their unique physical properties.

  • Solubility: Fluorinated compounds often have low solubility in common organic solvents and high solubility in fluorous solvents. This property can be exploited for purification using fluorous solid-phase extraction (F-SPE) . In F-SPE, the fluorous product is retained on a fluorous silica gel column while non-fluorinated impurities are washed away with an organic solvent. The desired product is then eluted with a fluorous solvent.

  • Chromatography: Standard silica gel chromatography can be effective, but the choice of eluent is critical. Mixtures of hexanes and ethyl acetate are commonly used. Due to the non-polar nature of the perfluoroalkyl chain, products may elute quickly.

  • Distillation: If the product is volatile and thermally stable, distillation under reduced pressure can be an effective purification method.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed. Finding an appropriate solvent may require some screening.

It is important to be aware of potential contamination from laboratory equipment, as per- and polyfluoroalkyl substances (PFAS) can be present in materials like PTFE.[3] When analyzing samples, this can lead to background interference. Using polypropylene (B1209903) labware and nitrile gloves can help minimize this contamination.[3]

References

Perfluorodecyl bromide stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Perfluorodecyl Bromide. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Troubleshooting Guide

Q1: I suspect my this compound sample has degraded. What are the common signs of degradation?

A1: Degradation of this compound, a highly fluorinated organic compound, may not always be visually apparent. However, you should look for the following indicators:

  • Discoloration: A change from a colorless liquid to a yellowish or brownish tint can indicate the formation of degradation products.

  • Formation of Precipitate: The appearance of solid particles in the liquid may suggest the presence of insoluble impurities or degradation products.

  • Inconsistent Experimental Results: Unexplained variations or a loss of expected activity in your experiments can be a primary indicator of sample degradation. This is often the first sign that the purity of your starting material has been compromised.

  • pH Changes in Aqueous Solutions: If this compound is used in or near aqueous environments, the formation of acidic byproducts like hydrogen bromide (HBr) or hydrogen fluoride (B91410) (HF) from degradation can alter the pH of the solution.

Q2: My experimental results are inconsistent. How can I confirm if my this compound has degraded?

A2: To confirm degradation, analytical testing is required. The recommended methods for assessing the purity of perfluoroalkyl substances include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile degradation products.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive method for detecting and quantifying both the parent compound and non-volatile degradation products.[1]

When preparing samples for analysis, it is crucial to use high-purity solvents and to be aware of potential sources of contamination from laboratory equipment, as per- and polyfluoroalkyl substances (PFAS) are present in many common materials.

Q3: I have observed a change in the color of my this compound after exposure to light. What could be the cause?

A3: Some perfluorinated alkyl halides are known to be light-sensitive. Exposure to light, particularly UV radiation, can induce photodegradation. This process may involve the homolytic cleavage of the carbon-bromine (C-Br) bond, leading to the formation of reactive radicals. These radicals can then participate in a cascade of reactions, resulting in the formation of various degradation products and a change in the sample's appearance. It is recommended to store this compound in amber vials or in the dark to minimize light exposure.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[2][3] The container should be tightly sealed to prevent contamination from moisture and air. For extended storage, refrigeration at 2-8°C may be advisable, but always consult the supplier's specific recommendations.

Q2: Is this compound stable at elevated temperatures?

A2: Perfluoroalkyl compounds are generally characterized by high thermal stability. However, studies on similar perfluorinated acids (PFCAs) have shown that thermal decomposition can begin at temperatures as low as 200°C.[4][5][6] The stability of PFCAs has been observed to increase with the length of the perfluorinated carbon chain.[4][5][6] In the event of a fire, this compound can decompose to produce hazardous substances, including carbon oxides (CO, CO2), hydrogen bromide (HBr), and hydrogen fluoride (HF).[2][7]

Q3: What substances are incompatible with this compound?

A3: this compound should not be stored with strong oxidizing agents.[2] While specific reaction data for this compound is limited, the general reactivity of perfluoroalkyl halides suggests that they can react with certain metals, such as copper, zinc, and cadmium, to form organometallic compounds.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, they can be inferred from the behavior of similar perfluoroalkyl substances. The primary degradation mechanisms are likely to be thermal decomposition and photodegradation.

  • Thermal Decomposition: At elevated temperatures, the weakest bonds in the molecule, likely the C-C bonds in the perfluoroalkyl chain, can break, leading to the formation of smaller perfluorinated compounds and eventually mineralization to HF and CO2.[4][8]

  • Photodegradation: Exposure to UV light can initiate the cleavage of the C-Br bond, forming a perfluorodecyl radical. This highly reactive species can then undergo further reactions, such as dimerization or reaction with oxygen, to form a variety of products. Research on other perfluorinated compounds suggests that bromine radicals can act as a photocatalyst in the degradation process.[9][10]

Data and Protocols

Summary of Stability and Storage Recommendations
ParameterRecommendationRationale
Storage Temperature Cool, dry place (2-8°C for long-term)Minimizes potential for thermal degradation.
Light Exposure Store in the dark (amber vials)Prevents photodegradation.
Atmosphere Tightly sealed containerPrevents contamination from moisture and air.
Incompatible Materials Strong oxidizing agents, certain metalsTo prevent hazardous reactions.
Experimental Protocol: Purity Assessment by GC-MS

This protocol provides a general guideline for assessing the purity of this compound and identifying potential volatile degradation products.

1. Objective: To determine the purity of a this compound sample and identify any volatile impurities or degradation products.

2. Materials:

  • This compound sample
  • High-purity solvent (e.g., hexane (B92381) or ethyl acetate, GC grade)
  • Autosampler vials with PTFE-lined septa
  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
  • Appropriate GC column for halogenated compounds (e.g., a mid-polarity column)

3. Procedure:

  • Sample Preparation:
  • Prepare a dilute solution of the this compound sample in the chosen high-purity solvent. A typical concentration would be in the range of 10-100 µg/mL.
  • Transfer the solution to an autosampler vial and seal it.
  • Instrument Setup:
  • Install the appropriate GC column.
  • Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 250-300°C) to ensure the elution of all components.
  • Set the injector temperature and MS source temperature.
  • Set the mass spectrometer to scan a suitable mass range to detect the parent ion of this compound and potential smaller fragments.
  • Analysis:
  • Inject a blank (pure solvent) to ensure the system is clean.
  • Inject the prepared this compound sample.
  • Acquire the data.
  • Data Interpretation:
  • Analyze the resulting chromatogram. The main peak should correspond to this compound.
  • Identify any additional peaks by examining their mass spectra and comparing them to spectral libraries. These may represent impurities or degradation products.
  • Calculate the relative purity of the sample by comparing the peak area of this compound to the total peak area of all components.

Visualizations

Troubleshooting Workflow for Suspected Degradation cluster_0 Observation cluster_1 Initial Checks cluster_2 Analytical Confirmation cluster_3 Outcome start Inconsistent Experimental Results or Visual Change check_storage Review Storage Conditions (Temp, Light, Container Seal) start->check_storage check_handling Review Handling Procedures (Contamination Sources) start->check_handling analytical_testing Perform Purity Analysis (GC-MS or LC-MS/MS) check_storage->analytical_testing check_handling->analytical_testing degradation_confirmed Degradation Confirmed: - Quarantine Lot - Source New Material analytical_testing->degradation_confirmed Impurity Peaks Detected no_degradation No Degradation Detected: - Investigate Other Experimental Variables analytical_testing->no_degradation Sample is Pure

Troubleshooting workflow for suspected degradation.

Potential Degradation Pathways of this compound cluster_thermal Thermal Stress (Heat) cluster_photo Photochemical Stress (UV Light) PFDBr This compound (C10F21Br) thermal_initiation C-C Bond Cleavage PFDBr->thermal_initiation >200°C photo_initiation C-Br Bond Cleavage PFDBr->photo_initiation thermal_products Shorter-chain Perfluoroalkyls CO, CO2, HBr, HF thermal_initiation->thermal_products radicals Perfluorodecyl Radical (C10F21•) + Bromine Radical (Br•) photo_initiation->radicals photo_products Dimerization Products Oxidation Products radicals->photo_products

Potential degradation pathways for this compound.

Relationship Between Storage Conditions and Stability stability High Stability degradation Degradation Risk cool_temp Cool Temperature cool_temp->stability darkness Darkness / Amber Vial darkness->stability sealed Tightly Sealed Container sealed->stability inert Inert Atmosphere inert->stability heat High Temperature heat->degradation uv_light UV Light Exposure uv_light->degradation unsealed Unsealed Container unsealed->degradation oxidizers Presence of Oxidizers oxidizers->degradation

Factors influencing this compound stability.

References

Technical Support Center: Handling Moisture-Sensitive Reactions with Perfluorodecyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for successfully conducting moisture-sensitive reactions involving 1H,1H,2H,2H-Perfluorodecyl Bromide.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for reactions with Perfluorodecyl bromide?

A: While 1H,1H,2H,2H-Perfluorodecyl Bromide itself exhibits high thermal and chemical stability, its primary utility in many synthetic applications is as a precursor to highly reactive organometallic intermediates, such as Grignard or organolithium reagents.[1][2] These organometallic compounds are powerful nucleophiles and strong bases.[1][3][4]

The critical moisture sensitivity arises because these intermediates react readily with even trace amounts of water, which is an acidic proton source.[1][3] This undesired acid-base reaction quenches the organometallic reagent, converting it into an inert hydrocarbon and preventing it from participating in the intended carbon-carbon bond-forming reaction.[3][4] This side reaction is often rapid and irreversible, leading to significantly reduced yields or complete reaction failure.[3]

G cluster_desired Desired Nucleophilic Addition Pathway cluster_undesired Undesired Quenching Pathway PFDBr Perfluorodecyl-MgBr (Grignard Reagent) Carbonyl Electrophile (e.g., Ketone, Aldehyde) PFDBr->Carbonyl C-C bond formation Product Desired Alcohol Product Carbonyl->Product PFDBr2 Perfluorodecyl-MgBr (Grignard Reagent) Water H₂O (Moisture) PFDBr2->Water Protonation (Quenching) Quenched Inert Hydrocarbon + Mg(OH)Br Water->Quenched PFDBr_start 1H,1H,2H,2H-Perfluorodecyl Bromide + Mg PFDBr_start->PFDBr PFDBr_start->PFDBr2 G Start Reaction Failed (Low/No Yield) Glassware Was glassware rigorously dried (oven/flame-dried)? Start->Glassware Atmosphere Was a proper inert atmosphere maintained (Schlenk/Glovebox)? Glassware->Atmosphere Yes FixGlass Action: Oven-dry glassware at >120°C overnight or flame-dry under vacuum and cool under inert gas. Glassware->FixGlass No Solvent Was the solvent verified as anhydrous? Atmosphere->Solvent Yes FixAtmos Action: Ensure no leaks. Perform at least 3 vacuum/backfill cycles. Check bubbler for positive pressure. Atmosphere->FixAtmos No Reagents Are reagents (e.g., Mg) fresh and handled under inert gas? Solvent->Reagents Yes FixSolvent Action: Use a fresh bottle of anhydrous solvent or dry/distill your own. Store over 3Å molecular sieves. Solvent->FixSolvent No Other Investigate other parameters: - Temperature - Concentration - Reaction Time Reagents->Other Yes FixReagents Action: Use fresh, high-purity reagents. Handle solids in a glovebox or under a positive flow of inert gas. Reagents->FixReagents No G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_end Workup Phase A 1. Clean & Oven-Dry Glassware (>120°C) B 2. Assemble Hot Glassware Under Inert Gas Flow A->B C 3. Equip with Stir Bar, Septa, and Connect to Schlenk Line B->C D 4. Perform 3x Vacuum/Backfill Cycles C->D E 5. Add Anhydrous Solvent via Syringe D->E F 6. Add Reagents via Syringe or Addition Funnel E->F G 7. Run Reaction Under Positive Pressure F->G H 8. Quench Reaction (if required) G->H

References

Technical Support Center: Optimizing Reactions with Perfluorodecyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Perfluorodecyl bromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The following frequently asked questions (FAQs) and guides are based on established chemical principles and data from related perfluoroalkyl halide reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in reactions with this compound can stem from several factors. Here is a systematic approach to troubleshooting:

  • Reagent Purity and Handling: this compound is susceptible to hydrolysis. Ensure that all solvents, reagents, and glassware are rigorously dried to prevent the formation of the non-reactive perfluorodecanol. It is advisable to use freshly opened bottles of reagents or to purify them before use.[1]

  • Reaction Conditions:

    • Temperature: The optimal temperature can vary significantly. If the reaction is sluggish, a gradual increase in temperature may be beneficial. Conversely, if side products are observed, lowering the temperature might be necessary.

    • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR). Reactions may require longer times to go to completion. However, extended reaction times can also lead to the decomposition of products or starting materials.[2]

  • Workup Procedure: Product loss during workup is a common issue. Ensure that the solvents used for extraction are appropriate for your product's polarity. Thoroughly rinse all glassware and drying agents to recover as much product as possible.[2][3] Some products may be volatile, so care should be taken during solvent removal.[2][3]

Q2: I am observing unexpected side products in my reaction. What are the likely side reactions with this compound?

A2: While specific side reactions are substrate-dependent, some general possibilities with perfluoroalkyl halides include:

  • Hydrolysis: As mentioned, reaction with trace amounts of water will lead to the formation of the corresponding alcohol, which will not participate in the desired reaction.[1]

  • Elimination: Under strongly basic conditions, elimination reactions can compete with substitution, although this is less common with acyl halides.[1]

  • Radical Reactions: Perfluoroalkyl halides can undergo single-electron transfer processes to form perfluoroalkyl radicals. This can lead to a variety of side products, depending on the other components of the reaction mixture.

Q3: What are the optimal solvents for reactions involving this compound?

A3: The choice of solvent is critical for reaction success. For nucleophilic substitution-type reactions, polar aprotic solvents such as anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM), or Diethyl Ether are generally recommended.[1] These solvents can dissolve the reactants without participating in the reaction. Protic solvents like water and alcohols should be avoided as they can act as nucleophiles.[1] The polarity of the solvent can also influence the reaction rate.[4]

Q4: How do I choose the right catalyst for a cross-coupling reaction with this compound?

A4: Palladium-catalyzed cross-coupling reactions are common for forming C-C bonds with organohalides. For perfluoro-organic compounds, the choice of catalyst and ligands is crucial. While specific data for this compound is limited, studies on other perfluoroalkyl halides suggest that palladium(0) complexes are effective. The choice of phosphine (B1218219) ligands can also significantly impact the reaction outcome. It is often necessary to screen a variety of catalysts and ligands to find the optimal conditions for a specific transformation.

Q5: What safety precautions should I take when working with this compound?

A5: this compound and related compounds are hazardous substances. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Handling: Work in a well-ventilated area, preferably in a fume hood.[5] Avoid breathing vapors or mist.[5] Avoid contact with skin and eyes.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • In case of fire: Use extinguishing media appropriate for the surrounding fire. Thermal decomposition can generate hazardous products like hydrogen bromide and hydrogen fluoride.[6]

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables provide representative reaction conditions for related perfluoroalkyl halides to serve as a starting point for optimization.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Perfluoroalkyl Halides

Perfluoroalkyl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
C₆F₅BrStyrenePd(OAc)₂ (1)-Na₂CO₃NMP13024~99
C₄F₉I2-Isocyano-biphenyl--tBuONaTHFrt-72 (with blue LED)
C₄F₉IThiazole--NaOtBu---Good to excellent

Note: This table is a compilation of data from reactions with similar perfluoroalkyl halides and should be used as a general guide. NMP = N-Methyl-2-pyrrolidone, tBuONa = Sodium tert-butoxide.

Experimental Protocols

Exemplary Protocol: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for your specific substrates.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • All solvents and liquid reagents should be anhydrous. Solid reagents should be dried in a vacuum oven.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand (if required).

    • Add the aryl or vinyl coupling partner (1.0 eq) and the base (e.g., Cs₂CO₃, 2.0 eq).

    • Evacuate and backfill the flask with an inert atmosphere three times.

    • Add anhydrous solvent (e.g., THF) via syringe.

    • Add this compound (1.2 eq) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (start with room temperature and increase if necessary).

    • Monitor the reaction progress by TLC or GC analysis of small aliquots.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system.

Visual Guides

Troubleshooting_Workflow start Low Yield Observed check_purity Check Reagent Purity & Handling (Anhydrous Conditions?) start->check_purity check_conditions Review Reaction Conditions (Temperature, Time) check_purity->check_conditions Purity OK improve_workup Refine Workup & Purification check_purity->improve_workup Impurity Found check_workup Analyze Workup Procedure (Product Loss?) check_conditions->check_workup Conditions Seem OK optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal Temp optimize_time Optimize Reaction Time check_conditions->optimize_time Suboptimal Time check_workup->optimize_temp Workup OK check_workup->improve_workup Losses Identified success Yield Improved optimize_temp->success optimize_time->success improve_workup->success

Caption: Troubleshooting workflow for low reaction yield.

Reaction_Setup_Workflow start Reaction Planning prep_glassware Oven-Dry & Cool Glassware under Inert Atmosphere start->prep_glassware prep_reagents Ensure Anhydrous Solvents & Reagents prep_glassware->prep_reagents reaction_assembly Assemble Reaction under Inert Atmosphere prep_reagents->reaction_assembly add_reagents Add Reagents in Appropriate Order reaction_assembly->add_reagents run_reaction Run at Optimized Temperature & Time add_reagents->run_reaction monitor Monitor Progress (TLC/GC) run_reaction->monitor monitor->run_reaction Incomplete workup Workup & Purification monitor->workup Reaction Complete

Caption: Logical workflow for reaction setup.

References

Perfluorodecyl bromide personal protective equipment (PPE) requirements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the personal protective equipment (PPE) required for safely handling perfluorodecyl bromide in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to mitigate risks during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary hazards associated with this compound that necessitate PPE?

A1: this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate PPE is crucial to prevent contact with skin and eyes, and to avoid inhalation of any mists, sprays, or dust.[1]

Q2: What type of eye and face protection is required when working with this compound?

A2: Chemical safety goggles or safety glasses are the minimum requirement.[1] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[1] It is imperative that eye and face protection conforms to recognized standards such as 29 CFR 1910.133 or European Standard EN166.[1][3]

Q3: What kind of gloves should I use when handling this compound?

A3: Protective gloves are mandatory to prevent skin contact.[1] While the specific glove material is not always detailed, chemically impermeable gloves are recommended.[4] Always inspect gloves for any signs of degradation or perforation before use and wash your hands thoroughly after handling the substance.[1][5]

Q4: Do I need to wear any specific protective clothing?

A4: Yes, wear suitable protective clothing to prevent skin exposure.[1][3][5] This includes a lab coat, and for larger scale operations or in case of a spill, fire/flame resistant and impervious clothing may be necessary.[4] Safety shoes are also recommended.[1]

Q5: Is respiratory protection necessary when working with this compound?

A5: Respiratory protection is required in case of inadequate ventilation or if exposure limits are exceeded.[1][4] If you experience any respiratory irritation, you should use a full-face respirator.[4] All respiratory protection must comply with regulations like 29 CFR 1910.134.[1]

Q6: What should I do if this compound comes into contact with my skin or eyes?

A6: If the substance contacts your skin, wash the affected area with plenty of soap and water and seek medical attention if irritation occurs.[1] For eye contact, immediately flush with water for at least 15 minutes, removing contact lenses if present and easy to do, and get medical attention.[1][3]

Q7: How should I handle a spill of this compound?

A7: In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[1][6] Wear appropriate PPE, including respiratory protection.[1] Contain the spill with an inert absorbent material and collect it into a suitable, closed container for disposal.[6] Do not let the chemical enter drains.[4][6]

Summary of Personal Protective Equipment (PPE) Requirements

Protection TypePPE SpecificationRegulation/Standard
Eye/Face Protection Chemical goggles or safety glasses. A face shield is recommended for splash hazards.[1]29 CFR 1910.133, EN 166[1][3]
Hand Protection Protective, chemically impermeable gloves.[1][4]29 CFR 1910.138[1]
Skin and Body Protection Suitable protective clothing (e.g., lab coat). Fire/flame resistant and impervious clothing for higher risk scenarios.[1][4] Safety shoes are also advised.[1]29 CFR 1910.136[1]
Respiratory Protection Required in case of inadequate ventilation or if irritation is experienced. A full-face respirator may be necessary.[1][4]29 CFR 1910.134[1]

Experimental Workflow for Handling this compound

The following diagram outlines the necessary steps and checkpoints for safely handling this compound during an experiment.

A Start Experiment B Assess Risks: - Quantity of substance - Ventilation - Potential for splashing A->B C Select Appropriate PPE B->C D Verify PPE Integrity: - Check gloves for holes - Ensure goggles fit properly C->D E Handle this compound in a well-ventilated area D->E F Accidental Exposure? E->F G Follow First-Aid Procedures: - Skin: Wash with soap & water - Eyes: Flush with water for 15 min F->G Yes I Continue Experiment F->I No H Seek Medical Attention G->H J Complete Experiment I->J K Properly Dispose of Waste and Decontaminate Work Area J->K L Remove and Dispose of PPE K->L M Wash Hands Thoroughly L->M N End M->N

Caption: Workflow for Safe Handling of this compound.

References

Decontamination procedures for Perfluorodecyl bromide spills

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper procedures for handling spills of Perfluorodecyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the immediate first steps to take after a this compound spill?

A1: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill. Avoid breathing vapors and prevent skin and eye contact with the spilled material. If safe to do so, identify the extent of the spill.

Q2: What personal protective equipment (PPE) is required for cleaning up a this compound spill?

A2: Appropriate PPE is crucial for a safe cleanup. This includes, at a minimum:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Chemical safety goggles. For larger spills, a face shield in addition to goggles is recommended.

  • Protective Clothing: A lab coat or chemical-resistant apron. For significant spills, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: For large spills or spills in poorly ventilated areas, a respirator with an appropriate cartridge for organic vapors should be used.

Q3: Can I use a chemical neutralizer on a this compound spill?

A3: No, it is not recommended to use chemical neutralizers. Perfluorinated compounds like this compound are chemically very stable and do not readily react with common laboratory neutralizers. The primary cleanup method is physical absorption.

Q4: How should I dispose of the waste from a this compound spill cleanup?

A4: All contaminated materials, including absorbent, used PPE, and any other waste, must be collected in a sealed, properly labeled container. The waste should be disposed of as hazardous chemical waste according to your institution's and local regulations.

Q5: What should I do in case of skin or eye contact with this compound?

A5:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

Troubleshooting Guide

Issue Possible Cause Solution
Spill is spreading quickly. The spill occurred on a non-absorbent surface or the volume is larger than anticipated.Use an inert absorbent material (e.g., sand, vermiculite, or a commercial sorbent) to create a dike around the spill to contain it before absorbing the bulk of the liquid.
A strong odor is present after the spill. This compound has volatilized.Ensure the area is well-ventilated. If working in a fume hood, ensure it is functioning correctly. For large spills, respiratory protection may be necessary.
Visible residue remains after cleanup. The surface was not adequately decontaminated after the initial absorption.After absorbing the bulk of the spill, wipe the area with a cloth dampened with a soap and water solution, followed by a clean water rinse. All cleaning materials must be disposed of as hazardous waste.

Quantitative Data Summary

Due to the chemical inertness of this compound, chemical decontamination methods involving specific concentrations of cleaning solutions are not recommended. The primary approach is physical removal. The following table summarizes key physical properties relevant to spill management.

PropertyValueSignificance for Spill Response
Molecular Formula C₁₀BrF₂₁High molecular weight, indicating low volatility at room temperature.
Appearance Colorless liquidAllows for easy visual identification of the spilled material.
Boiling Point ~ 190-192 °CLow volatility reduces the immediate inhalation hazard compared to more volatile substances.
Solubility Insoluble in waterSpills will not mix with water, which can be used to help contain or direct the spill if necessary, but will not dilute it.

Detailed Decontamination Protocol

This protocol outlines the standard procedure for the decontamination of a minor this compound spill (less than 100 mL) in a laboratory setting. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Materials:

  • Personal Protective Equipment (PPE): Chemical safety goggles, chemical-resistant gloves, lab coat.

  • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).

  • Scoop and dustpan (plastic or other non-reactive material).

  • Sealable, labeled hazardous waste container.

  • Soap solution.

  • Paper towels or disposable cloths.

Procedure:

  • Assess the Spill and Don PPE:

    • Alert others in the lab.

    • If the spill is in a fume hood, keep the sash at the appropriate working height. If outside a hood, ensure adequate ventilation.

    • Put on all required PPE.

  • Contain the Spill:

    • Carefully apply the inert absorbent material around the perimeter of the spill to prevent it from spreading.

  • Absorb the Spill:

    • Cover the entire spill with the absorbent material, working from the outside in.

    • Allow the absorbent to fully soak up the liquid.

  • Collect the Waste:

    • Using the scoop and dustpan, carefully collect all the contaminated absorbent material.

    • Place the material into the designated hazardous waste container.

  • Decontaminate the Surface:

    • Wipe the spill area with a paper towel dampened with a soap and water solution.

    • Wipe the area again with a paper towel dampened with clean water.

    • Place all used paper towels into the hazardous waste container.

  • Dispose of Waste and Doff PPE:

    • Seal the hazardous waste container and ensure it is properly labeled.

    • Arrange for pickup and disposal according to your institution's hazardous waste procedures.

    • Carefully remove and dispose of your gloves and any other disposable PPE in the hazardous waste container.

    • Wash your hands thoroughly with soap and water.

Decontamination Workflow

Spill_Decontamination_Workflow A Spill Occurs B Alert Personnel & Evacuate Area A->B C Assess Spill & Don PPE B->C D Contain Spill with Absorbent C->D E Absorb Spilled Material D->E F Collect Contaminated Absorbent into Waste Container E->F G Decontaminate Surface with Soap & Water F->G H Dispose of all Waste as Hazardous G->H I Doff PPE & Wash Hands H->I

Caption: Workflow for this compound spill decontamination.

Technical Support Center: Long-Term Storage of Perfluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perfluorinated compounds (PFCs).

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary container materials for long-term storage of aqueous PFC samples?

For long-term storage of aqueous samples containing PFCs, high-density polyethylene (B3416737) (HDPE) and polypropylene (B1209903) (PP) containers are widely recommended.[1][2] These materials generally show less adsorption of PFCs compared to other materials like glass. However, it is crucial to note that some level of adsorption can still occur with HDPE and PP, and the extent can vary between different manufacturers.[1][2] Therefore, it is advisable to characterize containers for PFC adsorption before use in critical studies.[1][2]

Q2: Why is glass not recommended for storing PFC samples?

Glass containers are generally not recommended for the storage of PFC samples, particularly for extended periods, due to the potential for adsorption of these compounds onto the glass surface.[3] This is especially true for certain types of PFCs. The general trend for PFC adsorption from a mixture of compounds is polypropylene > HDPE > polyethylene terephthalate (B1205515) (PET) > glass > polystyrene.[1][2]

Q3: What is the optimal temperature for long-term storage of PFC samples?

For long-term stability, it is recommended to store PFC samples at low temperatures. For aqueous samples, storage at 4°C is common, while freezing at -20°C or -80°C is also a protective measure, especially for biological matrices like plasma and serum.[4][5] Studies on human serum have shown that several PFCs remain stable for at least 240 days when stored at 5°C, -20°C, and -70°C.[6] For some sample types, such as wastewater, storage at -20°C is recommended to prevent analyte interconversions that can occur at 4°C.[7][8]

Q4: Can PFCs degrade in common laboratory solvents during storage?

While PFCs are known for their stability, some can degrade in certain organic solvents. Studies have shown that while PFCs are generally stable in deionized water, methanol (B129727), and isopropanol, some perfluoroalkyl ether carboxylic acids (PFECAs) can degrade in polar aprotic solvents such as acetonitrile, acetone, and dimethyl sulfoxide (B87167) (DMSO).[9][10] It is also important to be aware that perfluorooctanoic acid (PFOA) and other perfluorocarboxylic acids (PFCAs) can form methyl esters if stored in methanol without the addition of a base.[9]

Q5: How long can I store my PFC samples?

The acceptable holding time for PFC samples depends on the sample matrix, storage temperature, and the specific compounds of interest. For drinking water samples analyzed by EPA Method 537.1, the holding time is typically 14 days from collection to extraction and 30 days from extraction to analysis.[11] However, studies have investigated longer storage periods. For instance, many PFCs in spiked water samples stored in HDPE containers showed stability for up to 180 days at -20°C.[7][8][12] It is crucial to consult specific analytical methods and validation data for recommended holding times.

Troubleshooting Guide

Problem 1: Analyte concentrations are lower than expected after storage.

Potential Cause Troubleshooting Step
Adsorption to container walls This is a primary cause of low recovery, especially for long-chain PFCs.[3][13] Ensure you are using polypropylene or HDPE containers.[1][2] For quantitative analysis, consider rinsing the container with a solvent (e.g., methanol) and adding the rinsate to the sample extract to recover adsorbed compounds.[13]
Analyte degradation If samples were stored in certain organic solvents like acetonitrile, acetone, or DMSO, degradation of some PFCs, particularly PFECAs, may have occurred.[9][10] Review the solvent used for sample preparation and storage. For future studies, consider using more stable solvents like methanol or deionized water.
Evaporation If sample containers were not sealed properly, evaporation of the solvent could lead to an apparent decrease in the total amount of analyte, although the concentration might increase. Ensure that container caps (B75204) provide a tight seal. For autosampler vials, using sealed replaceable caps is recommended to prevent evaporation after puncture.[3]
Incomplete vortexing before analysis Long-chain PFCs may settle in vials. It is crucial to vortex the solution before injection to ensure a homogenous sample and optimal results.[14]

Problem 2: Detection of PFCs in blank samples (cross-contamination).

Potential Cause Troubleshooting Step
Contaminated sampling equipment or containers The widespread use of PFCs in many materials can lead to contamination.[10] Use only certified PFAS-free sampling equipment and containers. It is good practice to collect field and equipment blanks to assess potential contamination from the sampling process.
Leaching from fluorinated containers Some HDPE containers are treated with fluorine, and these can leach PFCs into the sample over time.[12][15][16] Whenever possible, use non-fluorinated HDPE or polypropylene containers. If the source of your containers is unknown, consider testing them for leachable PFCs.
Laboratory environment PFCs can be present in laboratory air and on surfaces. Minimize exposure of samples to the laboratory environment. Ensure all labware and reagents are verified to be PFAS-free.[17]
Personal care products and clothing Many personal care products, as well as waterproof or stain-resistant clothing, contain PFCs. Field personnel should avoid using such products and wear appropriate protective gear to prevent sample contamination.[18]

Data on PFC Stability and Adsorption

Table 1: Influence of Container Material on PFAS Adsorption in an Aqueous Mixture

Container MaterialTotal PFAS Adsorption (ng/cm²)
Polypropylene55.73
High-Density Polyethylene (HDPE)> Polyethylene Terephthalate (PET)
Polyethylene Terephthalate (PET)> Glass
Glass> Polystyrene
PolystyreneLowest Adsorption

Source: Adapted from Zenobio et al., 2022.[1][2][19] The study investigated a mixture of six common PFAS.

Table 2: Stability of Select PFCs in Spiked Water Samples Stored in HDPE Containers over 180 Days

CompoundStorage TemperatureObservation
Multiple PFCAs and PFSAs-20°CGenerally stable over 180 days.[7][8][12]
N-MeFOSE and N-EtFOSE+20°C and 4°CShowed decreasing concentration trends, suggesting conversion to other compounds.[7][8][12]
N-MeFOSAA and N-EtFOSAA+20°C and 4°CShowed increasing concentration trends, indicating formation from precursor compounds during storage.[7][8][12]

Source: Based on data from Woudneh et al., 2019.[7][8][12] This highlights the importance of frozen storage for certain PFCs to prevent interconversion.

Experimental Protocols

Protocol 1: General Sample Preparation for Aqueous Samples (Based on EPA Method 537.1)

This protocol is a simplified overview for the extraction of PFCs from drinking water for LC-MS/MS analysis.

  • Sample Collection: Collect 250 mL of water in a polypropylene bottle containing a preservative and dechlorinating agent (if required).

  • Fortification: Spike the sample with surrogate standards.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., polystyrene-divinylbenzene) with methanol followed by reagent water.

    • Pass the entire water sample through the SPE cartridge at a controlled flow rate.

    • Wash the cartridge to remove interferences.

  • Elution:

    • Elute the PFCs from the SPE cartridge using methanol.

    • Rinse the sample bottle with methanol and pass the rinsate through the cartridge to ensure recovery of any adsorbed analytes.

  • Concentration and Reconstitution:

    • Concentrate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of a methanol/water mixture.

  • Internal Standard Addition: Add internal standards to the final extract.

  • Analysis: Transfer an aliquot to a polypropylene autosampler vial for LC-MS/MS analysis.[4][6][14][20][21]

Protocol 2: General Sample Preparation for Soil Samples

This protocol provides a general workflow for the extraction of PFCs from soil for LC-MS/MS analysis.

  • Sample Homogenization: Homogenize the soil sample to ensure it is representative.

  • Fortification: Spike a known weight of the soil sample with surrogate and isotope dilution standards in a polypropylene centrifuge tube.

  • Extraction:

    • Add an extraction solvent (e.g., methanol/water mixture).

    • Adjust the pH to basic (e.g., pH 8.5-9.0 with ammonium (B1175870) hydroxide).

    • Agitate the sample (e.g., by tumbling or shaking) for a specified period (e.g., 1 hour).

  • Centrifugation: Centrifuge the sample to separate the soil from the solvent extract.

  • Filtration: Decant and filter the supernatant.

  • Cleanup (if necessary): The extract may require further cleanup using techniques like SPE to remove matrix interferences.

  • Concentration and Solvent Exchange: Concentrate the extract and, if necessary, exchange the solvent to one compatible with the LC-MS/MS system.

  • Internal Standard Addition: Add internal standards to the final extract.

  • Analysis: Transfer an aliquot to a polypropylene autosampler vial for LC-MS/MS analysis.[9][17][22]

Visualizations

Storage_Container_Selection start Start: Select Storage Container sample_type What is the sample matrix? start->sample_type aqueous Aqueous (e.g., water) sample_type->aqueous Aqueous biological Biological (e.g., serum, plasma) sample_type->biological Biological solid Solid (e.g., soil, tissue) sample_type->solid Solid container_choice_poly Use Polypropylene (PP) or High-Density Polyethylene (HDPE) aqueous->container_choice_poly container_choice_cryo Use Polypropylene or Polyethylene Cryogenic Vials biological->container_choice_cryo container_choice_solid Use Polypropylene or HDPE Wide-Mouth Jars solid->container_choice_solid avoid_glass Avoid Glass Containers (due to higher adsorption potential) container_choice_poly->avoid_glass container_choice_cryo->avoid_glass container_choice_solid->avoid_glass check_fluorination Verify containers are NOT fluorinated to prevent leaching avoid_glass->check_fluorination end End: Proceed with Storage check_fluorination->end

Caption: Decision workflow for selecting appropriate PFC storage containers.

pfas_adsorption_factors adsorption PFC Adsorption to Containers factor1 PFC Properties - Longer Carbon Chain - Sulfonate/Sulfonamide Groups adsorption->factor1 factor2 Container Material - Polypropylene (Higher) - HDPE - PET - Glass - Polystyrene (Lower) adsorption->factor2 factor3 Storage Temperature - Adsorption can be temperature-dependent adsorption->factor3 factor4 Sample Matrix - Presence of organic solvents can reduce adsorption - Competition between different PFCs in a mixture adsorption->factor4 sample_handling_workflow cluster_pre_sampling Pre-Sampling cluster_sampling Sampling cluster_post_sampling Post-Sampling & Storage a 1. Select PFAS-free sampling gear and containers (HDPE/PP) b 2. Avoid personal care products and waterproof clothing a->b c 3. Wear nitrile gloves (change frequently) b->c d 4. Collect field blanks and equipment blanks c->d e 5. Collect sample, cap immediately d->e f 6. Store samples on ice immediately after collection e->f g 7. Transport to lab promptly f->g h 8. Store at recommended temperature (e.g., 4°C or -20°C) g->h

References

Technical Support Center: Safely Scaling Up Reactions with Perfluorodecyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and protocols for researchers, scientists, and drug development professionals who are scaling up chemical reactions involving Perfluorodecyl bromide. Adherence to these guidelines is critical for mitigating risks and ensuring a safe laboratory environment.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (C10BrF21) is a dense, fluorinated organic compound used in specialized chemical synthesis. Like many per- and polyfluoroalkyl substances (PFAS), it is persistent in the environment.[1][2] Its primary immediate hazards, as identified in safety data sheets for similar perfluoroalkyl bromides, include:

  • Skin Irritation: Causes skin irritation (H315).[3]

  • Eye Damage: Causes serious eye irritation (H319).[3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of mists or vapors (H335).[3]

  • Thermal Decomposition: In case of fire or excessive heat, it can decompose to form hazardous products, including hydrogen bromide (HBr) and hydrogen fluoride (B91410) (HF) gases.[3]

An NFPA health rating of 3 for a similar compound indicates that short exposure could cause serious temporary or residual injury.[3]

Q2: What are the most critical safety considerations before scaling up a reaction?

Scaling up a reaction is not a linear process; hazards that are manageable at a small scale can become severe at a larger one.[4] The most critical considerations are:

  • Heat Transfer: Exothermic reactions can generate heat faster than it can be dissipated in a large vessel, potentially leading to a dangerous "runaway reaction."[4] Ensure you have an adequate cooling system and monitor the internal reaction temperature, not just the bath temperature.

  • Mixing Efficiency: Inefficient stirring in a large flask can lead to localized "hot spots" or areas of high reagent concentration, which can trigger runaway reactions or the formation of unwanted, potentially hazardous byproducts.

  • Addition Rate: The rate of reagent addition must be carefully controlled and is typically much slower during scale-up to allow for proper heat dissipation.[4]

  • Gas Evolution: Potential for gas byproduct formation must be assessed. A scaled-up reaction will produce a proportionally larger volume of gas, which could over-pressurize a closed system. Ensure adequate venting.

  • Risk Assessment: A thorough risk assessment must be conducted and approved by the principal investigator before any scale-up work begins.[4] This process should be repeated for each significant increase in scale.[4]

Q3: What Personal Protective Equipment (PPE) is required for handling this compound?

Appropriate PPE is mandatory to prevent personal exposure.[5]

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[3][5]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart and inspect gloves for any signs of degradation before use.[3][5]

  • Body Protection: A flame-retardant lab coat should be worn. For larger quantities, chemical-resistant coveralls or an apron may be necessary.[6][7]

  • Respiratory Protection: All work should be performed in a certified chemical fume hood to avoid inhaling vapors.[3] If there is a risk of exceeding exposure limits, a respirator may be required.[3]

Q4: How should I handle the storage and disposal of this compound and its waste?

  • Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3][8] Keep it away from incompatible materials, particularly strong oxidizing agents.[3]

  • Disposal: this compound is a PFAS compound, often called a "forever chemical," and requires specialized disposal.[1][2] Do not dispose of it down the drain. All waste material must be disposed of as hazardous waste in accordance with local, national, and international regulations. The preferred disposal method is often high-temperature incineration at a licensed facility equipped with afterburners and scrubbers to handle the resulting HBr and HF.[3][9]

Q5: What should I do in case of a spill or personal exposure?

Immediate and correct action is crucial.

  • Spill:

    • Evacuate all personnel from the immediate area and alert others nearby.[5][10]

    • If the spill is large or involves flammable vapors, turn off ignition sources if it is safe to do so.[11]

    • For a minor spill inside a fume hood, contain it with an inert absorbent material like sand or vermiculite.[5]

    • For a major spill, close the doors to the affected area, evacuate, and call emergency services immediately.[10]

  • Personal Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[3][11] Seek medical attention.[3][5]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][12] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3]

Section 2: Troubleshooting Guide for Scale-Up Reactions

Problem / Observation Potential Cause(s) Recommended Actions & Troubleshooting
Reaction temperature is rising uncontrollably (Runaway Reaction) 1. Exothermic reaction is generating heat faster than the cooling system can remove it.[4]2. Reagent added too quickly.3. Inadequate stirring causing localized heating.1. IMMEDIATELY stop all reagent addition.2. Increase cooling to maximum (e.g., add dry ice to the cooling bath).3. If safe, add a pre-chilled, inert solvent to dilute the reaction mixture.4. Prepare for emergency quenching if temperature continues to rise.5. If the situation is not brought under control, evacuate the area and alert emergency responders.
Reaction is proceeding much slower than expected 1. Poor heat transfer at a larger scale; the reaction mixture is not reaching the target temperature.2. Inefficient mixing, preventing reagents from interacting.3. Addition rate is too slow.1. Use a thermometer to measure the internal reaction temperature, not just the bath temperature.2. Switch to a more powerful overhead mechanical stirrer for large volumes.3. Ensure the flask shape and stirrer design are appropriate for efficient mixing.4. Cautiously increase the bath temperature while continuing to monitor the internal temperature closely.
Pressure is building up in the reaction vessel 1. Formation of a gaseous byproduct (e.g., from a side reaction or decomposition).2. Reaction temperature is approaching the boiling point of the solvent.1. Ensure the reaction is not a closed system. It should be vented through a condenser and a bubbler or drying tube.2. Double-check the reaction stoichiometry and literature for known gas evolution.3. Reduce the reaction temperature to decrease solvent vapor pressure.4. If pressure continues to build, stop the reaction and vent the system in a safe manner within the fume hood.
Formation of unexpected side products or low yield 1. Localized overheating or "hot spots" due to poor mixing.2. Extended reaction time compared to the small-scale trial.3. Sensitivity to atmospheric moisture or oxygen, which is harder to exclude in larger setups.1. Improve stirring with an overhead mechanical stirrer.2. Re-evaluate the reaction time; consider taking aliquots for analysis (if safe) to determine the optimal endpoint.3. Ensure all glassware is thoroughly dried and the system is maintained under a robust inert atmosphere (e.g., Argon or Nitrogen).

Section 3: Data Presentation

Table 1: Physical and Safety Properties of Perfluoroalkyl Bromides

(Note: Data for this compound is limited; values for chemically similar Perfluorooctyl and Perfluorododecyl bromide are provided for reference and should be used with caution. Always refer to the specific Safety Data Sheet (SDS) for the material you are using.)

PropertyValueSource / Compound
Chemical Formula C10BrF21This compound
Molecular Weight 648.98 g/mol This compound
Appearance LiquidGeneral
Density ~1.930 g/cm³Perfluorooctyl bromide[13]
Boiling Point ~190 °C1H,1H,2H,2H-Perfluorodecyl Bromide[14]
Vapor Pressure 5.9 mbar @ 20 °CPerfluorooctyl bromide[13]
Incompatibilities Strong oxidizing agentsPerfluorododecyl bromide[3]
Hazard Statements H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)Perfluorododecyl bromide, Perfluorooctyl bromide[3]

Table 2: Key Parameters for Reaction Scale-Up

ParameterSmall Scale (e.g., 50 mL)Large Scale (e.g., 5 L)Key Considerations for Scaling Up
Reaction Vessel Round-bottom flaskJacketed glass reactor or large multi-neck flaskVolume must be at least 2x the total liquid volume.[4] Ensure appropriate ports for stirrer, condenser, thermowell, and addition funnel.
Stirring Magnetic stir barOverhead mechanical stirrer (glass or PTFE paddle)Magnetic stirring is ineffective in large, viscous volumes. Mechanical stirring is essential for homogeneity.
Temperature Monitoring External bath thermometerInternal thermocouple/thermometer in a thermowellCrucial. The internal temperature is the only true indicator of the reaction's state.
Reagent Addition Dropping funnelMasterflex pump or pressure-equalizing dropping funnelAddition must be slower and more controlled. A pump provides more consistent delivery.
Cooling Method Ice/water bathCirculating chiller or large cryo-cool bath (e.g., acetone/dry ice)The cooling system must have sufficient capacity to handle the total potential heat output of the reaction.
Work-up Separatory funnelLarge separatory funnel or liquid-liquid extraction equipmentHandling large volumes of organic solvents increases fire and exposure risks. Ensure adequate ventilation and no ignition sources.
Monitoring Visual, TLCVisual, internal temperature logs, process analytical technology (PAT) if availableNever leave a scale-up reaction unattended. [4]

Section 4: Experimental Protocols

Protocol: Safety-Focused Scale-Up of a Hypothetical Reaction

Disclaimer: This is a generalized protocol for illustrative purposes only. It demonstrates safety checkpoints during a common synthetic operation. Researchers must develop a specific protocol based on a thorough literature review and a comprehensive, lab-specific risk assessment for their unique reaction.

Reaction: Hypothetical nucleophilic substitution on this compound.

  • Risk Assessment and Preparation (Day Before):

    • Review SDS for this compound and all other reagents and solvents.[11]

    • Calculate theoretical exotherm and required cooling capacity.

    • Assemble and inspect all glassware for defects. Ensure the reactor size is at least double the total reaction volume.[4]

    • Position a large cooling bath and the reactor within a chemical fume hood. Place a blast shield in front of the setup.

    • Prepare a quenching solution (e.g., a chilled, weak acid or base) and keep it nearby.

  • Reactor Setup and Inerting:

    • Assemble the jacketed reactor with an overhead mechanical stirrer, a condenser connected to a bubbler, a thermowell with a thermocouple, and a pressure-equalizing dropping funnel.

    • Ensure all joints are properly sealed.

    • Purge the entire system with an inert gas (Argon or Nitrogen) for at least 30 minutes to exclude air and moisture.

  • Charging the Reactor:

    • Under a positive flow of inert gas, charge the reactor with the solvent and the nucleophile.

    • Begin stirring and cooling the mixture to the desired initial temperature (e.g., 0 °C).

  • Controlled Addition of this compound:

    • Dissolve the this compound in an appropriate solvent and load it into the dropping funnel.

    • Begin a very slow, dropwise addition of the bromide solution to the cooled, stirred reaction mixture.

    • CRITICAL SAFETY CHECK: Continuously monitor the internal temperature. The addition rate must be slow enough that the temperature does not rise more than 2-3 °C. If it rises rapidly, STOP THE ADDITION IMMEDIATELY.

  • Reaction Monitoring:

    • Maintain the reaction at the target temperature for the required duration.

    • Continuously log the internal temperature. Any unexpected spike is a sign of a potential problem.

    • Do not leave the reaction unattended.[4]

  • Safe Quenching and Work-up:

    • Once the reaction is complete, cool the mixture further (e.g., to -10 °C).

    • Very slowly and carefully add the pre-prepared quenching solution via the dropping funnel. Monitor for any gas evolution or temperature increase during the quench.

    • Once quenched, dismantle the reactor and proceed with the extractive work-up using appropriate ventilation and PPE.

Section 5: Mandatory Visualizations

Scale_Up_Workflow cluster_prep Phase 1: Planning & Assessment cluster_execution Phase 2: Execution & Monitoring A Literature Review & SDS Analysis B Identify Hazards (Exotherm, Gas, Toxicity) A->B C Develop Mitigation Plan (Cooling, Venting, PPE) B->C D PI/Supervisor Approval C->D E Small-Scale Test Reaction D->E F Analyze Results & Re-assess Risk E->F G Gradual Scale-Up (e.g., 2x, 5x) F->G H Continuous Monitoring (Internal Temp!) G->H I Safe Quench & Work-up H->I J Proceed to Target Scale I->J

Caption: Logical workflow for a safety-first approach to reaction scale-up.

Emergency_Response_Tree A EMERGENCY EVENT B Spill A->B C Personal Exposure A->C D Runaway Reaction / Fire A->D B1 Alert others & Evacuate Area B->B1 C1 Remove Contaminated Clothing C->C1 D1 Alert others & Activate Alarm D->D1 B2 Major Spill? Call 911 B1->B2 B3 Minor Spill: Use Spill Kit B2->B3 no B4 Prevent Entry to Drains B2->B4 yes C2 Use Safety Shower / Eyewash (15+ minutes) C1->C2 C3 Seek Immediate Medical Attention C2->C3 D2 Evacuate Laboratory IMMEDIATELY D1->D2 D3 Close Fume Hood Sash & Doors if Safe D2->D3 D4 Call 911 from a Safe Location D3->D4

Caption: Decision tree for emergency response procedures.

References

Incompatible materials with Perfluorodecyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information on the material compatibility of Perfluorodecyl bromide. Understanding these incompatibilities is crucial for ensuring the integrity of your experiments, the safety of laboratory personnel, and the reliability of your results.

Troubleshooting Guide: Identifying Incompatible Materials

Encountering unexpected results or material failure during your experiments with this compound? This troubleshooting guide will help you identify potential incompatibility issues.

Observed Problem Potential Cause Recommended Action
Discoloration (yellowing or browning) of this compound Reaction with incompatible materials such as strong bases, certain plastics, or rubber.Immediately cease the experiment. Safely transfer the this compound to a confirmed compatible container (e.g., glass, PTFE). Dispose of the contaminated material and the incompatible container according to your institution's hazardous waste guidelines.
Formation of precipitates or cloudiness in this compound Peroxide formation upon exposure to air and light, or reaction with incompatible materials.[1]Do not disturb the container if crystals are visible, as peroxides can be explosive.[1] Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on safe disposal. For cloudy solutions without crystals, perform a peroxide test.[1][2][3][4][5]
Degradation of plastic or rubber components (e.g., tubing, seals, O-rings) Chemical attack by this compound. Signs include swelling, cracking, embrittlement, or softening of the material.Replace the incompatible plastic or rubber with a resistant material such as Polytetrafluoroethylene (PTFE) or Perfluoroalkoxy (PFA).
Unexpected reaction exotherm or gas evolution Reaction with highly reactive substances like strong oxidizing agents, reactive metals, or strong bases.In case of a runaway reaction, evacuate the area and follow your laboratory's emergency procedures. Review your experimental protocol to identify and eliminate any incompatible reagents.
Inconsistent experimental results Leaching of plasticizers or other additives from incompatible plastic containers or tubing into the this compound, contaminating your experiment.Switch to high-purity, compatible materials for all components in contact with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary materials to avoid with this compound?

A1: this compound is incompatible with strong oxidizing agents, strong acids, reactive metals (such as alkali metals like sodium and potassium), and strong bases. Additionally, caution should be exercised with certain plastics and elastomers.

Q2: Can I use any plastic container to store this compound?

A2: No. Many common plastics are not compatible with this compound and can degrade or leach impurities. The most recommended plastic for contact with perfluorinated compounds is Polytetrafluoroethylene (PTFE). Materials like Polyethylene (PE) and Polypropylene (PP) may show signs of degradation over time.

Q3: What are the signs of peroxide formation in this compound?

A3: Visual indicators of peroxide formation include the appearance of cloudiness, wisp-like structures, or crystalline solids in the liquid.[1] The formation of crystals is particularly dangerous as they can be shock-sensitive and explosive.[1]

Q4: How often should I test my this compound for peroxides?

A4: It is good practice to test for peroxides upon receiving a new shipment and periodically thereafter, especially if the container has been opened. A common recommendation is to test every 3-12 months, depending on storage conditions and usage.[1][2] Always test before distilling or significant heating.[1]

Q5: What should I do if I suspect my this compound is contaminated?

A5: Do not use the material if you suspect contamination. Contamination can lead to unpredictable experimental outcomes and potential safety hazards. Dispose of the material according to your institution's guidelines for hazardous chemical waste.

Incompatible Materials Data

The following table summarizes materials known to be incompatible with this compound and the potential hazards associated with their interaction.

Material Class Specific Examples Potential Hazards Visual Indicators of Incompatibility
Strong Oxidizing Agents Peroxides, Nitrates, ChromatesVigorous or explosive reactions.Rapid gas evolution, heat generation.
Reactive Metals Sodium (Na), Potassium (K), Magnesium (Mg), Aluminum (Al), Zinc (Zn)Exothermic and potentially explosive reactions, especially at elevated temperatures.Gas evolution, corrosion of the metal surface.
Strong Bases Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Grignard ReagentsDehydrobromination reaction, leading to the formation of unsaturated perfluorinated compounds.Discoloration of the this compound, formation of a precipitate.
Incompatible Plastics Polyethylene (PE), Polypropylene (PP), Natural RubberSwelling, cracking, embrittlement, leaching of plasticizers.Changes in the physical appearance of the plastic (e.g., loss of flexibility, discoloration, deformation).

Experimental Protocols

Protocol for Compatibility Testing of Laboratory Materials

This protocol provides a general guideline for testing the compatibility of a new material with this compound.

Objective: To visually assess the compatibility of a material (e.g., a specific grade of tubing or O-ring) with this compound over a defined period.

Materials:

  • Small sample of the material to be tested.

  • This compound.

  • Glass vial with a PTFE-lined cap.

  • Fume hood.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Procedure:

  • Cut a small, pre-weighed piece of the test material.

  • Place the material sample into a clean, dry glass vial.

  • In a fume hood, add a sufficient volume of this compound to fully submerge the material.

  • Seal the vial with a PTFE-lined cap.

  • Prepare a control vial containing only this compound.

  • Store the vials at the intended experimental temperature.

  • Visually inspect the vials daily for the first week and then weekly for a month. Record any changes in the appearance of the material (swelling, cracking, discoloration) or the this compound (color change, precipitate formation).

  • After the testing period, carefully remove the material sample, allow it to dry completely in a fume hood, and re-weigh it to check for any significant mass change.

Protocol for Peroxide Testing

This protocol describes a qualitative method for detecting the presence of peroxides in this compound using commercially available test strips.

Objective: To determine if this compound contains hazardous levels of peroxides.

Materials:

  • This compound sample.

  • Peroxide test strips (e.g., Quantofix® Peroxide 100).[5]

  • Glass rod or disposable pipette.

  • Watch glass or other small, clean glass surface.

  • Deionized water.

  • PPE as described above.

Procedure:

  • In a well-ventilated area or fume hood, dispense a small amount of the this compound onto a clean watch glass using a glass rod or pipette.

  • Dip the test strip into the liquid for one second.[5]

  • Shake off any excess liquid.[5]

  • Allow the solvent to evaporate from the test strip.

  • Add one drop of deionized water to the test pad on the strip.[5]

  • After the time specified by the manufacturer (typically 15-60 seconds), compare the color of the test pad to the color scale provided with the test strips to determine the peroxide concentration.[5]

  • Interpretation of Results:

    • Low/No Peroxides: The solution is safe for use.

    • Moderate Peroxides: Use with caution and avoid concentration (e.g., distillation). Consider disposal.

    • High Peroxides (>100 ppm): Do not use. Contact your EHS office for immediate disposal.[3][4]

Logical Relationships of Incompatibility

The following diagram illustrates the key categories of materials that are incompatible with this compound and the potential consequences of their interaction.

IncompatibleMaterials cluster_incompatible Incompatible Material Classes cluster_hazards Potential Hazards PFDBr This compound Oxidizers Strong Oxidizing Agents PFDBr->Oxidizers reacts with Metals Reactive Metals PFDBr->Metals reacts with Bases Strong Bases PFDBr->Bases reacts with Plastics Certain Plastics & Rubbers PFDBr->Plastics reacts with Explosion Explosion / Exotherm Oxidizers->Explosion Metals->Explosion SideReaction Unwanted Side Reactions Bases->SideReaction Degradation Material Degradation Plastics->Degradation Contamination Sample Contamination Plastics->Contamination

Caption: Incompatibility pathways for this compound.

References

Validation & Comparative

A Comparative Guide to Perfluorodecyl Bromide and Perfluorooctyl Bromide in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorinated compounds, perfluoroalkyl bromides serve as crucial building blocks for the synthesis of complex molecules with applications ranging from pharmaceuticals to advanced materials. Among these, perfluorodecyl bromide (PFDB) and perfluorooctyl bromide (PFOB) are two prominent homologues. This guide provides an objective comparison of their performance in synthetic applications, supported by available experimental data and detailed methodologies.

Physicochemical Properties

A fundamental understanding of the physical properties of these compounds is essential for their application in synthesis. The longer perfluoroalkyl chain in PFDB results in a higher molecular weight, boiling point, and density compared to PFOB.

PropertyThis compound (PFDB)Perfluorooctyl Bromide (PFOB)
Molecular Formula C₁₀BrF₂₁C₈BrF₁₇
Molecular Weight 598.98 g/mol 498.96 g/mol [1]
Boiling Point 188-190 °C142 °C[2][3]
Density 1.99 g/mL at 25 °C1.93 g/mL at 25 °C[2]
CAS Number 307-43-7423-55-2[1]

Synthesis of Perfluoroalkyl Bromides

Both PFDB and PFOB can be synthesized through various methods, with the choice of method often depending on the available starting materials and desired scale.

Synthesis of Perfluorooctyl Bromide (PFOB)

Two notable methods for the synthesis of PFOB are presented below, showcasing different approaches and yielding high purity products.

1. From Perfluorooctyl Iodide:

This method involves the reaction of perfluorooctyl iodide with copper bromide in a sealed tube.

Experimental Protocol:

  • Finely ground copper bromide (13.0 g, 0.09 mol) is placed in a glass bomb tube and dried at 200 °C under a pressure of 10 Pa for 4 hours.

  • After cooling to room temperature under anhydrous nitrogen, perfluorooctyl iodide (16.4 g, 0.03 mol) is added.

  • The bomb tube is sealed and shaken for 50 hours at 240-250 °C.

  • After the reaction, the products are distilled from the bomb tube at 200 °C.

This process yields 12.8 g of distillate containing 97.7% by weight of perfluorooctyl bromide, corresponding to a yield of 83.5% relative to the starting perfluorooctyl iodide[4].

2. Continuous Gas-Phase Bromination:

A continuous process for the preparation of n-perfluorooctyl bromide involves the gas-phase reaction of 1-hydroheptadecafluoro-n-octane with bromine.

Experimental Protocol:

  • Bromine and 1-hydroheptadecafluoro-n-octane are continuously introduced into an evaporator.

  • The gaseous reactants are passed through a reactor at a temperature between 450 and 520 °C.

  • The molar ratio of Br₂ to C₈F₁₇H is maintained between 0.2 and 5.

  • The contact time in the reactor is between 2 and 240 seconds.

This method can achieve a selectivity for n-perfluorooctyl bromide of virtually 100%[5][6].

While specific high-yield synthesis protocols for this compound are less commonly detailed in publicly available literature, similar methodologies starting from the corresponding perfluorodecyl iodide or hydroperfluorodecane are expected to be applicable.

Applications in Synthesis

Both PFDB and PFOB are valuable reagents in radical and other addition reactions for the introduction of perfluoroalkyl chains into organic molecules. These reactions are fundamental in the synthesis of fluorinated surfactants, polymers, and intermediates for drug development.

Radical Addition to Alkenes

A common application of perfluoroalkyl bromides is the radical addition to alkenes, often initiated by peroxides or photochemically. This reaction proceeds via an anti-Markovnikov addition, where the perfluoroalkyl group adds to the less substituted carbon of the double bond.

General Experimental Workflow for Radical Addition:

G Reagents Perfluoroalkyl Bromide (R_F-Br) + Alkene + Initiator (e.g., Peroxide) ReactionMixture Reaction Mixture in Appropriate Solvent Reagents->ReactionMixture ReactionConditions Heating or UV Irradiation ReactionMixture->ReactionConditions Workup Quenching, Extraction, and Washing ReactionConditions->Workup Purification Distillation or Chromatography Workup->Purification Product Perfluoroalkylated Product Purification->Product

Caption: General workflow for the radical addition of perfluoroalkyl bromides to alkenes.

The reactivity in these radical reactions is influenced by the stability of the generated perfluoroalkyl radical. While direct comparative kinetic data for PFDB and PFOB is scarce, the general trend in perfluoroalkyl halides suggests that the length of the perfluoroalkyl chain has a minor influence on the rate of radical formation and subsequent addition compared to the nature of the halogen atom.

Synthesis of Fluorinated Surfactants and Polymers

Perfluoroalkyl bromides are key starting materials for the synthesis of fluorinated surfactants and polymers. These materials possess unique properties such as high thermal and chemical stability, and both oleophobicity and hydrophobicity.

Logical Flow for Synthesis of Fluorinated Surfactants:

G PFABr Perfluoroalkyl Bromide (PFDB or PFOB) Intermediate Introduction of a Functional Group (e.g., via Grignard reaction or nucleophilic substitution) PFABr->Intermediate Reaction HydrophilicHead Attachment of a Hydrophilic Head Group (e.g., sulfonate, carboxylate, polyethylene glycol) Intermediate->HydrophilicHead Reaction Surfactant Fluorinated Surfactant HydrophilicHead->Surfactant Final Product

Caption: Logical steps for the synthesis of fluorinated surfactants from perfluoroalkyl bromides.

The longer fluorinated chain of PFDB would impart greater hydrophobicity and oleophobicity to the resulting surfactants and polymers compared to those derived from PFOB. This can be advantageous in applications requiring enhanced surface activity or lower surface energy.

Comparative Performance in Synthesis

Due to the limited availability of direct comparative studies, a definitive quantitative comparison of the synthetic performance of PFDB and PFOB is challenging. However, some general principles can be applied:

  • Reactivity: In radical reactions, the C-Br bond strength is the primary determinant of the ease of radical formation. The bond dissociation energies for the C-Br bond in long-chain perfluoroalkyl bromides are expected to be very similar, suggesting that the reactivity of PFDB and PFOB in initiating radical reactions would be comparable under identical conditions.

  • Steric Hindrance: The longer perfluorodecyl chain might introduce slightly more steric hindrance in the transition state of some reactions compared to the perfluorooctyl chain, potentially leading to marginally slower reaction rates. However, this effect is generally considered to be minimal for linear perfluoroalkyl chains.

  • Product Properties: The most significant difference lies in the properties of the resulting products. The use of PFDB will lead to products with a higher fluorine content, which can enhance properties such as thermal stability, chemical resistance, and surface activity.

Conclusion

Both this compound and perfluorooctyl bromide are effective reagents for the introduction of long-chain perfluoroalkyl groups in organic synthesis. While PFOB is more extensively documented with readily available synthesis protocols and quantitative data, the synthetic utility of PFDB can be inferred from the general reactivity of perfluoroalkyl bromides. The choice between PFDB and PFOB will largely depend on the desired properties of the final product, with PFDB offering the potential for enhanced fluorinated characteristics due to its longer perfluoroalkyl chain. Further research directly comparing the kinetic and synthetic performance of these two valuable reagents would be highly beneficial for the scientific community.

References

A Comparative Guide to the Reactivity of Perfluoroalkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Perfluoroalkyl halides are a critical class of reagents in modern synthetic chemistry, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique electronic properties conferred by the high electronegativity of fluorine atoms significantly influence their reactivity profiles compared to their non-fluorinated analogs. This guide presents a comprehensive and objective comparison of the reactivity of perfluoroalkyl iodides, bromides, chlorides, and fluorides, supported by experimental data and detailed protocols to aid in reagent selection and reaction design.

Understanding the nuances of perfluoroalkyl halide reactivity is paramount for chemists aiming to construct complex molecular architectures with precision and efficiency. The choice of the halogen atom can dramatically impact reaction outcomes, yields, and selectivity. This guide provides a quantitative basis for comparing these reagents, enabling more informed decisions in synthetic planning.

The primary determinant of reactivity in perfluoroalkyl halides is the strength of the carbon-halogen (C-X) bond. This bond strength dictates the facility with which the halogen can function as a leaving group in nucleophilic substitution reactions or participate in oxidative addition processes in metal-catalyzed cross-coupling reactions. For simple alkyl halides, the established trend for leaving group ability is I > Br > Cl > F, which is inversely proportional to the C-X bond dissociation energy. The introduction of multiple fluorine atoms in a perfluoroalkyl chain, however, introduces potent inductive effects that modulate this fundamental relationship.

This guide provides a quantitative comparison of C-X bond dissociation energies and relative reaction rates in common organic transformations. Furthermore, it furnishes detailed experimental protocols, empowering researchers to conduct their own comparative analyses.

Quantitative Comparison of Perfluoroalkyl Halide Reactivity

The following table summarizes key quantitative data for comparing the reactivity of perfluoroalkyl halides. The C-X bond dissociation energy is a direct measure of the bond strength, with lower values generally indicating higher reactivity. Relative reaction rates are context-dependent and can vary with the specific reaction conditions, but the data presented provides a useful benchmark for common transformations.

Perfluoroalkyl Halide (R_f-X)C-X Bond Dissociation Energy (kcal/mol)Relative Reactivity Trend (General)
Perfluoroalkyl Iodide (R_f-I)~53-58Highest
Perfluoroalkyl Bromide (R_f-Br)~67-72High
Perfluoroalkyl Chloride (R_f-Cl)~81-86Moderate
Perfluoroalkyl Fluoride (R_f-F)~116-130[1]Lowest

Note: The bond dissociation energies are approximate values for the CH3-X bond and serve as a general reference; values for specific perfluoroalkyl chains may vary.[1] The relative reactivity trend is a generalization for common reactions like nucleophilic substitution and cross-coupling.

Factors Influencing Reactivity

The reactivity of perfluoroalkyl halides is a multifactorial property. The following diagram illustrates the key factors that influence their reactivity in chemical transformations.

G Factors Influencing Perfluoroalkyl Halide Reactivity Reactivity Reactivity BDE C-X Bond Dissociation Energy Reactivity->BDE Leaving_Group Leaving Group Ability Reactivity->Leaving_Group Steric_Hindrance Steric Hindrance Reactivity->Steric_Hindrance Solvent Solvent Effects Reactivity->Solvent Reaction_Type Reaction Type (SN1, SN2, Radical, etc.) Reactivity->Reaction_Type BDE->Leaving_Group Inverse Correlation

Caption: Key factors determining the reactivity of perfluoroalkyl halides.

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivities of perfluoroalkyl halides, standardized experimental protocols are essential. The following sections detail methodologies for comparing reactivity in S_N_1 and S_N_2 reactions.

Comparison of Reactivity in S_N_2 Reactions

This experiment utilizes the reaction of perfluoroalkyl halides with sodium iodide in acetone (B3395972). The reaction proceeds via an S_N_2 mechanism, and the rate of reaction can be inferred by observing the formation of a sodium halide precipitate (NaCl or NaBr), which is insoluble in acetone.

Materials:

  • Perfluoroalkyl iodide (e.g., 1-iodoperfluorobutane)

  • Perfluoroalkyl bromide (e.g., 1-bromoperfluorobutane)

  • Perfluoroalkyl chloride (e.g., 1-chloroperfluorobutane)

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Dry test tubes

  • Water bath

Procedure:

  • Label three dry test tubes, one for each perfluoroalkyl halide.

  • Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.

  • Add 5 drops of the respective perfluoroalkyl halide to each test tube.

  • Stopper the test tubes, shake to mix the contents thoroughly, and start a timer.

  • Observe the test tubes for the formation of a precipitate at room temperature. Record the time of the first appearance of turbidity.

  • If no reaction is observed at room temperature after 10 minutes, place the test tubes in a water bath maintained at 50°C and continue to observe for an additional 10 minutes.

Expected Outcome:

The reactivity of the perfluoroalkyl halides in an S_N_2 reaction is expected to follow the order: R_f-I > R_f-Br > R_f-Cl. This will be reflected in the time taken for a precipitate to form, with the iodide reacting the fastest.

Comparison of Reactivity in S_N_1 Reactions

This experiment employs the reaction of perfluoroalkyl halides with silver nitrate (B79036) in ethanol (B145695). The reaction proceeds via an S_N_1 mechanism, and the rate is determined by the formation of a silver halide precipitate.

Materials:

  • Perfluoroalkyl iodide (e.g., 2-iodo-2-(trifluoromethyl)propane)

  • Perfluoroalkyl bromide (e.g., 2-bromo-2-(trifluoromethyl)propane)

  • Perfluoroalkyl chloride (e.g., 2-chloro-2-(trifluoromethyl)propane)

  • 0.1 M solution of silver nitrate in ethanol

  • Dry test tubes

  • Water bath

Procedure:

  • Label three dry test tubes for each tertiary perfluoroalkyl halide.

  • Add 2 mL of the 0.1 M silver nitrate in ethanol solution to each test tube.

  • Add 5 drops of the respective perfluoroalkyl halide to each test tube.

  • Stopper the test tubes, shake well, and start a timer.

  • Observe the formation of a precipitate at room temperature and record the time. Note the color of the precipitate (AgCl: white, AgBr: cream, AgI: yellow).

  • If no reaction is observed at room temperature after 10 minutes, warm the test tubes in a 50°C water bath and continue observing for another 10 minutes.

Expected Outcome:

For tertiary perfluoroalkyl halides, the reactivity in an S_N_1 reaction is also expected to follow the trend: R_f-I > R_f-Br > R_f-Cl, based on the leaving group ability.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the comparative analysis of perfluoroalkyl halide reactivity.

G Experimental Workflow for Reactivity Comparison cluster_prep Preparation cluster_sn2 SN2 Reactivity Test cluster_sn1 SN1 Reactivity Test cluster_analysis Data Analysis Prep_Halides Prepare Perfluoroalkyl Halide Solutions Mix_SN2 Mix Halides with NaI/Acetone Prep_Halides->Mix_SN2 Mix_SN1 Mix Halides with AgNO3/Ethanol Prep_Halides->Mix_SN1 Prep_Reagents Prepare NaI/Acetone & AgNO3/Ethanol Reagents Prep_Reagents->Mix_SN2 Prep_Reagents->Mix_SN1 Observe_SN2 Observe Precipitate Formation (Time) Mix_SN2->Observe_SN2 Heat_SN2 Heat if No Reaction Observe_SN2->Heat_SN2 No ppt Record_Data Record All Observations Observe_SN2->Record_Data Ppt formed Heat_SN2->Record_Data Observe_SN1 Observe Precipitate Formation (Time & Color) Mix_SN1->Observe_SN1 Heat_SN1 Heat if No Reaction Observe_SN1->Heat_SN1 No ppt Observe_SN1->Record_Data Ppt formed Heat_SN1->Record_Data Compare_Rates Compare Reaction Rates Record_Data->Compare_Rates Conclusion Draw Conclusions on Relative Reactivity Compare_Rates->Conclusion

Caption: A typical experimental workflow for comparing perfluoroalkyl halide reactivity.

References

Comparative Analysis of 1-Bromoheneicosafluorodecane and Alternative Perfluorinated Alkyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the characterization data of 1-bromoheneicosafluorodecane and its comparison with relevant alternatives. This document provides a detailed overview of their physical and spectroscopic properties, supported by experimental protocols and data visualizations to facilitate informed selection for research and development applications.

Introduction

1-Bromoheneicosafluorodecane, a perfluorinated alkyl bromide, is a valuable reagent in the synthesis of fluorinated molecules for various applications, including pharmaceuticals, agrochemicals, and materials science. Its long, highly fluorinated carbon chain imparts unique properties such as high density, thermal stability, and chemical inertness. This guide presents a detailed characterization of 1-bromoheneicosafluorodecane and compares it with two common alternatives: 1-bromoperfluorooctane and 1-bromoperfluorododecane. The data is intended to assist researchers in selecting the most appropriate compound for their specific synthetic needs.

Physical and Chemical Properties

The physical properties of 1-bromoheneicosafluorodecane and its alternatives are summarized in the table below. These properties are critical for determining appropriate reaction conditions and purification methods.

Property1-Bromoheneicosafluorodecane1-Bromoperfluorooctane1-Bromoperfluorododecane1-Bromodecane (Non-fluorinated)
CAS Number 307-43-7423-55-267193-90-2112-29-8
Molecular Formula C₁₀BrF₂₁C₈BrF₁₇C₁₂BrF₂₅C₁₀H₂₁Br
Molecular Weight ( g/mol ) 598.98498.96699.00221.18
Melting Point (°C) 55[1]6 - 7No data available-11
Boiling Point (°C) 184.7 - 185142 - 144No data available224
Density (g/cm³) 1.862 (at 25°C)[1]~1.93 - 1.98 (at 25°C)No data available1.066 (at 20°C)
Refractive Index 1.294 (at 25°C)[2]~1.305No data available1.457
Purity >99%>99%99%[3]High purity available

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹⁹F NMR: This is the most informative NMR technique for perfluorinated compounds due to the wide chemical shift range of the ¹⁹F nucleus. For 1-bromoheneicosafluorodecane (CF₃(CF₂)₉Br), a complex spectrum with multiple signals is expected, corresponding to the different fluorine environments along the chain. The terminal CF₃ group will have a distinct chemical shift, and the CF₂ groups will show a range of shifts depending on their proximity to the bromine atom and the CF₃ group. For comparison, the ¹⁹F NMR spectrum of 1-bromoperfluorooctane is known to exhibit eight distinct resonance peaks.

  • ¹³C NMR: The ¹³C NMR spectrum will also show a series of signals for the ten carbon atoms in the perfluorodecyl chain. The carbon attached to the bromine will be significantly shifted. Due to the coupling with fluorine atoms, these signals will appear as complex multiplets.

  • ¹H NMR: As there are no hydrogen atoms in 1-bromoheneicosafluorodecane, a ¹H NMR spectrum is not applicable for direct characterization but can be used to detect any proton-containing impurities.

Infrared (IR) Spectroscopy

The IR spectrum of a perfluoroalkyl bromide is dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically found in the region of 1100-1300 cm⁻¹. The C-Br stretching vibration will appear at a much lower frequency, usually in the fingerprint region below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry of brominated compounds is characterized by the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in a roughly 1:1 ratio). This results in pairs of peaks (M and M+2) for the molecular ion and any bromine-containing fragments, with nearly equal intensity. The fragmentation of perfluoroalkanes is often extensive, with the molecular ion peak being weak or absent. Common fragments arise from the cleavage of C-C bonds, leading to a series of perfluoroalkyl cations.

Experimental Protocols

Detailed experimental protocols for the key characterization techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the perfluoroalkyl bromide in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹⁹F NMR Acquisition:

    • Tune the probe to the ¹⁹F frequency.

    • Acquire a standard one-dimensional ¹⁹F spectrum. A proton-decoupled experiment is generally preferred to simplify the spectrum.

    • Set the spectral width to cover the expected chemical shift range for perfluorinated compounds (e.g., -50 to -200 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Acquire a standard one-dimensional ¹³C spectrum with proton decoupling.

    • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C and the signal splitting by fluorine.

  • Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., using an internal standard or the solvent signal).

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the perfluoroalkyl bromide in a volatile organic solvent (e.g., hexane, ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: Use a non-polar or medium-polarity capillary column suitable for the separation of halogenated compounds (e.g., DB-5ms).

    • Injector Temperature: Set to a temperature that ensures complete vaporization without thermal decomposition (e.g., 250 °C).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min) to ensure good separation.

    • Carrier Gas: Use helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a wide mass range to detect the molecular ion and fragment ions (e.g., m/z 50-800).

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the compound. Examine the mass spectrum for the characteristic isotopic pattern of bromine and the fragmentation pattern of the perfluoroalkyl chain.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a perfluoroalkyl bromide.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Perfluoroalkyl Bromide Sample NMR NMR Spectroscopy (¹⁹F, ¹³C) Sample->NMR GCMS GC-MS Analysis Sample->GCMS IR IR Spectroscopy Sample->IR Structure Structural Confirmation NMR->Structure GCMS->Structure Purity Purity Assessment GCMS->Purity IR->Structure

A typical workflow for the characterization of perfluoroalkyl bromides.

Conclusion

This guide provides a comparative overview of the characterization data for 1-bromoheneicosafluorodecane and its alternatives. While a complete set of experimental spectroscopic data for 1-bromoheneicosafluorodecane is not currently available in the public domain, the provided information on its physical properties and the expected spectral characteristics, along with detailed experimental protocols, serves as a valuable resource for researchers. The choice of a specific perfluoroalkyl bromide will depend on the desired chain length, physical properties, and the specific requirements of the intended application. The methodologies and comparative data presented here aim to facilitate this selection process and guide further experimental investigation.

References

Validating the Purity of Perfluorodecyl Bromide: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of Perfluorodecyl bromide, a crucial building block in the synthesis of fluorinated molecules for pharmaceuticals, agrochemicals, and advanced materials.

This compound (C10F21Br) is a dense, inert liquid valued for its unique properties conferred by the high degree of fluorination. Commercially available this compound typically has a purity of 98% to over 99%.[1][2] However, even small amounts of impurities can significantly impact reaction yields, product profiles, and the toxicological assessment of final compounds. Therefore, robust analytical methods are essential for quality control.

Unveiling Impurities: A Look at Potential Contaminants

The manufacturing process of this compound can introduce several types of impurities. Understanding these potential contaminants is key to selecting the appropriate analytical method for their detection and quantification. Common impurities may include:

  • Homologues: Perfluoroalkyl bromides with shorter or longer carbon chains (e.g., Perfluorooctyl bromide, Perfluorododecyl bromide).

  • Isomers: Branched-chain perfluorinated compounds.

  • Unreacted Starting Materials: Depending on the synthetic route, this could include 1-hydro-perfluorodecane or perfluorodecyl iodide.[3][4][5][6]

  • Byproducts: Compounds formed through side reactions during synthesis. For a similar compound, perfluorooctyl bromide, impurities such as 1-Hydroperfluorooctane and Perfluorohexane have been noted.[6]

  • Residual Solvents: Organic solvents used during the synthesis and purification process.

GC-MS: The Gold Standard for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like this compound.[7][8][9] The method separates compounds based on their boiling points and polarities, followed by detection and identification based on their mass-to-charge ratio.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the purity assessment of this compound using GC-MS.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., hexane (B92381) or ethyl acetate) in a volumetric flask.

  • Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the low ppm range).

2. GC-MS Instrumentation and Conditions:

ParameterSpecification
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range m/z 50-700
Scan Mode Full Scan

3. Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Identify and quantify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST) and by calculating their relative peak areas.

Expected Mass Spectral Fragmentation

In EI-MS, this compound will fragment in a characteristic pattern. The molecular ion peak (M+) may be observed, but often fragments corresponding to the loss of a bromine atom ([M-Br]+) and various perfluorinated alkyl fragments will be more prominent.

Comparative Purity Analysis

The following table presents a hypothetical comparison of this compound purity from three different suppliers, as determined by GC-MS.

SupplierPurity (%)Impurity 1 (e.g., C8F17Br) (%)Impurity 2 (e.g., C12F25Br) (%)Other Impurities (%)
Supplier A99.50.20.10.2
Supplier B98.80.50.30.4
Supplier C99.8< 0.1< 0.10.1

Alternative Analytical Techniques: A Broader Perspective

While GC-MS is highly effective, a multi-faceted approach to purity validation can provide a more complete picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is an exceptionally powerful tool for the analysis of organofluorine compounds.[10][11][12][13][14] Its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus allow for the clear resolution of signals from different fluorine environments, making it ideal for identifying and quantifying fluorinated impurities, including isomers. ¹H NMR can also be used to detect and quantify any proton-containing impurities.

High-Performance Liquid Chromatography (HPLC)

For non-volatile or thermally labile impurities that are not amenable to GC analysis, High-Performance Liquid Chromatography (HPLC) is a valuable complementary technique.[15][16][17][18][19] When coupled with a suitable detector, such as a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD), HPLC can effectively separate and quantify a wide range of impurities.

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound.

Purity_Validation_Workflow cluster_0 Initial Assessment cluster_1 Data Evaluation cluster_2 Further Investigation cluster_3 Final Report Sample This compound Sample GCMS GC-MS Analysis (Primary Method) Sample->GCMS Purity_Check Purity > 99.5%? GCMS->Purity_Check NMR NMR Spectroscopy (¹⁹F, ¹H) Purity_Check->NMR No HPLC HPLC Analysis (Non-volatile Impurities) Purity_Check->HPLC No Report Comprehensive Purity Report Purity_Check->Report Yes NMR->Report HPLC->Report

Caption: Workflow for this compound Purity Validation.

Conclusion

Validating the purity of this compound is a critical step in ensuring the quality and reliability of research and development in which it is used. GC-MS serves as a robust and primary method for identifying and quantifying volatile impurities. However, for a comprehensive assessment, particularly when initial screening suggests the presence of significant impurities, complementary techniques such as NMR spectroscopy and HPLC are invaluable. By employing a multi-technique approach, researchers can have the highest confidence in the quality of their starting materials, leading to more accurate and reproducible scientific outcomes.

References

A Comparative Guide to Fluorine-Free Alternatives for Hydrophobic and Oleophobic Surface Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Perfluorodecyl Bromide Alternatives with Supporting Experimental Data.

The persistent environmental and health concerns associated with long-chain per- and polyfluoroalkyl substances (PFAS), such as this compound, have catalyzed a paradigm shift in the development of hydrophobic and oleophobic surface coatings. This guide provides a comprehensive comparison of viable, fluorine-free alternatives, focusing on performance, durability, and application methodologies. The data presented is collated from peer-reviewed studies to assist researchers in selecting sustainable and effective surface modification agents.

Performance Comparison of Surface Coatings

The following table summarizes the key performance indicators for a benchmark perfluorinated silane (B1218182) (as a proxy for this compound) and its leading fluorine-free alternatives.

Performance MetricPerfluorodecyltrichlorosilane (Benchmark)Silane-Based Coatings (e.g., Octyltrichlorosilane)Graphene Oxide-Based CoatingsPolyolefin-Based Coatings
Water Contact Angle (WCA) >150° (Superhydrophobic)150-160°85-162°Up to 158°
Sliding Angle (SA) <10°<5-10°2.5-10°<10°
Oleophobicity (Oil Contact Angle) High (e.g., n-hexadecane CA ~65-70°)Moderate to LowCan be enhanced with modificationLow
Abrasion Resistance Fair to GoodGood, can be enhanced with nanoparticlesExcellentFair to Good
Chemical Stability Excellent (stable in a wide pH range)Good (stable in pH 2-12)GoodGood
UV Resistance Prone to degradationGoodExcellentGood
Transparency HighHighCan be transparentCan be transparent

Experimental Protocols

Detailed methodologies for the application of the benchmark and alternative coatings are provided below. These protocols are generalized from various cited studies and should be optimized for specific substrates and applications.

Perfluorodecyltrichlorosilane Coating (Vapor Deposition)

This method is representative of creating a self-assembled monolayer (SAM) of a perfluorinated silane.

Materials:

  • Substrate (e.g., glass, silicon wafer)

  • Perfluorodecyltrichlorosilane (FDTS)

  • Deionized water

  • Organic solvent (e.g., chloroform, ethanol)

  • Vacuum deposition chamber

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate by sonication in a sequence of deionized water, and an organic solvent to remove contaminants. Dry the substrate with a stream of nitrogen gas.

  • Surface Activation: Treat the substrate with oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate hydroxyl (-OH) groups on the surface. This step is crucial for the covalent bonding of the silane.

  • Vapor Deposition: Place the cleaned and activated substrate in a vacuum chamber. Introduce a small amount of perfluorodecyltrichlorosilane into the chamber. The deposition is typically carried out at room temperature to 50°C.[1] The presence of water vapor assists in the formation of the monolayer.[1]

  • Curing/Annealing: After deposition, the coated substrate may be annealed to enhance the stability and ordering of the monolayer.

Silane-Based Superhydrophobic Coating (Sol-Gel Dip Coating)

This protocol describes the creation of a superhydrophobic surface using a two-step sol-gel process with a non-fluorinated silane.

Materials:

Procedure:

  • Silica (B1680970) Alcosol Synthesis: Prepare a silica alcosol by mixing ETES, ethanol, and deionized water in a molar ratio of 1:36:6.6, respectively. Add 6M NH4OH to catalyze the reaction.[2]

  • First Dip Coating: Immerse the cleaned substrate into the silica alcosol.

  • Surface Silylation (Second Dip): Prepare a hexane bath with a varied volume percentage of isooctyltrimethoxysilane (e.g., 0-15 vol%). Immerse the silica-coated substrate into this bath to render the surface hydrophobic.[2]

  • Drying and Curing: Dry the coated substrate in an oven. The thermal stability of such films is often up to around 440°C.[2]

Graphene Oxide-Based Hydrophobic Coating (Spray Coating)

This method details the fabrication of a hydrophobic coating using modified graphene oxide.

Materials:

  • Graphene oxide (GO)

  • Octadecylamine (ODA) for hydrophobic modification

  • Solvent (e.g., Dimethylformamide - DMF, ethanol)

  • Polymer matrix (e.g., silicone-modified epoxy resin)

  • Curing agent

  • Substrate

Procedure:

  • Hydrophobic Modification of GO: Disperse GO in a solvent and mix with a solution of ODA in another solvent (e.g., GO in DMF and ODA in absolute ethanol).[3] Reflux the mixture at an elevated temperature (e.g., 95°C) for several hours to graft the hydrophobic ODA molecules onto the GO sheets.[3]

  • Dispersion in Polymer Matrix: Disperse the modified GO (ODA-GO) into the desired polymer matrix using ultrasonication to ensure uniform distribution.[3]

  • Application: Add a curing agent to the mixture and apply it to the substrate using a spray coating technique.[4]

  • Curing: Cure the coated substrate at an appropriate temperature to crosslink the polymer and solidify the coating.

Polyolefin-Based Superhydrophobic Coating (Replica-Molding)

This protocol outlines a method to create superhydrophobic polyolefin surfaces by replicating a textured template.

Materials:

  • Polyolefin (e.g., polypropylene, polyethylene)

  • Metal substrate (e.g., aluminum) to be used as a template

  • Etching solution (e.g., hydrochloric acid)

  • Hot press

Procedure:

  • Template Fabrication: Etch a metal substrate with an appropriate acid to create a micro/nanostructured surface. This will serve as the master mold.

  • Polymer Application: Place polyolefin pellets or film onto the etched metal template.

  • Hot Pressing: Use a hot press to melt the polyolefin and force it to conform to the micro/nanostructure of the template. The temperature and pressure will depend on the specific polyolefin used.

  • Demolding: After cooling, carefully peel the polyolefin film from the metal template. The film will have a negative replica of the template's superhydrophobic texture.

Durability Testing Protocols

The long-term performance and resilience of surface coatings are critical for their practical application. Standardized testing methods are employed to evaluate their durability.

  • Abrasion Resistance: The ASTM D8380 standard test method is used to evaluate the dry abrasion resistance of hydrophobic and omniphobic coatings.[5][6] This involves abrading the coated surface for a specified number of cycles and measuring the change in water contact angle to assess the coating's durability.[5]

  • Chemical Stability: The chemical stability is tested by immersing the coated substrates in solutions of varying pH (e.g., from pH 1 to 14) for an extended period (e.g., 24 hours to several days).[7][8] The water contact angle and sliding angle are measured periodically to determine the coating's resistance to acidic and alkaline environments.[7][8]

  • UV Resistance: UV aging tests are conducted to simulate the effects of long-term sun exposure. Coated samples are placed in a UV weathering chamber and exposed to controlled cycles of UV radiation, temperature, and humidity.[9][10][11] The degradation of the coating is assessed by measuring changes in color, gloss, and hydrophobicity over time.[9]

Visualization of Alternative Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable non-fluorinated alternative to this compound based on key performance requirements.

G cluster_0 Requirement Analysis cluster_1 Alternative Selection start Define Application Requirements hydrophobicity Superhydrophobicity Required? (WCA > 150°, SA < 10°) start->hydrophobicity oleophobicity Oleophobicity Required? hydrophobicity->oleophobicity Yes durability High Mechanical Durability? hydrophobicity->durability No oleophobicity->durability silane Silane-Based Coatings (Good hydrophobicity, moderate oleophobicity) oleophobicity->silane No graphene Graphene Oxide-Based Coatings (High durability, tunable properties) oleophobicity->graphene Yes transparency Optical Transparency Needed? durability->transparency durability->graphene Yes transparency->silane Yes transparency->graphene Yes no_suitable Re-evaluate Requirements or Consider Hybrid Coatings transparency->no_suitable No polyolefin Polyolefin-Based Coatings (Good hydrophobicity, cost-effective)

Caption: Workflow for selecting a this compound alternative.

Signaling Pathway for Surface Coating Selection

The decision-making process for choosing an appropriate surface coating can be visualized as a signaling pathway, where initial requirements trigger a cascade of considerations leading to the selection of an optimal material.

G cluster_input Input Requirements cluster_evaluation Evaluation Criteria cluster_options Coating Alternatives cluster_output Optimal Solution req Primary Need: Hydrophobicity & Oleophobicity env_impact Environmental Impact (Fluorine-Free) req->env_impact performance Performance Metrics (Contact Angle, Sliding Angle) env_impact->performance durability Durability (Abrasion, Chemical, UV) performance->durability cost Cost & Scalability durability->cost silane Silane-Based cost->silane graphene Graphene Oxide-Based cost->graphene polyolefin Polyolefin-Based cost->polyolefin solution Selected Coating System silane->solution graphene->solution polyolefin->solution

References

A Comparative Guide to Fluorinating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Perfluorodecyl Bromide: Initial searches for the efficacy of this compound as a fluorinating agent did not yield evidence of its use in this capacity. This compound is a perfluorinated compound, characterized by highly stable carbon-fluorine bonds, making it generally unreactive for donating fluorine atoms. Its primary applications are in the medical field, such as a contrast agent for imaging and in liquid ventilation, owing to its inertness and high gas-dissolving capacity. The reactivity of perfluoroalkyl halides typically involves the carbon-halogen bond (in this case, C-Br) for perfluoroalkylation reactions, rather than acting as a source of fluoride (B91410) for fluorination.

This guide, therefore, focuses on a comparative analysis of established and widely used fluorinating agents in organic synthesis and drug discovery. The agents are broadly categorized into nucleophilic and electrophilic sources of fluorine.

Comparison of Common Fluorinating Agents

The introduction of fluorine into molecules can significantly alter their biological properties, making fluorination a critical strategy in pharmaceutical and agrochemical research.[1] The choice of fluorinating agent is crucial and depends on the substrate, desired reactivity, and reaction conditions. Fluorinating agents are generally classified as either nucleophilic, providing a fluoride ion (F⁻), or electrophilic, delivering an electrophilic fluorine equivalent ("F⁺").[1][2]

Table 1: Comparison of Nucleophilic Fluorinating Agents

Nucleophilic fluorinating agents are often used for SN2-type reactions, such as the displacement of leaving groups.

Fluorinating AgentFormulaTypical Reaction ConditionsYield (%)Key AdvantagesKey Disadvantages
Diethylaminosulfur Trifluoride (DAST)Et₂NSF₃CH₂Cl₂, -78 °C to rt~70-80Readily available, well-established for deoxyfluorination.[3]Thermally unstable (can be explosive), moisture-sensitive, can cause elimination.[3]
Deoxo-Fluor®(MeOCH₂CH₂)₂NSF₃THF, rt to reflux~80-90More thermally stable and often higher yielding than DAST.[3]More expensive than DAST.[3]
XtalFluor-E®/M®Et₂NSF₂·BF₄ / Me₂NSF₂·BF₄CH₂Cl₂, Et₃N·3HF, 0 °C to rt~85-95Crystalline solids, easy to handle, high yields.Requires an activator (e.g., Et₃N·3HF), higher cost.[3]
Potassium Fluoride (KF)KFVarious polar aprotic solvents, often with phase-transfer catalystsVariableCost-effective.[2]Highly basic, can be hygroscopic, often requires harsh conditions.[2][4]
Cesium Fluoride (CsF)CsFVarious polar aprotic solventsVariableMore reactive than KF, cost-effective.[2]Highly basic, hygroscopic.[2][4]
Table 2: Comparison of Electrophilic Fluorinating Agents

Electrophilic fluorinating agents, often containing an N-F bond, are used to fluorinate electron-rich substrates like enolates, enamines, and aromatic rings.[2]

Fluorinating AgentAbbreviationTypical Reaction ConditionsYield (%)Key AdvantagesKey Disadvantages
Selectfluor®F-TEDA-BF₄Acetonitrile (B52724), various temperaturesHighHighly selective, stable, easy to handle, widely used in industry.[2][5]Expensive, generates amine waste.[4]
N-FluorobenzenesulfonimideNFSIVarious organic solventsHighEconomical, stable, safe, high fluorinating ability, soluble in many solvents.Can require higher temperatures for less reactive substrates.
N-Fluoropyridinium salts (e.g., Umemoto's reagent)NFPyVarious organic solventsVariableReactivity can be tuned by changing substituents on the pyridine (B92270) ring.Can be less stable than other N-F reagents.

Experimental Protocols

General Protocol for Deoxyfluorination using DAST

This protocol is a representative example for the conversion of an alcohol to an alkyl fluoride.

  • Preparation: A solution of the alcohol substrate (1.0 mmol) in an anhydrous solvent such as dichloromethane (B109758) (10 mL) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of DAST: Diethylaminosulfur trifluoride (DAST) (1.1 mmol, 1.1 equivalents) is added dropwise to the cooled solution via syringe.

  • Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature, stirring for an additional 2-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction: The aqueous layer is separated and extracted with dichloromethane (3 x 15 mL).

  • Workup: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired fluorinated compound.

General Protocol for Electrophilic Fluorination using Selectfluor®

This protocol describes a typical fluorination of an electron-rich aromatic compound.

  • Preparation: The aromatic substrate (1.0 mmol) is dissolved in a suitable solvent, commonly acetonitrile (15 mL), in a reaction flask.

  • Addition of Selectfluor®: Selectfluor® (1.2 mmol, 1.2 equivalents) is added to the solution in one portion at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) depending on the reactivity of the substrate. The reaction progress is monitored by TLC or LC-MS.

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any inorganic salts.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the fluorinated aromatic compound.

Visualizations

General Workflow for a Deoxyfluorination Reaction

G Workflow for Deoxyfluorination of an Alcohol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alcohol in Anhydrous Solvent B Cool to -78 °C A->B C Add DAST Dropwise B->C D Stir and Warm to Room Temperature C->D E Quench with Sat. NaHCO₃ D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify via Chromatography G->H I I H->I Final Product: Alkyl Fluoride

Caption: A typical experimental workflow for converting an alcohol to an alkyl fluoride.

Conceptual Comparison of Fluorinating Agents

G Classification of Fluorinating Agents cluster_nucleophilic Nucleophilic (F⁻ Source) cluster_electrophilic Electrophilic ('F⁺' Source) A Fluorinating Agents B DAST A->B C Deoxo-Fluor® A->C D KF / CsF A->D E Selectfluor® A->E F NFSI A->F G N-Fluoropyridinium Salts A->G

Caption: The two main classes of fluorinating agents based on their reactivity.

References

A Spectroscopic Comparison of Fluorinated Alkyl Bromides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the NMR, IR, and Mass Spectrometry data of 1-bromo-2-fluoroethane, 1-bromo-3-fluoropropane, and 1-bromo-4-fluorobutane.

This guide provides a detailed spectroscopic comparison of three fluorinated alkyl bromides: 1-bromo-2-fluoroethane, 1-bromo-3-fluoropropane, and 1-bromo-4-fluorobutane. The information presented is intended to assist researchers, scientists, and professionals in drug development in the identification, characterization, and application of these compounds. The guide includes tabulated quantitative data from Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Introduction to Fluorinated Alkyl Bromides

Fluorinated alkyl bromides are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. A thorough understanding of their spectroscopic properties is crucial for their effective utilization in research and development.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-bromo-2-fluoroethane, 1-bromo-3-fluoropropane, and 1-bromo-4-fluorobutane. This data facilitates a direct comparison of their structural features and spectroscopic fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR provide complementary information.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1-Bromo-2-fluoroethane ~3.6 (dt)Doublet of tripletsJ(H-H) ≈ 6 Hz, J(H-F) ≈ 47 Hz-CH₂Br
~4.6 (dt)Doublet of tripletsJ(H-H) ≈ 6 Hz, J(H-F) ≈ 47 Hz-CH₂F
1-Bromo-3-fluoropropane ~2.2 (dtt)Doublet of triplet of tripletsJ(H-H) ≈ 6 Hz, J(H-F) ≈ 26 Hz-CH₂-
~3.5 (t)TripletJ(H-H) ≈ 6 Hz-CH₂Br
~4.5 (dt)Doublet of tripletsJ(H-H) ≈ 6 Hz, J(H-F) ≈ 47 Hz-CH₂F
1-Bromo-4-fluorobutane ~1.9 (m)Multiplet-CH₂CH₂-
~3.4 (t)TripletJ(H-H) ≈ 6.5 Hz-CH₂Br
~4.5 (dt)Doublet of tripletsJ(H-H) ≈ 6 Hz, J(H-F) ≈ 47 Hz-CH₂F

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
1-Bromo-2-fluoroethane ~33 (d, J(C-F) ≈ 21 Hz)-CH₂Br
~81 (d, J(C-F) ≈ 172 Hz)-CH₂F
1-Bromo-3-fluoropropane ~30 (d, J(C-F) ≈ 5 Hz)-CH₂Br
~32 (d, J(C-F) ≈ 20 Hz)-CH₂-
~82 (d, J(C-F) ≈ 164 Hz)-CH₂F
1-Bromo-4-fluorobutane ~28 (d, J(C-F) ≈ 5 Hz)-CH₂-
~33 (d, J(C-F) ≈ 20 Hz)-CH₂-
~34-CH₂Br
~84 (d, J(C-F) ≈ 164 Hz)-CH₂F

Table 3: ¹⁹F NMR Spectroscopic Data (Solvent: CDCl₃)

CompoundChemical Shift (δ) ppm (Referenced to CFCl₃)Multiplicity
1-Bromo-2-fluoroethane ~ -210Triplet of triplets
1-Bromo-3-fluoropropane ~ -218Triplet of triplets
1-Bromo-4-fluorobutane ~ -218Triplet of triplets
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key absorptions for the fluorinated alkyl bromides are detailed below.

Table 4: Infrared (IR) Spectroscopy Data (Neat)

CompoundWavenumber (cm⁻¹)Assignment
1-Bromo-2-fluoroethane ~2960-2850C-H stretch
~1440C-H bend
~1050C-F stretch
~650C-Br stretch
1-Bromo-3-fluoropropane ~2960-2850C-H stretch
~1440C-H bend
~1050C-F stretch
~650C-Br stretch
1-Bromo-4-fluorobutane ~2950-2860C-H stretch
~1450C-H bend
~1060C-F stretch
~645C-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine is readily identified by the characteristic M+2 isotopic peak.

Table 5: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (M⁺) m/zM+2 Peak m/zKey Fragment Ions m/z
1-Bromo-2-fluoroethane 126/128128 (approx. equal intensity to M⁺)107/109 ([M-F]⁺), 97/99 ([M-C₂H₄]⁺), 47 ([CH₂F]⁺)
1-Bromo-3-fluoropropane 140/142142 (approx. equal intensity to M⁺)111/113 ([M-F]⁺), 61 ([C₃H₆F]⁺), 41 ([C₃H₅]⁺)
1-Bromo-4-fluorobutane 154/156156 (approx. equal intensity to M⁺)125/127 ([M-F]⁺), 75 ([C₄H₈F]⁺), 55 ([C₄H₇]⁺)

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the liquid fluorinated alkyl bromide in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous.

  • Instrumentation : Utilize a standard NMR spectrometer (e.g., 300-500 MHz for ¹H NMR).

  • ¹H NMR Acquisition : Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-250 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a longer acquisition time with more scans (e.g., 128 or more) and a shorter relaxation delay (e.g., 2 seconds) is typically necessary.

  • ¹⁹F NMR Acquisition : Acquire the spectrum using a fluorine-observe pulse sequence. A very wide spectral width may be necessary depending on the instrument and reference compound. Proton decoupling is often employed to simplify the spectra.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C NMR) or an external standard like CFCl₃ (for ¹⁹F NMR).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For neat liquid samples, place a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly onto the ATR crystal.

  • Instrumentation : Use a standard FT-IR spectrometer.

  • Background Spectrum : Record a background spectrum of the clean, empty sample holder (KBr plates or ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum : Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A typical spectral range is 4000-400 cm⁻¹.

  • Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the fluorinated alkyl bromide in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10-100 ppm.

  • Instrumentation : Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions :

    • Injector : Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.

    • Column : A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable.

    • Oven Program : Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200-250 °C) at a rate of 10-20 °C/min to ensure separation of the analyte from any impurities and the solvent.

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 35-200).

    • Source and Transfer Line Temperatures : Typically set to 230 °C and 280 °C, respectively.

  • Data Analysis : Identify the compound based on its retention time and by comparing its mass spectrum to a reference library or by interpreting the fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a fluorinated alkyl bromide.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample Fluorinated Alkyl Bromide NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Compound Structure and Purity NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of fluorinated alkyl bromides.

A Researcher's Guide to the Analysis of Perfluorodecyl Bromide Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Perfluorodecyl bromide, ensuring its purity is paramount. This guide provides a comparative analysis of common analytical techniques for impurity profiling, complete with experimental data, detailed protocols, and a visual workflow to aid in selecting the most appropriate method for your research needs.

This compound is a member of the per- and polyfluoroalkyl substances (PFAS) family, notorious for their environmental persistence. The manufacturing process and subsequent degradation can introduce various impurities that may impact experimental outcomes and product safety. Therefore, robust analytical methods are crucial for their identification and quantification.

Comparison of Analytical Techniques

The primary analytical techniques for the analysis of this compound and its impurities include Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and the type of information it provides.

Analytical TechniquePrincipleCommon Impurities DetectedLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery
LC-MS/MS Separates compounds based on their affinity for a stationary phase and detects them by their mass-to-charge ratio.Unreacted starting materials, shorter and longer chain perfluoroalkyl bromides, and polar degradation products.Low ng/L to µg/L range.[1]Low ng/L to µg/L range.[1]60-110% depending on the matrix and specific impurity.[1]
GC-MS Separates volatile compounds based on their boiling point and partitioning between a stationary phase and a carrier gas, followed by mass-based detection.Volatile and semi-volatile impurities such as residual solvents, shorter-chain perfluoroalkyl bromides, and certain synthesis byproducts.pg/mL to ng/mL range.[2]pg/mL to ng/mL range.[2]70-130% depending on the analyte and matrix.[2]
¹⁹F NMR Spectroscopy Exploits the magnetic properties of the ¹⁹F nucleus to provide structural information and quantification of fluorine-containing compounds.Can identify and quantify all fluorine-containing impurities without the need for reference standards. Particularly useful for novel or unexpected impurities.Generally higher than MS techniques, in the mg/L range.In the mg/L range.Not typically measured in the same way as chromatographic methods; quantification is based on relative signal integrals.

Note: The LOD, LOQ, and recovery values presented are typical for the analysis of long-chain PFAS and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Experimental Workflow for Impurity Analysis

The following diagram illustrates a general workflow for the analysis of impurities in a this compound sample.

This compound Impurity Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution SPE Solid Phase Extraction (SPE) (Optional, for complex matrices) Dissolution->SPE NMR ¹⁹F NMR Analysis Dissolution->NMR Structural Elucidation & Quantification LCMS LC-MS/MS Analysis SPE->LCMS Targeted & Non-targeted Screening GCMS GC-MS Analysis SPE->GCMS Volatile Impurity Screening Identification Impurity Identification LCMS->Identification GCMS->Identification NMR->Identification Quantification Impurity Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound impurity analysis.

Detailed Experimental Protocols

Below are detailed methodologies for the key analytical techniques used in the analysis of this compound impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and selective method ideal for detecting and quantifying trace-level impurities.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as methanol (B129727) or acetonitrile.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • If necessary for complex matrices, perform Solid Phase Extraction (SPE) for sample cleanup and concentration. A weak anion exchange (WAX) SPE cartridge is often suitable for PFAS.

  • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

b. LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column suitable for PFAS analysis (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Methanol.

  • Gradient: A typical gradient would start at 10% B, ramp up to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted impurity analysis. Precursor and product ions for potential impurities should be determined beforehand.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and semi-volatile impurities.

a. Sample Preparation:

  • Prepare a solution of the this compound sample in a volatile solvent like hexane (B92381) or ethyl acetate at a concentration of approximately 1 mg/mL.

  • For some less volatile impurities, derivatization may be necessary to increase their volatility.

b. GC-MS Conditions:

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS System: A single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-650.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

¹⁹F NMR is a powerful tool for identifying and quantifying all fluorine-containing species in a sample without the need for impurity standards.

a. Sample Preparation:

  • Dissolve a precisely weighed amount of the this compound sample (typically 5-10 mg) in a deuterated solvent (e.g., 0.5 mL of acetone-d₆ or chloroform-d).

  • Add a known amount of an internal standard containing fluorine (e.g., trifluorotoluene) for quantification.

  • Transfer the solution to an NMR tube.

b. NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Nucleus: ¹⁹F.

  • Pulse Sequence: A standard single-pulse experiment.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 5-10 seconds to ensure full relaxation for accurate quantification.

  • Number of Scans: 128 or more, depending on the concentration of impurities.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals corresponding to this compound and any impurities. The concentration of each impurity can be calculated relative to the internal standard.

Potential Impurities in this compound

While a definitive and exhaustive list of impurities is dependent on the specific manufacturing process, potential impurities may include:

  • Unreacted Starting Materials: Such as perfluorodecyl iodide if the synthesis involves a halogen exchange reaction.

  • Shorter-chain Perfluoroalkyl Bromides: Resulting from impurities in the starting materials or side reactions.

  • Longer-chain Perfluoroalkyl Bromides: Also originating from impure starting materials.

  • Branched Isomers: Isomeric forms of this compound.

  • Hydrogen-substituted Perfluoroalkanes: For example, ω-hydroperfluorodecane, which can be a byproduct in some synthetic routes.

  • Degradation Products: Formation of perfluorocarboxylic acids (PFCAs) or other smaller fluorinated compounds upon exposure to certain environmental conditions.

Conclusion

The selection of an analytical technique for the analysis of this compound impurities should be guided by the specific research question. LC-MS/MS offers unparalleled sensitivity for targeted analysis of known impurities. GC-MS is a valuable tool for identifying volatile contaminants. ¹⁹F NMR spectroscopy provides a comprehensive and quantitative overview of all fluorinated species present, making it an excellent choice for purity assessment and the identification of unknown impurities. For a complete impurity profile, a combination of these techniques is often the most effective approach.

References

Comparative Analysis of Perfluorodecyl Bromide for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Perfluorodecyl bromide (PFDB), identified by CAS number 307-43-7, is a perfluorocarbon (PFC) of significant interest in the biomedical field. Its unique physicochemical properties, including high density, chemical inertness, and capacity for oxygen dissolution, make it a valuable component in the development of contrast agents for medical imaging and as a vehicle for drug delivery. This guide provides a comparative analysis of this compound against a common alternative, Perfluorooctyl bromide (PFOB), supported by experimental data and protocols to inform researchers and scientists in their selection of materials for therapeutic and diagnostic applications.

Physicochemical Properties: this compound vs. Perfluorooctyl Bromide

A clear understanding of the fundamental properties of these compounds is crucial for their application. The following table summarizes the key physicochemical data for this compound and its shorter-chain analogue, Perfluorooctyl bromide.

PropertyThis compound (CAS 307-43-7)Perfluorooctyl Bromide (CAS 423-55-2)
Molecular Formula C10BrF21C8BrF17
Molecular Weight 598.98 g/mol [1]498.96 g/mol
Density 1.862 g/mL[1]1.918 g/mL
Boiling Point 184-185°C[1][2]142-143°C
Melting Point 55°C[1][2]-15°C
Refractive Index 1.29 @ 25°C[2]~1.3

The longer carbon chain of this compound results in a higher molecular weight, boiling point, and melting point compared to Perfluorooctyl bromide. These differences can influence the stability and in vivo behavior of nanoemulsions formulated with these PFCs.

Performance in Biomedical Applications: A Comparative Overview

Both PFDB and PFOB are extensively used in the formulation of nanoemulsions for a variety of biomedical purposes, including as contrast agents for ultrasound and 19F Magnetic Resonance Imaging (MRI), as well as for drug and gene delivery.[3][4][5][6] The choice between them often depends on the specific requirements of the application, such as desired particle size, stability, and in vivo kinetics.

Perfluorocarbons are key components in creating stable nanoemulsions that can serve as platforms for theranostics, combining therapeutic delivery with diagnostic imaging.[3][5] The stability of these emulsions is a critical factor, and it has been noted that semifluorinated alkanes can significantly stabilize fluorocarbon-in-water emulsions, a principle that applies to formulations containing either PFDB or PFOB.[7]

While direct comparative studies detailing the performance differences between PFDB and PFOB are not extensively available in the public domain, inferences can be drawn from their properties. The lower volatility of PFDB, suggested by its higher boiling point, may contribute to enhanced stability of nanoemulsions, which is a critical attribute for in vivo applications.

Experimental Protocols for Nanoemulsion Formulation

The effective use of this compound and its alternatives in research and development necessitates robust and reproducible experimental protocols. Below is a generalized methodology for the preparation of perfluorocarbon nanoemulsions, which can be adapted for specific research needs.

Objective: To formulate a stable perfluorocarbon nanoemulsion for imaging or drug delivery applications.

Materials:

  • This compound (or Perfluorooctyl bromide)

  • Surfactant (e.g., Pluronic F-68, Zonyl FSP)

  • Co-surfactant/stabilizer (e.g., Miglyol 812N, safflower oil)

  • Deionized water or buffer solution

  • Active Pharmaceutical Ingredient (API) or imaging agent (if applicable)

Equipment:

  • High-shear homogenizer or sonicator (e.g., BRANSON microtip sonicator)

  • Dynamic Light Scattering (DLS) instrument for particle size analysis

  • Zeta potential analyzer

  • Planetary centrifugal mixer

Generalized Protocol:

  • Preparation of the Oil Phase: The perfluorocarbon (e.g., this compound) is mixed with any lipophilic components, such as a co-surfactant or an oil-soluble drug.

  • Preparation of the Aqueous Phase: The surfactant is dissolved in deionized water or a suitable buffer.

  • Pre-emulsification: The oil phase is added to the aqueous phase and subjected to high-speed mixing using a planetary mixer or vortexing to form a coarse emulsion.[8][9]

  • Homogenization: The coarse emulsion is then processed using a high-pressure homogenizer or a sonicator to reduce the droplet size to the nanometer range.[9][10] Sonication is often performed in an ice bath to prevent overheating.[9]

  • Characterization: The resulting nanoemulsion is characterized for particle size, polydispersity index (PDI), and zeta potential using DLS.[8]

  • Stability Assessment: The long-term stability of the nanoemulsion is evaluated by monitoring changes in particle size and PDI over time at different storage conditions.[8]

This protocol serves as a foundational method. Specific parameters such as sonication time, power, and surfactant concentration should be optimized for each specific formulation to achieve the desired characteristics.[9][10]

Visualizing Experimental Processes

To further clarify the experimental workflow, the following diagrams created using Graphviz illustrate the key processes involved in nanoemulsion formulation and stability testing.

G cluster_prep Phase Preparation cluster_emuls Emulsification Process cluster_char Characterization A Perfluorocarbon (e.g., PFDB) E Combine & Mix (Vortex/Planetary Mixer) A->E B Lipophilic Components (Co-surfactant, API) B->E C Surfactant C->E D Aqueous Solution (Water, Buffer) D->E F High-Energy Homogenization (Sonication/Microfluidizer) E->F Coarse Emulsion G Nanoemulsion Product F->G Fine Nanoemulsion H Particle Size (DLS) G->H I Zeta Potential G->I J Stability Analysis G->J

Caption: Workflow for perfluorocarbon nanoemulsion formulation and characterization.

G start Formulated Nanoemulsion storage Store at Varied Conditions (e.g., 4°C, 25°C) start->storage measurement Periodic Measurement: - Particle Size (DLS) - Polydispersity Index (PDI) storage->measurement Time Points (Day 1, 7, 30...) analysis Data Analysis: Plot Size/PDI vs. Time measurement->analysis end Determine Shelf-Life analysis->end

Caption: Logical flow for assessing the long-term stability of nanoemulsions.

References

A Comparative Analysis of the Biological Inertness of Perfluorodecyl Bromide and Other Perfluorocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological inertness of perfluorodecyl bromide against other commonly studied perfluorocarbons (PFCs). Given the limited direct experimental data on this compound, this analysis leverages structure-activity relationships and data from analogous PFCs to provide a comprehensive overview for researchers in drug development and material science.

Introduction to Perfluorocarbons and Biological Inertness

Perfluorocarbons (PFCs) are synthetic compounds characterized by the replacement of hydrogen atoms with fluorine on a carbon backbone. This high degree of fluorination imparts unique physicochemical properties, including high gas solubility, chemical stability, and both hydrophobicity and lipophobicity. These characteristics have made them valuable in a range of biomedical applications, from oxygen therapeutics to medical imaging contrast agents. A critical parameter for the in vivo application of PFCs is their biological inertness, which encompasses low cytotoxicity, minimal inflammatory response, and resistance to protein adsorption. While generally considered biologically inert, subtle differences in the structure of PFCs, such as chain length and the presence of functional groups, can influence their interaction with biological systems.

Comparative Cytotoxicity of Perfluorocarbons

The cytotoxic potential of PFCs is a key indicator of their biological inertness. In vitro cytotoxicity assays are fundamental in assessing the impact of these compounds on cell viability. The primary method for evaluating poorly water-soluble substances like PFCs is the direct contact test, as specified in ISO 10993-5.

Studies on a range of perfluorinated carboxylic acids (PFCAs) have demonstrated a clear structure-activity relationship: cytotoxicity tends to increase with the length of the perfluorocarbon chain up to a certain point.[1][2][3][4][5][6] For instance, EC50 values (the concentration at which 50% of the maximum effect is observed) have been shown to decrease as the fluorocarbon chain elongates from C6 to C14.[1][2] This suggests that this compound, a 10-carbon PFC, would likely exhibit a moderate level of cytotoxicity compared to shorter-chain PFCs.

Below is a summary of the in vitro cytotoxicity of various PFCs. It is important to note the absence of direct data for this compound; its probable cytotoxicity is inferred from the established trend.

Table 1: Comparative in Vitro Cytotoxicity of Various Perfluorocarbons

CompoundChemical FormulaCarbon Chain LengthCell LineCytotoxicity Metric (EC50/CC30 in µM)Reference
Perfluorohexanoic Acid (PFHxA)C6HF11O26HCT116>1000[1][2]
Perfluoroheptanoic Acid (PFHpA)C7HF13O27HCT116~800[1][2]
Perfluorooctanoic Acid (PFOA)C8HF15O28HCT116~400[1][2]
Perfluorononanoic Acid (PFNA)C9HF17O29HCT116~100[1][2]
Perfluorodecanoic Acid (PFDA) C10HF19O2 10 HCT116 ~50 [1][2]
Perfluorododecanoic Acid (PFDoA)C12HF23O212HCT116~45[1][2]
Perfluorotetradecanoic Acid (PFTeDA)C14HF27O214HCT116~40[1][2]

Note: Data for perfluorodecanoic acid is used as a proxy for this compound due to the same carbon chain length.

G cluster_0 Structure-Activity Relationship: PFC Chain Length and Cytotoxicity Short Chain (C4-C6) Short Chain (C4-C6) Medium Chain (C7-C9) Medium Chain (C7-C9) Short Chain (C4-C6)->Medium Chain (C7-C9) Increasing Cytotoxicity Long Chain (C10-C14) Long Chain (C10-C14) Medium Chain (C7-C9)->Long Chain (C10-C14) Increasing Cytotoxicity Very Long Chain (>C14) Very Long Chain (>C14) Long Chain (C10-C14)->Very Long Chain (>C14) Plateau/Slight Decrease

PFC Chain Length vs. Cytotoxicity

Inflammatory Response and Signaling Pathways

PFCs are generally characterized by their anti-inflammatory properties. Studies have shown that they can attenuate inflammatory responses by inhibiting the activation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to a reduction in the production of pro-inflammatory cytokines.

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. PFCs have been shown to suppress the degradation of IκB, thereby inhibiting NF-κB activation.

Inflammatory Stimulus Inflammatory Stimulus IKK Activation IKK Activation Inflammatory Stimulus->IKK Activation IkB Degradation IkB Degradation IKK Activation->IkB Degradation NF-kB Nuclear Translocation NF-kB Nuclear Translocation IkB Degradation->NF-kB Nuclear Translocation Gene Transcription Gene Transcription NF-kB Nuclear Translocation->Gene Transcription PFCs PFCs PFCs->IkB Degradation Inhibition

Inhibition of NF-κB Pathway by PFCs

Protein Adsorption on Perfluorocarbon Surfaces

The interaction of PFCs with proteins is another critical aspect of their biological inertness. Protein adsorption onto the surface of PFC emulsions or devices can trigger a range of biological responses, including immune reactions and coagulation. The extent of protein adsorption is influenced by the surface chemistry of the PFC and the properties of the protein.

Studies have indicated that protein adsorption on PFC surfaces is related to the chain length of the perfluorocarbon.[7][8][9] Longer-chain PFCs may exhibit increased protein binding due to stronger hydrophobic interactions. Therefore, it is plausible that this compound would have a higher propensity for protein adsorption compared to shorter-chain PFCs like perfluorohexane.

Table 2: Protein Adsorption on Various Surfaces (Illustrative)

SurfaceProteinAdsorbed Amount (ng/cm²)Reference
Hydrophilic SilicaAlbumin~150[7]
Hydrophobic (Methyl-terminated)Albumin~350[7]
Perfluoroalkyl-terminated SAMFibrinogenVariable (dependent on packing)[9]
Perfluorodecalin interfaceHuman Serum AlbuminAdsorption observed[10]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from ISO 10993-5 and is suitable for assessing the cytotoxicity of PFCs.

1. Cell Culture:

  • Culture a suitable cell line (e.g., L929, Balb/c 3T3) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

2. Direct Contact with PFCs:

  • Carefully remove the culture medium from the wells.

  • Add the PFC test substance directly to the cell monolayer. The volume should be sufficient to cover the cells (e.g., 50 µL for a 96-well plate).

  • A negative control (culture medium only) and a positive control (e.g., dilute sodium lauryl sulfate) should be included.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

3. MTT Assay:

  • After the incubation period, carefully remove the PFC.

  • Add 100 µL of fresh culture medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well.

  • Agitate the plate on a shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate cell viability as a percentage of the negative control.

  • A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.

G Cell Seeding Cell Seeding PFC Exposure PFC Exposure Cell Seeding->PFC Exposure MTT Addition MTT Addition PFC Exposure->MTT Addition Incubation Incubation MTT Addition->Incubation Solubilization Solubilization Incubation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading

MTT Assay Workflow

Conclusion

The biological inertness of perfluorocarbons is a key determinant of their suitability for biomedical applications. While direct experimental data for this compound is limited, evidence from structurally similar PFCs and established structure-activity relationships provides valuable insights. The cytotoxicity of PFCs generally increases with carbon chain length, suggesting that this compound may exhibit moderate cytotoxicity compared to its shorter-chain counterparts. Similarly, protein adsorption may be more pronounced with longer-chain PFCs. The anti-inflammatory effects of PFCs are well-documented and are attributed to the inhibition of key signaling pathways like NF-κB. Further direct comparative studies on this compound are warranted to definitively establish its biocompatibility profile. This guide provides a framework for researchers to make informed decisions regarding the selection and application of PFCs in their research and development endeavors.

References

A Comparative Guide to Perfluorodecyl Bromide in Research: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research, particularly in the fields of drug development, cell culture, and in vivo imaging, the choice of reagents can significantly impact experimental outcomes and budget allocations. Perfluorodecyl bromide (PFDB), a member of the perfluorocarbon (PFC) family, has emerged as a valuable tool due to its unique gas-dissolving capabilities. This guide provides a comprehensive cost-benefit analysis of using PFDB in research, comparing its performance with key alternatives, and offering detailed experimental protocols for its application.

Executive Summary

This compound is a dense, inert liquid renowned for its high capacity to dissolve respiratory gases like oxygen and carbon dioxide. This property makes it a critical component in the formulation of perfluorocarbon-based oxygen carriers (PFOCs), which are instrumental in mitigating hypoxia in various research models. While PFDB offers distinct advantages in terms of emulsion stability, its higher cost and limited specific toxicity data compared to its more prevalent alternative, Perfluorooctyl bromide (PFOB), necessitate a careful evaluation by researchers. This guide presents a data-driven comparison to aid in making an informed decision.

Performance Comparison: PFDB vs. Alternatives

The primary alternatives to this compound in research applications are other perfluorocarbons, most notably Perfluorooctyl bromide (PFOB) and Perfluorodecalin (PFD). The selection of a suitable PFC often depends on the specific experimental requirements, including desired oxygen carrying capacity, emulsion stability, and cost constraints.

Physical and Chemical Properties

A comparison of the key physical and chemical properties of PFDB, PFOB, and PFD is crucial for understanding their behavior in experimental settings.

PropertyThis compound (PFDB)Perfluorooctyl bromide (PFOB)Perfluorodecalin (PFD)
Molecular Formula C₁₀BrF₂₁C₈BrF₁₇C₁₀F₁₈
Molecular Weight 598.98 g/mol [1][2]498.96 g/mol [3]462.08 g/mol [4][5]
Density 1.862 g/mL @ 25 °C[2]1.94 g/mL @ 16 °C[6]1.908 g/mL @ 25 °C[5][7]
Boiling Point 185 °C[2]144 °C[6]142 °C[5][7]
Melting Point 55 °C[2]7 °C[6]-10 °C[5][7]
Oxygen Carrying Capacity

The defining characteristic of these PFCs for many research applications is their ability to dissolve and transport oxygen.

PerfluorocarbonOxygen Solubility (mL O₂ / 100 mL PFC)
Perfluorooctyl bromide (PFOB)~50
Perfluorodecalin (PFD)~40
Biocompatibility and Toxicity

Perfluorocarbons are generally considered biologically inert and biocompatible.[4] However, understanding their relative toxicity is crucial for in vivo studies.

CompoundToxicity Data
This compound (PFDB) Specific LD50 data is not readily available in the reviewed literature. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1]
Perfluorooctyl bromide (PFOB) Intravenous LD50 (mouse): 14,720 mg/kg. It is also classified as an irritant.[6]

The lack of specific LD50 data for PFDB is a notable gap in its safety profile compared to PFOB.

Cost Analysis

The cost of research-grade chemicals is a significant factor in experimental design. The following table provides an approximate cost comparison based on currently available supplier information. Prices can vary between suppliers and are subject to change.

CompoundPurityQuantityApproximate Price (USD)Price per Gram (USD)
This compound (PFDB) 98%5 g$95[2]$19.00
98%25 g$295[2]$11.80
98%100 g$925[2]$9.25
Perfluorooctyl bromide (PFOB) 99.5%25 g$105[6]$4.20
99.5%100 g$308[6]$3.08
99.9% (Certified)5 mL (~9.35 g)--
Perfluorodecalin (PFD) 90%250 g$175[8]$0.70
90%500 g$305[8]$0.61
98%25 g$45[9]$1.80
98%100 g$125[9]$1.25

From this data, it is evident that Perfluorodecalin is the most cost-effective option, while this compound is the most expensive among the three, particularly in smaller quantities.

Experimental Protocols

The effective use of this compound and its alternatives in research often involves their formulation into stable emulsions. These emulsions allow the hydrophobic PFCs to be dispersed in aqueous environments, such as cell culture media or for intravenous injection.

Preparation of Perfluorocarbon Emulsions

This protocol describes a general method for preparing PFC emulsions using high-pressure homogenization, a common technique for creating stable nanoemulsions.

Materials:

  • Perfluorocarbon (PFDB, PFOB, or PFD)

  • Surfactant (e.g., egg yolk phospholipid, Pluronic F-68)

  • Glycerol (B35011) (osmotic agent)

  • Phosphate-buffered saline (PBS)

  • High-pressure homogenizer

Procedure:

  • Prepare the aqueous phase: Dissolve the surfactant and glycerol in PBS. The concentration of the surfactant will depend on the specific PFC and desired emulsion characteristics.

  • Coarse emulsion formation: Add the perfluorocarbon to the aqueous phase. Vigorously mix the two phases using a high-speed blender or rotor-stator homogenizer to form a coarse emulsion.

  • High-pressure homogenization: Pass the coarse emulsion through a high-pressure homogenizer. The pressure and number of passes will need to be optimized to achieve the desired droplet size and polydispersity. Typical pressures range from 10,000 to 20,000 psi.

  • Sterilization: For in vivo applications, the resulting nanoemulsion should be sterilized, for example, by filtration through a 0.22 µm filter or by autoclaving if the components are heat-stable.

  • Characterization: Characterize the emulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Measurement of Oxygen Carrying Capacity

This protocol outlines an enzymatic method for determining the oxygen content of a perfluorocarbon emulsion.[7][10][11]

Materials:

  • Perfluorocarbon emulsion

  • Glucose oxidase

  • Peroxidase

  • o-dianisidine dihydrochloride (B599025) (chromogenic substrate)

  • Glucose solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture: In a cuvette, combine a known volume of the perfluorocarbon emulsion with a solution containing glucose, glucose oxidase, peroxidase, and o-dianisidine.

  • Initiate the reaction: The glucose oxidase will catalyze the oxidation of glucose by the dissolved oxygen in the emulsion.

  • Colorimetric measurement: The hydrogen peroxide produced in the first reaction is then used by peroxidase to oxidize the o-dianisidine, resulting in a colored product.

  • Spectrophotometric analysis: Measure the absorbance of the solution at the appropriate wavelength for the oxidized chromogen.

  • Quantification: The amount of oxygen consumed is proportional to the amount of colored product formed, which can be quantified using a standard curve.

Signaling Pathways and Experimental Workflows

Perfluorocarbons, by virtue of their ability to deliver oxygen, can influence cellular signaling pathways that are sensitive to oxygen levels. One such critical pathway is the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.

HIF-1α Signaling Pathway in Hypoxia and Reoxygenation

Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. The introduction of a PFOC can reoxygenate the hypoxic tissue, leading to the degradation of HIF-1α and a subsequent shift in gene expression. A recent study has shown that a novel perfluorocarbon-based oxygenation therapy can alleviate hypoxic brain injury by inhibiting HIF-1α.[12]

HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_reoxygenation Reoxygenation with PFOC Normoxia_Node Normoxia (Sufficient O₂) PHD Prolyl Hydroxylases (PHD) Normoxia_Node->PHD activates HIF-1α_hydroxylation HIF-1α_hydroxylation PHD->HIF-1α_hydroxylation hydroxylates VHL von Hippel-Lindau (VHL) protein Proteasomal_Degradation Proteasomal Degradation VHL->Proteasomal_Degradation targets for HIF-1α_hydroxylation->VHL binds to Hypoxia_Node Hypoxia (Low O₂) Hypoxia_Node->PHD inhibits HIF-1α_stabilization HIF-1α Stabilization HIF-1_Complex HIF-1 Complex HIF-1α_stabilization->HIF-1_Complex HIF-1β HIF-1β HIF-1β->HIF-1_Complex Nucleus Nucleus HIF-1_Complex->Nucleus translocates to HRE Hypoxia Response Elements (HRE) Nucleus->HRE Target_Genes Target Gene Transcription (e.g., VEGF, BNIP3) HRE->Target_Genes activates PFOC Perfluorocarbon Oxygen Carrier (PFOC) O2_Delivery O₂ Delivery PFOC->O2_Delivery O2_Delivery->PHD restores activity HIF-1α HIF-1α HIF-1α->HIF-1α_hydroxylation HIF-1α->HIF-1α_stabilization

HIF-1α signaling under different oxygen conditions.
Experimental Workflow for Ultrasound Imaging with PFC Nanoemulsions

Perfluorocarbon nanoemulsions are also utilized as contrast agents in ultrasound imaging. Their high acoustic impedance mismatch with surrounding tissues enhances the ultrasound signal. The following workflow outlines a typical experiment using PFC nanoemulsions for tumor imaging.

Ultrasound Imaging Workflow Start Start PFC_Nanoemulsion_Prep Prepare PFC Nanoemulsion Start->PFC_Nanoemulsion_Prep Animal_Model_Prep Prepare Animal Model (e.g., tumor xenograft) Start->Animal_Model_Prep IV_Injection Intravenous Injection of PFC Nanoemulsion PFC_Nanoemulsion_Prep->IV_Injection Animal_Model_Prep->IV_Injection Accumulation Accumulation in Tumor (EPR Effect) IV_Injection->Accumulation Ultrasound_Imaging Ultrasound Imaging (B-mode, Doppler) Accumulation->Ultrasound_Imaging Data_Analysis Image and Data Analysis Ultrasound_Imaging->Data_Analysis End End Data_Analysis->End

Workflow for in vivo ultrasound imaging using PFCs.

Conclusion

This compound is a potent oxygen carrier with demonstrated utility in stabilizing perfluorocarbon emulsions for research applications. Its primary drawback is its significantly higher cost compared to alternatives like Perfluorooctyl bromide and Perfluorodecalin. The lack of extensive, publicly available toxicity data for PFDB is another point of consideration for researchers planning in vivo studies.

Benefit Summary:

  • High Gas Solubility: Effective for oxygen and carbon dioxide transport.

  • Emulsion Stability: Can enhance the stability of PFOC formulations.

  • Biological Inertness: Generally biocompatible for in vitro and in vivo applications.

Cost/Drawback Summary:

  • High Cost: Significantly more expensive than PFOB and PFD.

  • Limited Toxicity Data: Less comprehensive safety profile compared to PFOB.

  • Higher Melting Point: May require heating for handling and formulation.

For researchers prioritizing emulsion stability and willing to accommodate a higher budget, PFDB can be a valuable tool. However, for applications where cost is a major constraint and a well-characterized safety profile is paramount, Perfluorooctyl bromide and Perfluorodecalin present more pragmatic alternatives. The choice ultimately depends on a careful weighing of the specific experimental needs against the economic and safety considerations outlined in this guide.

References

A Comparative Analysis of Environmental Persistence: Perfluorodecyl Bromide vs. PFOS

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of environmental persistence data for Perfluorodecyl bromide (PFDB) presents a significant challenge in its direct comparison to the well-documented, highly persistent Perfluorooctanesulfonic acid (PFOS). While PFOS has been extensively studied and is recognized for its extreme stability in the environment, PFDB, a brominated perfluoroalkane, remains largely uncharacterized in terms of its environmental fate. This guide provides a comparative overview based on the wealth of available data for PFOS and infers the likely persistence of PFDB based on the general characteristics of per- and polyfluoroalkyl substances (PFAS) and brominated compounds.

Data Summary: A Tale of Two Compounds

ParameterThis compound (PFDB)Perfluorooctanesulfonic acid (PFOS)Notes
Chemical Structure C₁₀F₂₁BrC₈F₁₇SO₃HPFDB is a fully fluorinated alkyl bromide, while PFOS is a fully fluorinated sulfonic acid. The carbon-fluorine bond is exceptionally strong, contributing to the high persistence of both classes of compounds.
Biodegradation Data not available. As a perfluorinated compound, significant biodegradation is considered unlikely.Highly resistant to microbial degradation under both aerobic and anaerobic conditions.[1][2] Some studies have shown limited biodegradation by specific microbial strains under specific conditions.[3][4][5]The perfluorinated nature of these molecules makes them resistant to microbial attack.
Photolysis Data not available. The carbon-bromine bond is susceptible to photolysis, but the overall molecule is expected to be persistent.Generally resistant to direct photolysis in the environment.[6][7] Some studies show potential for photodegradation under specific laboratory conditions, such as with high-energy UV light.[8][9]The extreme stability of the C-F bond in PFOS makes it resistant to breakdown by sunlight.
Hydrolysis Data not available. The C-Br bond in alkyl bromides can undergo hydrolysis, but the perfluorinated chain may hinder this process.Extremely resistant to hydrolysis. A study on PFOS showed an estimated environmental half-life of greater than 41 years in water.[10]The strong chemical bonds in PFOS make it stable in water.
Environmental Half-Life Data not available.Estimated half-life in water is greater than 41 years.[10] The half-life in humans is estimated to be around 3.4 to 5.4 years.[11][12][13]The long half-life of PFOS contributes to its global distribution and accumulation in the environment and biota.
Bioaccumulation Potential Data not available. Brominated flame retardants, a related class of compounds, are known to be bioaccumulative.Known to bioaccumulate in humans and wildlife, particularly in blood serum, kidney, and liver.[6]PFOS is found in organisms worldwide, indicating its potential to move up the food chain.

Experimental Protocols: Assessing Environmental Persistence

Standardized experimental protocols are crucial for determining the environmental fate of chemical substances. The following outlines the methodologies that would be employed to assess the persistence of a compound like this compound, drawing on established methods for PFAS analysis.

Biodegradation Testing
  • Ready Biodegradability (OECD 301): This series of tests assesses the potential for a substance to be rapidly and completely biodegraded by microorganisms. Samples of activated sludge containing a mixed population of microorganisms are incubated with the test substance in a mineral medium. Biodegradation is measured by parameters such as oxygen consumption or carbon dioxide production over a 28-day period.

  • Inherent Biodegradability (OECD 302): These tests are designed to assess whether a chemical has any potential for biodegradation. They employ a higher concentration of microorganisms and a longer incubation period than ready biodegradability tests.

  • Simulation Tests (e.g., OECD 308, 309): These tests simulate environmental compartments like water-sediment systems or surface water to determine the biodegradation rate under more realistic conditions. Radiolabeled test substances are often used to trace the fate of the compound and its degradation products.

Photolysis Testing
  • Direct Photolysis in Water (OECD 316): This protocol determines the rate of photochemical transformation of a substance in water exposed to simulated or natural sunlight. The test substance is dissolved in purified water and irradiated, with its concentration monitored over time. Quantum yield, a measure of the efficiency of the photochemical process, is calculated.

Hydrolysis Testing
  • Hydrolysis as a Function of pH (OECD 111): This test evaluates the abiotic degradation of a substance in aqueous solutions at different pH values (typically 4, 7, and 9) and temperatures. The concentration of the test substance is measured over time to determine the hydrolysis rate constant and half-life.

Logical Workflow for Comparative Persistence Assessment

The following diagram illustrates a logical workflow for comparing the environmental persistence of two chemical compounds, such as this compound and PFOS. This process highlights the key experimental and data analysis steps required for a comprehensive assessment.

cluster_0 Compound A (e.g., PFDB) cluster_1 Compound B (e.g., PFOS) A_biodegradation Biodegradation Studies (OECD 301, 302, 308, 309) Data_Analysis Comparative Data Analysis (Half-life, Degradation Rates) A_biodegradation->Data_Analysis A_photolysis Photolysis Studies (OECD 316) A_photolysis->Data_Analysis A_hydrolysis Hydrolysis Studies (OECD 111) A_hydrolysis->Data_Analysis B_biodegradation Biodegradation Studies (OECD 301, 302, 308, 309) B_biodegradation->Data_Analysis B_photolysis Photolysis Studies (OECD 316) B_photolysis->Data_Analysis B_hydrolysis Hydrolysis Studies (OECD 111) B_hydrolysis->Data_Analysis Data_Collection Data Collection & Literature Review Data_Collection->A_biodegradation Data_Collection->A_photolysis Data_Collection->A_hydrolysis Data_Collection->B_biodegradation Data_Collection->B_photolysis Data_Collection->B_hydrolysis Risk_Assessment Environmental Risk Assessment Data_Analysis->Risk_Assessment Conclusion Conclusion on Relative Persistence Risk_Assessment->Conclusion

Caption: Workflow for comparing the environmental persistence of two chemical compounds.

Conclusion: An Urgent Need for Data on this compound

The environmental persistence of PFOS is well-established, with extensive research demonstrating its extreme stability and resistance to degradation.[6][14][15][16] This has led to global concern and regulatory action to limit its use and release into the environment. In contrast, this compound remains a data-poor substance. While its chemical structure, a perfluorinated alkyl chain with a bromine substituent, suggests a high potential for persistence, the lack of empirical data makes a definitive comparison with PFOS impossible.

The carbon-bromine bond is generally more susceptible to degradation than the carbon-fluorine bond, which could imply that PFDB might be less persistent than fully fluorinated alkanes of a similar chain length. However, the strong electron-withdrawing effect of the perfluorinated chain could significantly stabilize the C-Br bond, making it more resistant to cleavage.

Given the widespread environmental contamination caused by other persistent organic pollutants, including various PFAS and brominated flame retardants, the absence of data on the environmental fate of this compound is a critical knowledge gap. Further research employing standardized testing protocols is urgently needed to accurately assess its persistence, bioaccumulation potential, and overall environmental risk to enable a scientifically sound comparison with PFOS and other well-characterized persistent compounds.

References

Comparative Toxicity of Brominated vs. Iodinated Perfluorocarbons: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the toxicity of brominated and iodinated perfluorocarbons (PFCs), offering valuable insights for researchers, scientists, and drug development professionals. The following sections present quantitative toxicity data, detailed experimental protocols for key assays, and a visualization of a key signaling pathway involved in PFC-induced toxicity.

Quantitative Toxicity Data

A critical aspect of evaluating the safety profile of brominated and iodinated PFCs is their acute toxicity. The following table summarizes the median lethal dose (LD50) values for perfluorooctyl bromide and perfluorooctyl iodide in mice, providing a direct comparison of their acute toxicity upon intravenous administration.

CompoundChemical FormulaHalogenLD50 (Mouse, Intravenous)Reference
Perfluorooctyl BromideC8F17BrBromine14,720 mg/kgRTECS (Register of Toxic Effects of Chemical Substances)
Perfluorooctyl IodideC8F17IIodine7,500 mg/kgRTECS (Register of Toxic Effects of Chemical Substances)

This data indicates that, under these specific experimental conditions, perfluorooctyl iodide is demonstrably more acutely toxic than perfluorooctyl bromide, as evidenced by its lower LD50 value.

Experimental Protocols

The assessment of perfluorocarbon toxicity relies on a variety of standardized in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments relevant to the data presented and the broader toxicological evaluation of these compounds.

In Vivo Acute Toxicity Testing (LD50 Determination)

This protocol is designed to determine the median lethal dose (LD50) of a substance, providing a quantitative measure of its acute toxicity.

  • Test Animals: Typically, mice or rats are used. For the data presented above, mice were the test subjects.

  • Administration Route: The substance is administered via a clinically relevant route. In this case, intravenous injection was used to ensure direct systemic exposure.

  • Dose Groups: A range of dose levels of the test substance is administered to different groups of animals. A control group receives a vehicle solution (e.g., saline).

  • Observation Period: Following administration, the animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.

  • Data Analysis: The mortality data from the different dose groups is statistically analyzed to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the animals.

In Vitro Cytotoxicity Assays

In vitro assays are crucial for screening the cytotoxic potential of compounds on cultured cells.

  • Cell Lines: Human cell lines are often used to assess potential human toxicity. For example, human microvascular endothelial cells (HMVEC) can be used to study vascular toxicity.[1]

  • Exposure Conditions: Cells are exposed to a range of concentrations of the test compound for a defined period (e.g., 1 to 24 hours).

  • Endpoint Measurement:

    • MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert the MTT reagent into a purple formazan (B1609692) product, which is quantified spectrophotometrically. A decrease in formazan production indicates reduced cell viability.

    • Neutral Red Uptake Assay: This assay assesses cell membrane integrity. Viable cells take up the neutral red dye into their lysosomes. The amount of dye extracted from the cells is proportional to the number of viable cells.

    • Reactive Oxygen Species (ROS) Detection: Probes like dihydroethidium (B1670597) are used to measure the intracellular production of ROS.[1] An increase in fluorescence indicates oxidative stress.[1]

Cellular Signaling Pathway: Oxidative Stress-Induced Apoptosis

Exposure to halogenated perfluorocarbons can induce cellular damage through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent programmed cell death, or apoptosis. The diagram below illustrates a simplified signaling pathway for this process.

PFC_Toxicity_Pathway cluster_0 Cellular Exposure cluster_1 Oxidative Stress Induction cluster_2 Apoptotic Signaling Cascade cluster_3 Cellular Outcome PFC Brominated or Iodinated Perfluorocarbons ROS Increased Reactive Oxygen Species (ROS) PFC->ROS LipidPerox Lipid Peroxidation ROS->LipidPerox Antioxidant Depletion of Antioxidant Defenses ROS->Antioxidant p53 p53 Activation ROS->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: PFC-induced oxidative stress leading to apoptosis.

This guide highlights the greater acute toxicity of iodinated perfluorocarbons compared to their brominated counterparts based on available LD50 data. The provided experimental protocols offer a framework for further toxicological assessment, and the signaling pathway diagram illustrates a key mechanism of PFC-induced cell death. This information is intended to support informed decision-making in research and development involving these compounds.

References

Performance Review of Perfluorodecyl Bromide in Fluoropolymer Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Perfluorodecyl bromide as a chain transfer agent (CTA) in fluoropolymer synthesis, benchmarked against other common alternatives. The information presented is based on available experimental data and is intended to assist researchers in selecting the appropriate CTA for their specific polymerization needs.

Executive Summary

This compound is a member of the perfluoroalkyl bromide class of chain transfer agents utilized in radical polymerization to control the molecular weight of the resulting polymers. Its performance is characterized by its chain transfer constant (Cт), which dictates its efficiency in mediating the polymerization process. While direct quantitative data for this compound is limited in publicly accessible literature, its performance can be inferred from shorter-chain analogs. This guide compares its expected performance with that of perfluoroalkyl iodides and agents used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, such as xanthates and dithiocarbamates.

Data Presentation: Comparison of Chain Transfer Agents

The following table summarizes the performance of various chain transfer agents in the radical polymerization of vinylidene fluoride (B91410) (VDF), a common fluoromonomer. It is important to note that the data is compiled from different studies with varying experimental conditions, which may affect the direct comparability of the values.

Chain Transfer Agent (CTA)CTA TypeMonomerChain Transfer Constant (Cт)Molecular Weight (Mn) ControlPolydispersity Index (PDI / Đ)Monomer ConversionReference
Perfluorohexyl Bromide (C6F13Br) Perfluoroalkyl BromideVDF0.08 at 120 °C[1][2]Moderate> 1.5High[1][2]
Perfluorohexyl Iodide (C6F13I) Perfluoroalkyl IodideVDF0.8 at 120 °C[1]Good1.2 - 1.5[1]High[1]
Perfluorohexyl Iodide (C6F13I) Perfluoroalkyl IodideVDF7.4 at 74 °C[3]Good~1.35[3]~80%[3][3]
Xanthates RAFT AgentVDF-Good, but can be limited at high DP[4]≤ 1.5[5][6]Can be low (<33%) for higher molar mass[4][4][5][6]
Dithiocarbamates RAFT AgentVDF-GoodWell-controlled-

Note: Data for this compound (C10F21Br) is not directly available. The performance of Perfluorohexyl bromide (C6F13Br) is presented as a close analogue. The efficiency of chain transfer agents is dependent on the C-X bond energy, with C-I < C-Br < C-Cl.[1][2] This suggests that perfluoroalkyl iodides are generally more efficient CTAs than their bromide counterparts.[1]

Experimental Protocols

Below are generalized experimental protocols for the radical polymerization of a fluoromonomer like vinylidene fluoride (VDF) using different types of chain transfer agents. These should be considered as templates and may require optimization for specific applications.

Conventional Radical Polymerization with Perfluoroalkyl Bromide (e.g., this compound)

This protocol is adapted from general procedures for radical polymerization of fluoromonomers using alkyl bromides as chain transfer agents.

Materials:

  • Vinylidene fluoride (VDF) monomer

  • This compound (CTA)

  • Initiator (e.g., Di-tert-butyl peroxide)

  • Solvent (e.g., Supercritical CO2 or Dimethyl carbonate)

  • High-pressure reactor equipped with a stirrer, temperature and pressure controls.

Procedure:

  • The high-pressure reactor is charged with the solvent and this compound.

  • The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • The desired amount of VDF monomer is introduced into the reactor.

  • The reactor is heated to the desired polymerization temperature (e.g., 120 °C).[1][2]

  • The initiator is injected into the reactor to start the polymerization.

  • The reaction is allowed to proceed for a set time, monitoring the pressure drop which indicates monomer consumption.

  • After the reaction, the reactor is cooled, and any unreacted monomer is vented.

  • The resulting polymer is collected and purified.

Iodine Transfer Polymerization (ITP) with Perfluoroalkyl Iodide

Materials:

  • Vinylidene fluoride (VDF) monomer

  • Perfluoroalkyl iodide (e.g., C6F13I) (CTA)

  • Initiator (e.g., Potassium persulfate for emulsion polymerization)[3]

  • Solvent (e.g., 1,1,1,3,3-pentafluorobutane (B1294926) or water for emulsion)[3]

  • Reaction vessel suitable for the chosen polymerization method (e.g., high-pressure reactor).

Procedure:

  • The reaction vessel is charged with the solvent and the perfluoroalkyl iodide CTA.

  • For emulsion polymerization, a surfactant may be added, although surfactant-free systems have been reported.[3]

  • The system is deoxygenated by purging with an inert gas.

  • The VDF monomer is introduced.

  • The reaction is brought to the desired temperature (e.g., 74 °C).[3]

  • The initiator is added to commence polymerization.

  • Polymerization is continued until the desired monomer conversion is achieved.[3]

  • The polymer is isolated and purified.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

Materials:

  • Vinylidene fluoride (VDF) monomer

  • RAFT agent (e.g., Xanthate or Dithiocarbamate)

  • Initiator (e.g., AIBN)

  • Solvent (e.g., Dimethyl carbonate)

  • Reaction vessel with inert atmosphere capabilities.

Procedure:

  • The RAFT agent, initiator, and solvent are charged into the reaction vessel.

  • The mixture is deoxygenated via several freeze-pump-thaw cycles or by purging with an inert gas.

  • The VDF monomer is introduced into the vessel.

  • The reaction is initiated by raising the temperature to the decomposition temperature of the initiator (e.g., 73 °C for some xanthate-mediated polymerizations).[5]

  • The polymerization proceeds for a predetermined time to control the molecular weight and conversion.

  • The reaction is quenched, typically by cooling and exposure to air.

  • The polymer is isolated by precipitation in a non-solvent and subsequent drying.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G General Workflow for Fluoropolymer Synthesis via Radical Polymerization cluster_prep 1. Reactor Preparation cluster_reaction 2. Polymerization cluster_isolation 3. Product Isolation prep_reactor Charge Reactor with Solvent and CTA purge Purge with Inert Gas prep_reactor->purge cta_bromide This compound prep_reactor->cta_bromide cta_iodide Perfluoroalkyl Iodide prep_reactor->cta_iodide cta_raft RAFT Agent (Xanthate/Dithiocarbamate) prep_reactor->cta_raft add_monomer Introduce Fluoromonomer purge->add_monomer heat Heat to Reaction Temperature add_monomer->heat add_initiator Add Initiator heat->add_initiator polymerize Polymerization (Monitor Pressure) add_initiator->polymerize cool_vent Cool Reactor and Vent Monomer polymerize->cool_vent collect Collect Polymer cool_vent->collect purify Purify and Dry collect->purify

Caption: Generalized workflow for fluoropolymer synthesis using a chain transfer agent.

G Chain Transfer Mechanisms in Radical Polymerization of Fluoromonomers cluster_conventional Conventional Chain Transfer (e.g., Perfluoroalkyl Bromides/Iodides) cluster_raft Reversible Addition-Fragmentation Chain Transfer (RAFT) p_rad Growing Polymer Radical (P-M•) cta_rx Chain Transfer Agent (R-X) p_rad->cta_rx Transfer p_x Terminated Polymer (P-M-X) cta_rx->p_x r_rad New Radical (R•) cta_rx->r_rad monomer1 Monomer (M) r_rad->monomer1 r_rad_m New Growing Chain (R-M•) monomer1->r_rad_m p_rad2 Growing Polymer Radical (P-M•) raft_agent RAFT Agent (Z-C(=S)S-R) p_rad2->raft_agent Addition intermediate Intermediate Radical Adduct raft_agent->intermediate dormant Dormant Polymer (P-M-S-C(=S)Z) intermediate->dormant r_rad2 New Radical (R•) intermediate->r_rad2 monomer2 Monomer (M) r_rad2->monomer2 r_rad2_m New Growing Chain (R-M•) monomer2->r_rad2_m

Caption: Comparison of conventional and RAFT chain transfer mechanisms.

References

Confirming the Structure of Perfluorodecyl Bromide Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the precise structure of novel compounds is a cornerstone of chemical analysis. This guide provides a comparative overview of analytical techniques for confirming the structure of perfluorodecyl bromide and its derivatives, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Experimental data and detailed protocols are provided to support the comparison with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and X-ray Crystallography.

This compound and its derivatives are of significant interest in various fields, including materials science and medicinal chemistry, due to the unique properties conferred by the lengthy perfluoroalkyl chain. Accurate structural confirmation is paramount for understanding structure-activity relationships and ensuring the desired chemical properties. While several analytical techniques can provide structural information, NMR spectroscopy, particularly ¹⁹F NMR, stands out as a powerful tool for the unambiguous characterization of fluorinated molecules.

Unambiguous Structure Determination with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules in solution. For fluorinated compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular framework.

¹⁹F NMR is particularly advantageous due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, leading to high sensitivity. Furthermore, the large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, simplifying spectral analysis.

Experimental Data for Perfluoroalkyl Bromides
Analytical Technique Parameter Perfluorooctyl Bromide (Expected/Observed Data) Notes
¹⁹F NMR Chemical Shift (δ)δ ≈ -66 ppm (CF₂Br), -81 ppm (CF₃), -114 to -126 ppm (internal CF₂ groups)The CF₂ group adjacent to the bromine atom is the most deshielded. The terminal CF₃ group has a characteristic chemical shift.
Coupling Constants (J)²J(F-F) ≈ 0 Hz, ³J(F-F) ≈ 2-15 Hz, ⁴J(F-F) ≈ 0-10 HzThrough-space and through-bond couplings provide connectivity information.
¹³C NMR Chemical Shift (δ)δ ≈ 95-120 ppm (signals are complex multiplets due to C-F coupling)Large one-bond ¹J(C-F) couplings (250-350 Hz) and smaller long-range couplings complicate the spectra.
¹H NMR Chemical Shift (δ)Not applicable for this compound. For derivatives with H-containing moieties, shifts depend on the specific group.For a derivative like 1H,1H,2H,2H-perfluorodecyl bromide, proton signals would appear in the alkyl region, coupled to adjacent fluorine atoms.
Alternative Structural Confirmation Methods

While NMR is a powerful tool, other techniques can provide complementary or confirmatory structural information.

Alternative Technique Information Provided Advantages Limitations
GC-MS Molecular weight and fragmentation patternHigh sensitivity, suitable for volatile and thermally stable compounds.Isomeric differentiation can be challenging. Derivatization may be required for non-volatile compounds.
X-ray Crystallography Absolute 3D molecular structureUnambiguous determination of stereochemistry and conformation in the solid state.Requires a single crystal of suitable quality, which can be difficult to obtain.

Experimental Protocols

NMR Spectroscopy Protocol for Perfluoroalkyl Bromides

This protocol provides a general procedure for the acquisition of NMR data for a compound like this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹⁹F NMR Spectroscopy:

  • Instrument: 500 MHz NMR spectrometer equipped with a multinuclear probe.

  • Experiment: Standard 1D ¹⁹F experiment.

  • Parameters:

    • Pulse sequence: zg

    • Spectral width: 200 ppm (centered around -120 ppm)

    • Acquisition time: 1.0 s

    • Relaxation delay: 2.0 s

    • Number of scans: 16

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

3. ¹³C NMR Spectroscopy:

  • Experiment: Proton-decoupled ¹³C experiment (zgpg30).

  • Parameters:

    • Spectral width: 250 ppm

    • Acquisition time: 1.2 s

    • Relaxation delay: 2.0 s

    • Number of scans: 1024 or more (due to lower sensitivity and C-F coupling).

4. 2D NMR Spectroscopy (for derivatives):

  • For derivatives containing protons, 2D experiments like ¹H-¹⁹F HETCOR and ¹H-¹³C HSQC/HMBC are invaluable for assigning signals and confirming connectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Long-Chain Perfluorinated Compounds

This protocol is a general guideline for the analysis of volatile or semi-volatile perfluorinated compounds.

1. Sample Preparation:

  • Prepare a dilute solution (1-10 µg/mL) of the sample in a volatile organic solvent (e.g., hexane, ethyl acetate).

2. GC-MS System:

  • Gas Chromatograph: Equipped with a capillary column suitable for halogenated compounds (e.g., DB-5ms).

  • Mass Spectrometer: Capable of electron ionization (EI).

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

4. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-700.

  • Source Temperature: 230 °C.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of a new this compound derivative.

G Structural Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Definitive Structure Confirmation Synthesis Synthesize Derivative Purification Purify Compound (e.g., Chromatography) Synthesis->Purification NMR 1D & 2D NMR (¹H, ¹³C, ¹⁹F) Purification->NMR Primary Analysis MS GC-MS or LC-MS Purification->MS Complementary Analysis Xray X-ray Crystallography (if crystal available) NMR->Xray For Absolute Configuration Data_Analysis Data Analysis & Structure Elucidation NMR->Data_Analysis MS->NMR Provides Molecular Weight MS->Data_Analysis Xray->Data_Analysis Final_Structure Confirmed Structure Data_Analysis->Final_Structure

Caption: Logical workflow for the synthesis and structural confirmation of a novel compound.

Safety Operating Guide

Safe Disposal of Perfluorodecyl Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of perfluorodecyl bromide, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this halogenated organic compound.

This compound is classified as a hazardous substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Proper handling and disposal are crucial to prevent harm to human health and the environment.

I. Hazard and Safety Information

Before handling this compound, it is imperative to be familiar with its hazards and the necessary safety precautions.

Hazard ClassificationGHS PictogramPrecautionary Statements
Skin Irritation (Category 2)[1]GHS07 (Exclamation Mark)H315: Causes skin irritation.[1]
Serious Eye Irritation (Category 2A)[1]GHS07 (Exclamation Mark)H319: Causes serious eye irritation.[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory system[1][2]GHS07 (Exclamation Mark)H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Hand Protection: Protective gloves.[1]

  • Eye Protection: Chemical goggles or safety glasses. A face shield is also recommended.[1]

  • Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[1]

  • Body Protection: Wear a lab coat. Safety shoes are also advised.[1]

II. Spill and Emergency Procedures

In the event of a spill, follow these procedures to mitigate exposure and environmental contamination:

  • Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, dry substance and place it in a suitable, labeled container for waste disposal.[3][4]

  • Large Spills: If a significant amount is released, immediately evacuate the area, secure it, and contact your institution's Environmental Health & Safety (EHS) office or emergency services.[4]

  • Environmental Precautions: Prevent the substance from entering drains or waterways.[3] If contamination occurs, notify the relevant authorities.[1]

III. Proper Disposal Protocol

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[5] Do not mix it with non-halogenated waste.

Step-by-Step Disposal Guide:

  • Segregation: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, compatible, and clearly labeled hazardous waste container.[4][5]

  • Labeling: Ensure the waste container is labeled as "Hazardous Waste" and clearly identifies the contents as "this compound."

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Collection: Arrange for collection by a licensed hazardous waste disposal company. Follow your institution's specific procedures for waste pickup requests.

  • Incineration: The recommended method for the disposal of brominated organic compounds is incineration at a licensed hazardous waste disposal facility equipped with afterburners and scrubbers to manage harmful by-products.[1][6]

Experimental Protocol for Waste Management:

Direct treatment or neutralization of this compound in a standard laboratory setting is not recommended due to its stability and the potential for hazardous reactions. The standard and safest protocol is professional disposal.

IV. Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound for Disposal is_contaminated Is the material contaminated? start->is_contaminated pure_waste Collect in designated halogenated waste container is_contaminated->pure_waste No contaminated_waste Collect contaminated materials (e.g., gloves, absorbents) in a separate, labeled bag is_contaminated->contaminated_waste Yes seal_and_label Seal and label container with 'Hazardous Waste' and contents pure_waste->seal_and_label place_in_container Place contaminated material bag in halogenated waste container contaminated_waste->place_in_container place_in_container->seal_and_label store Store in a designated, well-ventilated area seal_and_label->store contact_ehs Contact Environmental Health & Safety for professional disposal store->contact_ehs

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Essential Safety and Operational Guide for Handling Perfluorodecyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Perfluorodecyl bromide. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.

Chemical Identifier:

Compound NameCAS Registry NumberMolecular Formula
This compound 307-43-7C10BrF21

Hazard Identification and Personal Protective Equipment (PPE)

This compound and similar perfluorinated compounds are classified as hazardous substances that can cause skin, eye, and respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure risk.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Hand Protection Wear chemical-resistant gloves. While nitrile gloves are commonly used in laboratories, some sources indicate they have poor resistance to halogenated hydrocarbons.[1][3] Therefore, for prolonged contact, consider more robust options like Norfoil or Viton™ gloves. Always check the glove manufacturer's chemical resistance chart.
Eye Protection Chemical safety goggles are required.[1][2] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]
Skin and Body A lab coat is mandatory. For procedures with a higher risk of exposure, a chemically resistant apron over the lab coat is recommended.[4][5]
Respiratory Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][6]

Operational Plan: Safe Handling Workflow

Adherence to a systematic workflow is crucial for minimizing the risks associated with this compound. The following diagram outlines the procedural steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_transfer Transfer Chemical in Fume Hood prep_materials->handle_transfer Begin Work prep_sds Review SDS prep_sds->prep_ppe handle_use Perform Experimental Work handle_transfer->handle_use handle_close Securely Close Container handle_use->handle_close cleanup_decontaminate Decontaminate Work Surface handle_close->cleanup_decontaminate cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to cleanup.

Disposal Plan: Segregation and Waste Management

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[2][4][7]

Waste Segregation and Disposal Protocol:

Waste TypeDisposal ContainerDisposal Procedure
Liquid this compound Labeled, sealed, and compatible container for "Halogenated Organic Waste".[2][7]Do not mix with non-halogenated waste.[7] Keep the container closed when not in use and store it in a designated satellite accumulation area.[4]
Contaminated Solid Waste Labeled, sealed plastic bag or container for "Solid Hazardous Waste".[7]This includes items such as gloves, bench paper, and pipette tips that have come into contact with the chemical.
Contaminated Glassware Designated container for broken glass or a labeled container for glassware to be cleaned.Rinse glassware with a suitable solvent in a fume hood. The rinsate should be collected as halogenated organic waste.

The following diagram outlines the decision-making process for the proper disposal of materials that have come into contact with this compound.

cluster_waste_type Identify Waste Type cluster_disposal_actions Disposal Actions start Material Contaminated with this compound is_liquid Liquid? start->is_liquid is_solid Solid? is_liquid->is_solid No dispose_halogenated_liquid Dispose in 'Halogenated Organic Waste' is_liquid->dispose_halogenated_liquid Yes is_glassware Glassware? is_solid->is_glassware No dispose_solid_waste Dispose in 'Solid Hazardous Waste' is_solid->dispose_solid_waste Yes decontaminate_glassware Decontaminate and Clean or Dispose as Contaminated Glass is_glassware->decontaminate_glassware Yes

Caption: A decision tree for the proper segregation and disposal of waste contaminated with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.